molecular formula C12H17ClN2O B2851511 1-Benzyl-1,4-diazepan-5-one hydrochloride CAS No. 854828-86-7

1-Benzyl-1,4-diazepan-5-one hydrochloride

Cat. No.: B2851511
CAS No.: 854828-86-7
M. Wt: 240.73
InChI Key: FZPYTGOYFUEVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,4-diazepan-5-one hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-1,4-diazepan-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPYTGOYFUEVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Benzyl-1,4-diazepan-5-one hydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

Abstract

1-Benzyl-1,4-diazepan-5-one is a pivotal intermediate in medicinal chemistry, belonging to the diazepane class of seven-membered heterocyclic compounds. These structures are integral to the development of various therapeutic agents.[1][2] Notably, this specific diazepane serves as a precursor for molecules investigated as inhibitors of human nitric oxide synthesis.[2][3] The conversion to its hydrochloride salt is a standard practice in drug development, enhancing the compound's stability, crystallinity, and aqueous solubility, which are critical for handling and formulation. This guide provides a comprehensive, field-proven methodology for the synthesis of 1-Benzyl-1,4-diazepan-5-one via a Schmidt rearrangement, its subsequent conversion to the hydrochloride salt, and a detailed protocol for its structural and analytical characterization. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical causality and practical, step-by-step instructions.

Rationale and Synthetic Strategy

The synthesis of the 1,4-diazepan-5-one core from a piperidine precursor represents an elegant and efficient ring-expansion strategy. Among the available methods for such transformations, the Schmidt rearrangement stands out for its directness and reliability in converting cyclic ketones into lactams.

The Schmidt Rearrangement: A Mechanistic Overview

The chosen synthetic route employs the acid-catalyzed reaction of 1-benzyl-piperidin-4-one with hydrazoic acid (HN₃), generated in situ from sodium azide (NaN₃) and a strong acid like sulfuric acid (H₂SO₄).[2][4]

The causality behind this choice is multi-faceted:

  • Efficiency: It is a one-pot reaction that directly achieves the desired ring expansion and incorporation of a nitrogen atom.

  • Precursor Availability: The starting material, 1-benzyl-piperidin-4-one, is commercially available and readily accessible.

  • Predictability: The migratory aptitude in the Schmidt rearrangement of unsymmetrical ketones is well-understood. For 1-benzyl-piperidin-4-one, migration of the more substituted alpha-carbon (the one bearing the benzylamino group) leads to the desired 1,4-diazepan-5-one structure.

The reaction proceeds through the formation of an azidohydrin intermediate, which, upon dehydration, undergoes a concerted rearrangement with the extrusion of dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction to completion.

Synthetic Pathway Visualization

The overall transformation from the starting piperidone to the final hydrochloride salt is depicted below.

Synthesis_Workflow Start 1-Benzyl-piperidin-4-one Reagents Reagents:NaN₃, H₂SO₄Dichloromethane (DCM)NH₄OH (aq) workup FreeBase 1-Benzyl-1,4-diazepan-5-one (Free Base) Reagents->FreeBase Schmidt Rearrangement Purification Recrystallization (Ethyl Acetate) FreeBase->Purification SaltFormation Reagents:HCl (in Ether or other solvent) FinalProduct 1-Benzyl-1,4-diazepan-5-one HCl SaltFormation->FinalProduct Salt Formation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: The Schmidt reaction involves the use of sodium azide, which is highly toxic, and the in situ generation of hydrazoic acid, which is volatile and explosive. This procedure must be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. A blast shield is highly recommended.

Synthesis of 1-Benzyl-1,4-diazepan-5-one (Free Base)

This protocol is adapted from established literature procedures.[2][4]

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-benzyl-piperidin-4-one (18.9 g, 0.1 mol).

  • Solvent and Acid Addition: Add dichloromethane (80 mL) and cool the flask to 0°C (273 K) using an ice-water bath. Slowly add concentrated sulfuric acid (40 mL) while maintaining the internal temperature below 10°C.

  • Azide Addition (Critical Step): Cautiously and portion-wise, add sodium azide (32.5 g, 0.5 mol) over a period of 2-3 hours. Crucial: The rate of addition must be controlled to keep the internal temperature at approximately 5°C (278 K). Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition is complete, stir the resulting mixture for an additional 1 hour at 5°C.

  • Workup: Carefully quench the reaction by pouring the mixture onto crushed ice (approx. 1 kg). The solution is then basified to a pH of ~11 by the slow addition of concentrated ammonium hydroxide solution (e.g., 15%).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude residue is purified by recrystallization from ethyl acetate to yield the title compound as a solid. A typical yield is around 65%.[2]

Preparation of this compound

Methodology:

  • Dissolution: Dissolve the purified 1-Benzyl-1,4-diazepan-5-one (e.g., 10.0 g) in a minimal amount of a suitable solvent such as absolute ethanol or diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper) and precipitation is complete. Alternatively, dry HCl gas can be bubbled through the solution.

  • Isolation: The white precipitate of the hydrochloride salt is collected by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and then dry it under vacuum to yield the final this compound.

Characterization and Data Analysis

Comprehensive characterization is a self-validating system that confirms the identity, structure, and purity of the synthesized compound.

Characterization Workflow

Characterization_Workflow Product Synthesized Product (Hydrochloride Salt) NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS IR IR Spectroscopy Product->IR MP Melting Point Analysis Product->MP Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure MP->Structure

Caption: Standard workflow for the analytical characterization of the target compound.

Expected Analytical Data

The following data are based on literature reports and spectroscopic principles for the free base, which will be largely similar for the hydrochloride salt with minor shifts, especially for protons near the nitrogen atoms.[4][5]

Technique Parameter Expected Result/Observation
¹H NMR Chemical Shift (δ)~7.20-7.40 ppm (m, 5H, Ar-H) ~6.1 ppm (br s, 1H, -NH-) ~3.60 ppm (s, 2H, Ar-CH₂-) ~3.20-3.35 ppm (m, 2H, diazepane ring) ~2.50-2.70 ppm (m, 6H, diazepane ring)
IR Spectroscopy Wavenumber (cm⁻¹)~3305 cm⁻¹ (N-H stretch, amide) ~3030 cm⁻¹ (Ar C-H stretch) ~2950 cm⁻¹ (Aliphatic C-H stretch) ~1670 cm⁻¹ (C=O stretch, amide)
Mass Spectrometry m/z (ESI+)Expected [M+H]⁺ for C₁₂H₁₆N₂O: 205.13
Melting Point RangeA sharp, defined melting point indicates high purity.
X-ray Crystallography ConformationConfirms a chair-like conformation for the 7-membered ring and reveals intermolecular N-H···O hydrogen bonding in the solid state.[2]
Interpretation of Spectroscopic Data
  • ¹H NMR: The spectrum provides a clear fingerprint. The singlet around 3.60 ppm confirms the benzylic protons, while the multiplet in the aromatic region (7.2-7.4 ppm) integrating to 5 protons confirms the phenyl ring. The complex multiplets in the aliphatic region correspond to the non-equivalent protons of the diazepane ring. The broad singlet for the amide proton is characteristic and its chemical shift can be solvent-dependent.

  • IR Spectroscopy: The two most diagnostic peaks are the sharp, strong carbonyl (C=O) absorption around 1670 cm⁻¹ and the N-H stretching band around 3305 cm⁻¹. The presence of both is strong evidence for the formation of the lactam (amide) ring.[5]

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) should show a prominent peak at m/z corresponding to the protonated molecule of the free base ([M+H]⁺), confirming the molecular weight of 204.27 g/mol .[2]

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound, a valuable building block for pharmaceutical research. The Schmidt rearrangement of 1-benzyl-piperidin-4-one provides an efficient pathway to the core diazepanone structure. The subsequent conversion to the hydrochloride salt enhances its utility for further applications. The detailed characterization protocols, including NMR, IR, and MS, provide a comprehensive framework for validating the structure and purity of the final product, ensuring the scientific integrity required for advanced drug development programs.

References

  • Wlodarczyk, C., et al. (2006). Related literature on 1-substituted 1,4-diazepan-5-ones. Referenced in Acta Crystallographica Section E: Structure Reports Online, E64(3), o569.
  • Heravi, M. M., Zadsirjan, V., et al. (2007). Synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. Published in Molecular Diversity. Available at: [Link]

  • Hu, H., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, E64(3), o569. Available at: [Link]

  • Gopalakrishnan, M., et al. (2007). Biological applications of 1-substituted 1,4-diazepan-5-ones. Referenced in Acta Crystallographica Section E: Structure Reports Online, E64(3), o569.
  • PubMed. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o569. Available at: [Link]

  • Wang, Z., et al. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters, 22(7), 2569–2573. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 29(2), 2014. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzyl-1,4-diazepan-5-one hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document delves into the synthesis, structural characterization, and known physicochemical parameters of this compound. While a complete experimental dataset for the hydrochloride salt is not exhaustively available in public literature, this guide synthesizes existing information on the free base and provides validated, step-by-step protocols for the experimental determination of key properties such as solubility, melting point, pKa, and logP. Furthermore, it outlines standard procedures for acquiring crucial spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics, offering both established data and the methodologies to generate further critical information.

Introduction

1-Benzyl-1,4-diazepan-5-one and its hydrochloride salt are important heterocyclic compounds that serve as versatile building blocks in medicinal chemistry. The diazepane core is a privileged scaffold found in a variety of biologically active molecules, including those with applications in the central nervous system.[1][2] The benzyl group provides a lipophilic character, influencing the molecule's interaction with biological targets and its overall pharmacokinetic profile. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent compound, which is a critical consideration in drug development and formulation.[3]

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in drug discovery and development. These properties, including solubility, melting point, dissociation constant (pKa), and lipophilicity (logP), directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide aims to consolidate the available data and provide a practical framework for the comprehensive characterization of this important synthetic intermediate.

Molecular Structure and Identification

The molecular structure of 1-Benzyl-1,4-diazepan-5-one consists of a seven-membered diazepane ring with a benzyl group attached to one of the nitrogen atoms and a carbonyl group at the 5-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic secondary amine.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueReference
Chemical Name This compound
CAS Number 854828-86-7[4]
Molecular Formula C₁₂H₁₇ClN₂O[4]
Molecular Weight 240.73 g/mol [4]

Synthesis and Purification

The synthesis of 1-Benzyl-1,4-diazepan-5-one (the free base) has been reported via a Schmidt rearrangement of 1-benzyl-4-piperidone.[1] The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Synthesis_Workflow start 1-Benzyl-4-piperidone reagents 1. H₂SO₄, CH₂Cl₂ 2. NaN₃ start->reagents React with rearrangement Schmidt Rearrangement reagents->rearrangement workup Aqueous Workup (NH₄OH) rearrangement->workup extraction Extraction with CH₂Cl₂ workup->extraction purification Recrystallization (Ethyl Acetate) extraction->purification free_base 1-Benzyl-1,4-diazepan-5-one purification->free_base hcl_formation Dissolve in Et₂O Add HCl in Et₂O free_base->hcl_formation product 1-Benzyl-1,4-diazepan-5-one HCl (Precipitate) hcl_formation->product filtration Filtration and Drying product->filtration final_product Pure Hydrochloride Salt filtration->final_product

Figure 2: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepan-5-one (Free Base)

This protocol is adapted from the literature.[1]

  • Reaction Setup: In a flask equipped with a stirrer, add 1-benzyl-piperidin-4-one (0.1 mol) to a mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) and cool to 0°C.

  • Schmidt Rearrangement: Cautiously add sodium azide (0.5 mol) portion-wise over 3 hours while maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the resulting mixture for an additional hour at 5°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully add ice (1 kg) to the reaction mixture. Basify the solution to pH 11 with 15% ammonium hydroxide.

  • Extraction: Separate the organic layer and extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Recrystallize the residue from ethyl acetate to yield the pure 1-Benzyl-1,4-diazepan-5-one.

Proposed Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve the purified 1-Benzyl-1,4-diazepan-5-one (1 equivalent) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (1.1 equivalents) in the same solvent to the stirred solution of the free base.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration.

  • Drying: Wash the collected solid with a small amount of the cold solvent and dry under vacuum to obtain the final product.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for the development of any pharmaceutical compound. While specific experimental data for this compound is limited, this section provides known information and outlines protocols for the determination of key parameters.

Physical Properties

Table 2: Physical Properties

PropertyValueReference/Method
Appearance White to off-white solidVisual Inspection
Melting Point Data not availableSee Protocol 4.2.1
Solubility Data not availableSee Protocol 4.2.2
Experimental Protocols for Physical Property Determination

The melting point is a crucial indicator of purity.

  • Sample Preparation: Place a small amount of the dried this compound into a capillary tube and compact the sample.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility is a critical factor for drug formulation and bioavailability.

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO).

  • Equilibrium Method: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in terms of mg/mL or mol/L.

Chemical Properties

Table 3: Chemical Properties

PropertyValueReference/Method
pKa Data not availableSee Protocol 4.4.1
LogP Data not availableSee Protocol 4.4.2
Experimental Protocols for Chemical Property Determination

Physicochemical_Characterization cluster_properties Key Physicochemical Properties cluster_methods Experimental Determination Methods pKa pKa (Dissociation Constant) Potentiometric Potentiometric Titration pKa->Potentiometric Determined by LogP LogP (Lipophilicity) ShakeFlask Shake-Flask Method or HPLC LogP->ShakeFlask Determined by Solubility Solubility Equilibrium Equilibrium Solubility Assay Solubility->Equilibrium Determined by MeltingPoint Melting Point MP_Apparatus Melting Point Apparatus MeltingPoint->MP_Apparatus Determined by

Sources

Crystal structure analysis of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Benzyl-1,4-diazepan-5-one

This guide provides a comprehensive, field-proven walkthrough for the complete crystal structure analysis of 1-Benzyl-1,4-diazepan-5-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity and authoritative practice. Our narrative follows the journey of the molecule from its synthesis to the final, refined three-dimensional structure, offering insights that bridge theoretical crystallography with practical laboratory application.

Introduction: The Significance of Structural Elucidation

1-Benzyl-1,4-diazepan-5-one belongs to a class of heterocyclic compounds that are pivotal scaffolds in medicinal chemistry and pharmaceutical development.[1] The precise three-dimensional arrangement of atoms within this molecule dictates its physicochemical properties and its potential interactions with biological targets. Therefore, single-crystal X-ray diffraction (SC-XRD), an unparalleled technique for determining atomic and molecular structure, is not merely a characterization step but a foundational pillar for understanding its function.[2][3] This guide will illuminate the pathway to achieving and interpreting this high-resolution structural data.

Part I: Synthesis and High-Quality Crystal Growth

The Rationale: The Imperative of a Perfect Crystal

The success of a single-crystal X-ray diffraction experiment is entirely contingent on the quality of the crystal.[4][5] A suitable crystal must be a single, well-ordered lattice, typically larger than 0.1 mm in all dimensions, and free from significant defects like cracks or twinning.[4][5] This is because the diffraction experiment measures the coherent scattering of X-rays from a repeating, three-dimensional array of molecules. Imperfections in this array will degrade the diffraction pattern, making structure solution difficult or impossible.

Experimental Protocol 1: Synthesis of 1-Benzyl-1,4-diazepan-5-one

The title compound is synthesized via a Schmidt rearrangement, a robust method for converting ketones into amides or lactams. The protocol described in the literature provides a reliable pathway to the target molecule.[1]

Methodology:

  • Reaction Setup: In a flask maintained at 273 K (0 °C) using an ice bath, add 40 mL of sulfuric acid to 80 mL of dichloromethane.

  • Addition of Precursor: To this stirred biphasic mixture, add 18.9 g (0.1 mol) of 1-Benzyl-piperidin-4-one.

  • Schmidt Rearrangement: Cautiously add 32.5 g (0.5 mol) of sodium azide in small portions over a 3-hour period. Causality Note: The slow, portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the formation of dangerously explosive hydrazoic acid (HN₃) in the headspace.

  • Reaction Progression: Stir the resulting mixture for an additional hour, maintaining the temperature at approximately 278 K (5 °C).

  • Quenching and Basification: Rapidly add 1 kg of ice to quench the reaction. Subsequently, alkalize the solution to a pH of 11 with 15% ammonium hydroxide. Trustworthiness Check: This step neutralizes the strong acid and ensures the product, a weak base, is in its free form for efficient extraction.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer three times with 100 mL portions of dichloromethane. Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Experimental Protocol 2: Single Crystal Growth

The published report does not specify the crystallization method; however, slow evaporation is a standard and effective technique for obtaining diffraction-quality crystals of small organic molecules.

Methodology:

  • Solvent Selection: Dissolve a small amount of the purified 1-Benzyl-1,4-diazepan-5-one in a minimal amount of a suitable solvent, such as ethyl acetate or dichloromethane.

  • Inducing Crystallization: Add a more nonpolar "anti-solvent" like hexane dropwise until the solution becomes slightly turbid.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

  • Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully select a suitable specimen for mounting.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and unit cell dimensions.[2][6] The process relies on Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the spacing between crystal lattice planes (d) and the angle of diffraction (θ).[6]

Diagram: The SC-XRD Experimental Workflow

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_mount Mount Crystal on Goniometer crystal_growth->crystal_mount diffractometer X-ray Diffraction (Data Collection) crystal_mount->diffractometer data_reduction Data Reduction (Integration & Scaling) diffractometer->data_reduction solve Structure Solution (Direct Methods - SHELXS) data_reduction->solve refine Structure Refinement (Least-Squares - SHELXL) solve->refine validate Validation & CIF Generation refine->validate report Final Structural Report validate->report

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol 3: Data Collection and Processing

This protocol is based on the instrumentation and software reported for the actual structure determination of 1-Benzyl-1,4-diazepan-5-one.[1]

  • Instrumentation: Utilize an Enraf–Nonius CAD-4 or a comparable single-crystal diffractometer equipped with a graphite-monochromated Mo Kα X-ray source (λ = 0.71073 Å).[1][3]

  • Data Collection:

    • Mount a selected crystal (approx. 0.20 × 0.10 × 0.10 mm) on the goniometer head.[1]

    • Maintain the crystal at a constant temperature, in this case, 298(2) K.[1]

    • Collect a series of diffraction images (frames) by rotating the crystal through various angles.

    • Measure the intensities of all accessible reflections. For the title compound, 2308 reflections were measured.[1]

  • Data Reduction:

    • Use software such as XCAD4 to integrate the raw diffraction spots from the images, correcting for experimental factors.[1]

    • This process yields a reflection file containing Miller indices (h,k,l) and their corresponding intensities. After processing, 2205 independent reflections were obtained for the title compound.[1]

  • Structure Solution:

    • The primary challenge in crystallography is the "phase problem," where the phase information for each reflection is lost during the experiment.[5]

    • Employ direct methods, a powerful ab initio approach for small molecules, using software like SHELXS97 to solve the phase problem and generate an initial electron density map.[1] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement:

    • Refine the initial atomic model using a full-matrix least-squares method with software like SHELXL97.[1]

    • This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The quality of the final model is assessed by crystallographic R-factors (R1 and wR2) and the Goodness-of-Fit (S). Lower R-factors indicate a better fit. For this structure, the final R1 was 0.088 for observed reflections.[1]

Part III: The Crystal Structure of 1-Benzyl-1,4-diazepan-5-one

The successful application of the preceding protocols yields a precise, three-dimensional model of the molecule and its arrangement in the crystal lattice.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters determined for 1-Benzyl-1,4-diazepan-5-one.[1]

ParameterValue
Chemical FormulaC₁₂H₁₆N₂O
Formula Weight (Mᵣ)204.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.602 (3)
b (Å)7.4920 (15)
c (Å)12.824 (3)
β (°)111.00 (3)
Volume (V, ų)1130.3 (4)
Z (Molecules/Unit Cell)4
Temperature (K)298 (2)
RadiationMo Kα (λ = 0.71073 Å)
Final R₁ [I > 2σ(I)]0.088
wR₂(F²) (all data)0.189
Molecular Conformation

The analysis reveals critical details about the molecule's geometry.

  • Diazepane Ring Conformation: The seven-membered diazepane ring adopts a stable chair-like conformation.[1] This is a key structural feature influencing the overall shape of the molecule.

  • Ring Orientation: The benzyl and diazepanone rings are oriented roughly perpendicular to each other, with a C3—N2—C6—C7 torsion angle of 77.8(4)°.[1]

Caption: Molecular Connectivity of the Title Compound.

Intermolecular Interactions and Crystal Packing

The solid-state structure is not merely a collection of individual molecules but a highly organized lattice held together by non-covalent forces.

  • Hydrogen Bonding: The most significant intermolecular force is a classic N—H⋯O hydrogen bond. Molecules form centrosymmetric dimers, where the amide N—H group of one molecule donates a hydrogen bond to the carbonyl oxygen (O) of a neighboring molecule.[1]

  • Sheet Formation: These dimers are further linked into infinite sheets by weaker C—H⋯O interactions.[1] This hierarchical packing arrangement is fundamental to the stability of the crystal.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry-Related) N1A N1-H O1B C5=O1 N1A->O1B H-Bond O1A C5=O1 N1B N1-H N1B->O1A H-Bond

Caption: Diagram of N-H···O Hydrogen-Bonded Dimer.

Conclusion and Outlook

The crystal structure analysis of 1-Benzyl-1,4-diazepan-5-one provides an unambiguous determination of its three-dimensional architecture. The chair conformation of the seven-membered ring and the specific hydrogen-bonding motifs that drive crystal packing are now fully elucidated. This high-resolution structural snapshot is invaluable for computational modeling, understanding structure-activity relationships (SAR), and guiding the rational design of new derivatives in pharmaceutical research. The methodologies detailed herein represent a robust and self-validating system, ensuring that the derived structural information is both accurate and trustworthy.

References

  • SPM, St. Petersburg University Research Park. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Gao, J., & Zhu, M. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(5), o869. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Sawant, D. (2021). How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? ResearchGate. Retrieved from [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • University of Pennsylvania, Department of Physics & Astronomy. (n.d.). XRD Basics. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-Benzyl-1,4-diazepan-5-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Benzyl-1,4-diazepan-5-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific salt, this document presents a detailed analysis based on foundational spectroscopic principles and data from structurally related compounds. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this and similar compounds, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 1-Benzyl-1,4-diazepan-5-one and its Hydrochloride Salt

1-Benzyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound featuring a diazepane core, a benzyl group on one nitrogen, and a carbonyl group, forming a lactam. The diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound has been identified as a potential intermediate for inhibitors of human nitric oxide synthesis.[1][2] The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility, stability, and bioavailability of amine-containing compounds. Understanding the precise structure and purity of this salt is paramount, and spectroscopic techniques are the cornerstone of this characterization.

This guide is structured to provide a deep, practical understanding of the spectroscopic signature of this compound. We will begin by examining the predicted spectroscopic data, explaining the rationale behind the chemical shifts, vibrational frequencies, and fragmentation patterns. This is followed by detailed, step-by-step protocols for data acquisition, designed to be a self-validating system for researchers.

Molecular Structure of this compound cluster_diazepanone 1,4-Diazepan-5-one Ring cluster_benzyl Benzyl Group N1 N1 C2 C2 N1->C2 C_benzyl CH2 N1->C_benzyl C3 C3 C2->C3 N4 N4-H+ C3->N4 C5 C5=O N4->C5 Cl Cl- N4->Cl C6 C6 C5->C6 C7 C7 C6->C7 C7->N1 C_phenyl Phenyl C_benzyl->C_phenyl

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and the expected electronic effects of N-protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the hydrochloride salt, the protonation of the secondary amine (N4) will have a significant deshielding effect on the adjacent protons and carbons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0br s1HNH ⁺-C4The proton on the positively charged nitrogen will be significantly deshielded and will likely be a broad singlet due to quadrupolar relaxation and exchange.
7.2-7.4m5HAr-H Aromatic protons of the benzyl group.
~4.5s2H-CH ₂-PhBenzylic protons, appearing as a singlet.
~3.6t2HC3-HProtons adjacent to the protonated nitrogen (N4), deshielded.
~3.4s2HC7-HProtons adjacent to the amide nitrogen (N1).
~3.0t2HC2-HProtons adjacent to C3.
~2.8t2HC6-HProtons adjacent to the carbonyl group (C5), deshielded.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~172C =O (C5)Carbonyl carbon of the lactam.
~138Ar-C (quat.)Quaternary aromatic carbon of the benzyl group.
~129Ar-C HAromatic carbons of the benzyl group.
~128Ar-C HAromatic carbons of the benzyl group.
~127Ar-C HAromatic carbons of the benzyl group.
~60-C H₂-PhBenzylic carbon.
~55C 7Carbon adjacent to the amide nitrogen (N1).
~48C 3Carbon adjacent to the protonated nitrogen (N4), deshielded.
~45C 6Carbon adjacent to the carbonyl group (C5).
~40C 2Aliphatic carbon in the diazepane ring.
Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present, particularly the carbonyl of the lactam and the protonated amine.

Table 3: Predicted IR Absorption Bands (Solid, KBr)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400Medium, sharpN-H stretch (amide)Typical for a secondary amide N-H stretch.[3][4]
~3030MediumAr C-H stretchAromatic C-H stretching vibrations.
2950-2850MediumAliphatic C-H stretchC-H stretching of the methylene groups in the diazepane and benzyl groups.
~2700-2400Broad, strongN⁺-H stretchCharacteristic broad absorption for a secondary ammonium salt.
~1660StrongC =O stretch (Amide I)Carbonyl stretch of the seven-membered lactam.[3][5]
~1550MediumN-H bend (Amide II)N-H bending vibration coupled with C-N stretching.[4][5]
1495, 1450MediumAr C =C stretchAromatic ring skeletal vibrations.
~740, 700StrongAr C-H bendOut-of-plane bending for a monosubstituted benzene ring.
Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is the ideal technique for this compound. The observed mass will correspond to the free base, as the hydrochloride salt will dissociate in solution.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zIonRationale
205.13[M+H]⁺The protonated molecular ion of the free base (C₁₂H₁₆N₂O, MW = 204.27).
227.11[M+Na]⁺Adduct with sodium ions, commonly observed in ESI-MS.
91.05[C₇H₇]⁺Tropylium ion, a characteristic fragment from the benzyl group.

Fragmentation Analysis: Upon collision-induced dissociation (CID) of the [M+H]⁺ ion, the most likely fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the highly stable tropylium ion at m/z 91.[6][7] Other fragmentations of the diazepanone ring are also possible.

Experimental Protocols

The following protocols are designed to yield high-quality, reproducible spectroscopic data.

NMR Spectroscopy

NMR Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh 10-20 mg of sample s2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) s1->s2 s3 Filter solution into a clean, dry 5 mm NMR tube s2->s3 s4 Insert sample into spectrometer s3->s4 s5 Lock and shim the instrument s4->s5 s6 Acquire 1H NMR spectrum s5->s6 s7 Acquire 13C NMR spectrum s6->s7 s8 Fourier transform s7->s8 s9 Phase and baseline correction s8->s9 s10 Integrate and calibrate spectra s9->s10

Figure 2: Workflow for NMR spectroscopy.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a small vial.[8][9] Ensure complete dissolution. Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[10][11]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C.

    • Acquire the spectrum using a standard pulse program with proton decoupling.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR Spectroscopy Workflow (KBr Pellet) s1 Grind 1-2 mg of sample with ~100 mg of dry KBr s2 Place mixture in a pellet press s1->s2 s3 Apply pressure to form a transparent pellet s2->s3 s4 Place pellet in the spectrometer's sample holder s3->s4 s5 Acquire background spectrum (air) s4->s5 s6 Acquire sample spectrum s5->s6 s7 Process spectrum (baseline correction) s6->s7

Figure 3: Workflow for IR spectroscopy using the KBr pellet method.

Methodology (KBr Pellet Technique):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[12] The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of air.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline corrected if necessary.

Alternative Method (Thin Solid Film):

  • Dissolve a small amount of the solid in a volatile solvent (e.g., methanol or dichloromethane).[1]

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Acquire the spectrum as described above.

Mass Spectrometry

ESI-MS Analysis Workflow s1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water) s2 Infuse the sample solution into the ESI source via a syringe pump s1->s2 s3 Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) s2->s3 s4 Acquire full scan mass spectrum in positive ion mode s3->s4 s5 Perform tandem MS (MS/MS) on the precursor ion ([M+H]⁺) s4->s5 s6 Analyze and interpret the resulting spectra s5->s6

Figure 4: Workflow for Electrospray Ionization Mass Spectrometry.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent suitable for electrospray, such as methanol or an acetonitrile/water mixture.[13][14] A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the ESI source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule.

    • Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Tandem MS (MS/MS):

    • If fragmentation information is desired, perform a product ion scan on the precursor ion ([M+H]⁺ at m/z 205.13).

    • Apply collision energy to induce fragmentation and acquire the spectrum of the resulting fragment ions.

  • Data Analysis: Analyze the acquired spectra to determine the accurate mass of the molecular ion and to identify characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted data based on sound chemical principles with detailed, robust experimental protocols, this document serves as a valuable resource for researchers in synthetic and medicinal chemistry. The provided methodologies are designed to ensure the acquisition of high-quality, reliable data, facilitating the unambiguous structural confirmation and purity assessment of this important heterocyclic compound. The principles and techniques outlined herein are broadly applicable to the characterization of other novel organic molecules, particularly those synthesized as hydrochloride salts for pharmaceutical development.

References

  • Gopalakrishnan, R., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o569. [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

  • WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

  • Mandal, K. K. INFRARED SPECTROSCOPY. St. Paul's C. M. College. [Link]

  • Scribd. Infra-Red Spectroscopy of Solids and Solutions Experiment. [Link]

  • Química Organica.org. IR Spectrum: Amides. [Link]

  • McLafferty, F. W. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 693. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Mount Holyoke College. Experiment 11 — Infrared Spectroscopy. [Link]

  • Laskin, J., & Laskin, A. (2014). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 6(1), 172-181. [Link]

  • Slideshare. Sampling of solids in IR spectroscopy. [Link]

  • University College London. Sample Preparation. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • Nitschke, J. R., & Ronson, T. K. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical Reviews, 119(2), 1035-1081. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • ACS Publications. Mass Spectra of Ketones. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • PubMed. 1-Benzyl-1,4-diazepan-5-one. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. [Link]

  • PubMed. 1-Benzyl-1,4-diazepan-5-one. [Link]

Sources

The Ascendant Therapeutic Potential of 1,4-Diazepan-5-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepan-5-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this versatile class of compounds. We delve into their significant potential as anticancer, antimicrobial, and neuroprotective agents, offering detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics. This document is designed to be a comprehensive resource, bridging foundational chemistry with advanced pharmacological applications.

Introduction: The 1,4-Diazepan-5-one Core - A Scaffold of Therapeutic Promise

The seven-membered heterocyclic ring system of 1,4-diazepan-5-one has garnered considerable attention from the scientific community due to its presence in a multitude of biologically active molecules.[1] This scaffold can be considered a conformationally flexible analogue of benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, and anticonvulsant properties.[2] However, the therapeutic reach of diazepane-based structures extends far beyond the central nervous system, with derivatives exhibiting potent anticancer, antimicrobial, and neuroprotective effects.[3][4]

The unique structural features of the 1,4-diazepan-5-one core, including the presence of two nitrogen atoms and a carbonyl group, provide multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive template for the design of novel drug candidates. This guide will systematically explore the synthesis of these derivatives, their diverse biological activities with a focus on quantitative data, and the crucial structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for 1,4-Diazepan-5-one Derivatives

The construction of the 1,4-diazepan-5-one ring system can be achieved through various synthetic routes. A common and effective method involves the cyclization of appropriate precursors, such as amino acids and their derivatives.

General Synthesis Outline

A prevalent synthetic pathway commences with the reaction of a suitable diamine with an α,β-unsaturated ester or a related Michael acceptor. This is often followed by a cyclization step to form the seven-membered ring. Another approach involves the ring expansion of smaller heterocyclic systems. The choice of synthetic route is often dictated by the desired substitution pattern on the diazepan-5-one core.

Below is a generalized workflow for the synthesis of 1,4-diazepan-5-one derivatives.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Starting_Material_1 Diamine Step_1 Michael Addition Starting_Material_1->Step_1 Starting_Material_2 α,β-Unsaturated Ester/Acid Starting_Material_2->Step_1 Step_2 Amide Coupling/Cyclization Step_1->Step_2 Final_Product 1,4-Diazepan-5-one Derivative Step_2->Final_Product

Caption: Generalized synthetic workflow for 1,4-diazepan-5-one derivatives.

Detailed Experimental Protocol: Synthesis of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one

This protocol provides a step-by-step method for the synthesis of a specific 1,4-diazepan-5-one derivative, as adapted from published procedures.

Materials:

  • t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide

  • Ether

  • Ethanol

  • Dichloromethane

  • Petroleum Ether (60-80°C)

Procedure:

  • Preparation of the Hydrochloride Salt:

    • Dissolve t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one (1.40 g, 5 mmol) in ether (20–30 ml) in an Erlenmeyer flask.

    • Cool the solution and pass concentrated HCl gas through it until the precipitation of the white solid hydrochloride salt is complete (approximately 5–10 minutes).

    • Collect the solid by filtration, wash with ether, and dry.

  • Ring Expansion to form the 1,4-Diazepan-5-one:

    • Add the dry, powdered hydrochloride salt (1.58 g, 5 mmol) in portions to cold (5°C) concentrated sulfuric acid (12 ml).

    • Stir the mixture until all the solid has dissolved.

    • Add a solution of sodium nitrite (0.4 g, 5.8 mmol) in concentrated sulfuric acid (5 ml) dropwise over 30 minutes, maintaining the temperature at 5-10°C.

    • After the addition is complete, continue stirring at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice (100 g).

    • Neutralize the solution with a 40% aqueous sodium hydroxide solution.

    • Allow the separated white solid to stand overnight at room temperature.

    • Collect the solid, wash thoroughly with water until free of sodium hydroxide, and dry.

  • Purification:

    • Dissolve the dried solid in ethanol and filter.

    • Concentrate the filtrate in vacuo to approximately 10 ml.

    • Allow the solution to crystallize.

    • Recrystallize the obtained crystals from a mixture of dichloromethane and petroleum ether (60–80°C) to yield pure t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one.

Biological Activities of 1,4-Diazepan-5-one Derivatives

The 1,4-diazepan-5-one scaffold has been shown to be a versatile platform for the development of agents with a wide range of biological activities. The following sections will detail the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity

A growing body of evidence highlights the potential of 1,4-diazepan-5-one and related benzodiazepine derivatives as potent anticancer agents.[1][5] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[6][7]

Mechanism of Action: Some 1,4-benzodiazepine derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase.[8] Another identified mechanism is the inhibition of protein synthesis in cancer cells.[9][10] Certain derivatives have also been found to act as dual inhibitors of HER2 and HDAC1, leading to cell cycle arrest and apoptosis.[7]

G Diazepan_Derivative 1,4-Diazepan-5-one Derivative Tubulin Tubulin Polymerization Diazepan_Derivative->Tubulin Inhibits Protein_Synthesis Protein Synthesis Diazepan_Derivative->Protein_Synthesis Inhibits HER2_HDAC1 HER2/HDAC1 Diazepan_Derivative->HER2_HDAC1 Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest HER2_HDAC1->Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative anticancer mechanisms of 1,4-diazepan-5-one derivatives.

Quantitative Anticancer Activity Data:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,4-Benzodiazepine-2,5-dione (11a)Average of 60 human cancer cell lines0.24[9][10]
52b (a 1,4-benzodiazepine-2,5-dione derivative)Lung cancer cellsPotent[9][10]
3b (a 1,5-benzodiazepin-2-one derivative)HCT-116 (colon)9.18[7]
HepG-2 (liver)6.13[7]
MCF-7 (breast)7.86[7]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. 1,4-Diazepan-5-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][4]

Mechanism of Action: The precise antimicrobial mechanisms of 1,4-diazepan-5-one derivatives are still under investigation. However, some studies suggest that they may act by disrupting the bacterial cell membrane or by inhibiting essential cellular processes.[11][12] Some dibenzodiazepine derivatives have shown efficacy against intracellular bacteria.[11][12]

Quantitative Antimicrobial Activity Data:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1v (a 1,5-benzodiazepine derivative)Cryptococcus neoformans2-6[4]
1w (a 1,5-benzodiazepine derivative)Cryptococcus neoformans2-6[4]
A 1,5-benzodiazepine derivativeEscherichia coli40[4]
Staphylococcus aureus40[4]
Neuroprotective Activity

Neurodegenerative diseases and acute brain injuries are characterized by progressive neuronal loss. There is a critical need for therapeutic agents that can protect neurons from damage and promote their survival. Certain diazepine derivatives have shown potential as neuroprotective agents.

Mechanism of Action: The neuroprotective effects of diazepine derivatives are often attributed to their interaction with GABA-A receptors, leading to a reduction in neuronal excitability and protection against excitotoxicity. Additionally, some derivatives may exert their effects through mitochondrial mechanisms, reducing the release of pro-apoptotic factors like cytochrome c.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 1,4-diazepan-5-one derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Key Structural Features Influencing Activity:

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings (if present) can significantly impact activity. For instance, in some series of 5-aryl-1,4-benzodiazepines, the presence of a chloro-substituent in the second ring enhanced anti-inflammatory and anticancer activities.[13]

  • Substituents on the Diazepine Ring: Modifications to the seven-membered diazepine ring, including the introduction of alkyl or aryl groups at various positions, can modulate the conformational flexibility and receptor-binding affinity of the molecule.

  • Fusion with Other Heterocyclic Rings: Fusing the 1,4-diazepan-5-one core with other heterocyclic rings can lead to novel compounds with unique biological profiles.

A systematic exploration of these structural modifications is essential for optimizing the therapeutic potential of this scaffold.

Conclusion and Future Perspectives

The 1,4-diazepan-5-one scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable diversity of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The synthetic versatility of this scaffold allows for extensive chemical modifications, providing a rich avenue for the optimization of lead compounds.

Future research in this area should focus on several key aspects:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be critical for their rational design and clinical development.

  • Comprehensive Structure-Activity Relationship Studies: Systematic exploration of the chemical space around the 1,4-diazepan-5-one core will be essential for identifying derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

The continued investigation of 1,4-diazepan-5-one derivatives holds significant promise for addressing unmet medical needs across a range of diseases. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of next-generation therapeutics based on this versatile scaffold.

References

  • Bariwal, J., et al. (2014). Recent development in[1][14]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229-56. [Link]

  • Srovnalova, A., et al. (2023). Anticancer effect of novel 1,4-benzodiazepine derivatives through tubulin polymerization inhibition. Cancer Research, 83(7_Supplement), 3957-3957. [Link]

  • Ben-Kassem, F., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(9), 13736-13751. [Link]

  • Kumar, A., et al. (2023). Synthesis, biological profile and computational insights of new derivatives of benzo [B][1][14] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8049. [Link]

  • Sethuvasan, S., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(1), 19. [Link]

  • Yu, W., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891-14915. [Link]

  • Chen, L. H., et al. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. Proceedings of the National Academy of Sciences, 120(51), e2309873120. [Link]

  • Yu, W., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Semantic Scholar. [Link]

  • Li, Z., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(7), 3004. [Link]

  • Sethuvasan, S., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. ResearchGate. [Link]

  • Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry, 13(21), 5995-6004. [Link]

  • Chen, L. H., et al. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. National University of Taiwan. [Link]

  • Yu, W., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed, 65(21), 14891-14915. [Link]

  • Al-Dhfyan, A., et al. (2017). Structure of 1,3‐diazepine derivatives with antimicrobial activity... ResearchGate. [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1184-1188. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Journal of Chemistry, 2015, 1-5. [Link]

  • Naeem, I. K., et al. (2017). Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica, 9(21), 86-93. [Link]

  • Cortez-Maya, S., et al. (2012). Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. Anti-cancer agents in medicinal chemistry, 12(6), 611-8. [Link]

  • Bansal, S., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[1][14]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][14]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5051. [Link]

  • Kamal, A., et al. (2012). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate. [Link]

  • Sharma, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC advances, 13(5), 3298-3323. [Link]

  • Chemistry Steps. (n.d.). Synthesis of Diazepam. Chemistry Steps. [Link]

  • An-du, N., et al. (1993). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. Yao xue xue bao = Acta pharmaceutica Sinica, 28(10), 752-7. [Link]

  • Al-Theyab, N. S., et al. (2024). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific reports, 14(1), 1-16. [Link]

  • Jones, A. J., et al. (2021). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][14]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. MedChemComm, 12(4), 696-704. [Link]

  • Wheeler, W. J., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 898953. [Link]

Sources

1-Benzyl-1,4-diazepan-5-one: A Prospective Technical Guide to its Investigation as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of 1-Benzyl-1,4-diazepan-5-one as a potential inhibitor of nitric oxide synthase (NOS). While direct inhibitory data on this specific compound is not yet prevalent in peer-reviewed literature, its structural similarity to benzodiazepines, a class of compounds known to exhibit NOS inhibition, presents a compelling case for its evaluation. This document serves as a roadmap for researchers and drug development professionals, detailing the rationale, synthesis, and critical experimental protocols necessary to characterize the compound's activity and mechanism of action against NOS isoforms. We consolidate established methodologies, from chemical synthesis to detailed in vitro enzymatic assays, to empower researchers to systematically explore the therapeutic potential of this promising scaffold.

Introduction: The Rationale for Investigating Novel NOS Inhibitors

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[3][4] While basal NO production by constitutive isoforms (nNOS and eNOS) is essential for homeostasis, the overexpression of iNOS, often in response to inflammatory stimuli, can lead to excessive NO levels.[2] This overproduction is implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases, septic shock, and chronic inflammation.[2][5] Consequently, the selective inhibition of NOS isoforms, particularly iNOS, represents a significant therapeutic strategy.[5]

The compound 1-Benzyl-1,4-diazepan-5-one has been identified as a potential inhibitor of human nitric oxide synthesis.[1][6] Although empirical data on its potency and selectivity are scarce, its core structure, a diazepane, is closely related to the 1,4-benzodiazepine nucleus. Several benzodiazepines, such as diazepam and medazepam, have been shown to act as competitive inhibitors of NOS, with IC50 values in the micromolar range.[5] This established activity within a structurally related class provides a strong rationale for the in-depth investigation of 1-Benzyl-1,4-diazepan-5-one.

This guide will provide the necessary technical information to pursue this investigation, from its chemical synthesis to a full in vitro characterization of its NOS inhibitory properties.

Synthesis of 1-Benzyl-1,4-diazepan-5-one

The synthesis of the title compound is achievable through a Schmidt rearrangement of 1-Benzyl-piperidin-4-one. The following protocol is adapted from published crystallographic literature.[6]

Experimental Protocol: Synthesis
  • Reaction Setup: In a flask suitable for the scale of the reaction, add 1-Benzyl-piperidin-4-one (1.0 equivalent) to a stirred mixture of sulfuric acid and dichloromethane at 0°C (273 K).

  • Addition of Sodium Azide: Cautiously add sodium azide (5.0 equivalents) portion-wise over a period of 3 hours, ensuring the temperature is maintained at approximately 0-5°C (273-278 K).

  • Reaction Progression: Stir the resulting mixture for an additional hour while maintaining the temperature.

  • Quenching: Rapidly add a significant volume of ice to the reaction mixture to quench the reaction.

  • Basification: Carefully neutralize the solution by adding 15% ammonium hydroxide until the pH reaches approximately 11.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Recrystallize the resulting residue from ethyl acetate to yield the pure 1-Benzyl-1,4-diazepan-5-one.[6]

Framework for Investigation: Learning from Benzodiazepine NOS Inhibitors

The initial hypothesis for the NOS inhibitory activity of 1-Benzyl-1,4-diazepan-5-one is built upon the known activity of benzodiazepines. A study on pig brain NOS revealed that several 1,4-benzodiazepines act as competitive inhibitors.[5]

CompoundIC50 (µM) for pig brain NOS
Medazepam35 ± 5
Pinazepam45 ± 7
Diazepam60 ± 8
Oxazepam85 ± 10
Alprazolam120 ± 15
Data sourced from a study on pig brain extracts.[5]

The study proposed that the benzodiazepine nucleus may interact with the enzyme in a manner analogous to the substrate, L-arginine.[5] Key structural features influencing inhibitory activity were identified as the absence of substituents on the N4 position and the absence of a halogen on the C5 phenyl group.[5] 1-Benzyl-1,4-diazepan-5-one shares the core seven-membered diazepine ring but differs from the classic benzodiazepines by lacking the fused benzene ring and possessing a benzyl group at the N1 position. The characterization of its inhibitory profile is a critical step to understand its potential.

G cluster_0 Structural Comparison Benzodiazepine 1,4-Benzodiazepine Core (e.g., Diazepam) - Fused Benzene Ring - Known NOS Inhibition Diazepanone 1-Benzyl-1,4-diazepan-5-one - Saturated Diazepane Ring - Benzyl Group at N1 - Potential for NOS Inhibition Benzodiazepine->Diazepanone Structural Relationship (Shared Diazepine Ring)

Caption: Structural relationship between the known NOS inhibitor class (benzodiazepines) and the target compound.

Proposed Experimental Workflow for Characterization

To rigorously assess 1-Benzyl-1,4-diazepan-5-one as a NOS inhibitor, a multi-step in vitro characterization is required. This involves determining its overall inhibitory potency (IC50), its selectivity across the three major NOS isoforms, and its mechanism of inhibition.

G start Synthesized 1-Benzyl-1,4-diazepan-5-one assay_choice Primary Screening: NOS Activity Assay start->assay_choice griess Griess Assay (Measures Nitrite/Nitrate) assay_choice->griess Indirect NO measure citrulline L-Citrulline Assay (Measures L-Citrulline) assay_choice->citrulline Direct co-product measure ic50 Calculate IC50 Value griess->ic50 citrulline->ic50 selectivity Isoform Selectivity Testing (nNOS, eNOS, iNOS) ic50->selectivity kinetics Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) selectivity->kinetics conclusion Characterized NOS Inhibitor Profile kinetics->conclusion

Caption: Proposed experimental workflow for characterizing the NOS inhibitory activity of 1-Benzyl-1,4-diazepan-5-one.

In Vitro NOS Inhibition Screening: The Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO2-) and nitrate (NO3-).[2][4][7] It is a robust and high-throughput method for primary screening.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4) containing necessary cofactors for NOS activity (e.g., 1 mM NADPH, 3 µM Tetrahydrobiopterin (BH4), 10 µM L-Arginine, and for nNOS/eNOS, 2 mM CaCl2 and 10 µg/mL Calmodulin).

    • Griess Reagent: Prepare a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid. Commercial kits are readily available and recommended for consistency.[7][8]

    • Nitrate Reductase: Required to convert nitrate to nitrite for total NO measurement.

    • Test Compound Stock: Prepare a concentrated stock solution of 1-Benzyl-1,4-diazepan-5-one in a suitable solvent (e.g., DMSO).

  • Enzymatic Reaction:

    • To the wells of a 96-well plate, add purified NOS enzyme (e.g., recombinant human iNOS).

    • Add serial dilutions of the test compound (1-Benzyl-1,4-diazepan-5-one) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., L-NAME).

    • Initiate the reaction by adding the Assay Buffer containing L-Arginine and cofactors.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Nitrate Reduction (Optional but Recommended):

    • Add nitrate reductase and its cofactor (NADPH) to each well to convert nitrate to nitrite. Incubate as per the manufacturer's instructions.

  • Colorimetric Reaction:

    • Add the Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each well.

    • Plot the percentage of NOS inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Orthogonal Assay: The L-Citrulline Assay

To validate the findings from the Griess assay, the L-citrulline assay provides a direct measure of NOS activity. The NOS enzyme converts L-arginine to NO and L-citrulline in a 1:1 stoichiometric ratio.[3] This assay typically uses radiolabeled [3H] or [14C] L-arginine.

  • Reaction Setup:

    • Prepare a reaction mixture similar to the Griess assay, but substitute unlabeled L-arginine with radiolabeled L-arginine (e.g., L-[3H]arginine).

    • In microcentrifuge tubes, combine the purified NOS enzyme, assay buffer with cofactors, and serial dilutions of 1-Benzyl-1,4-diazepan-5-one.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the radiolabeled L-arginine mixture.

    • Incubate at 37°C for 15-30 minutes. The shorter incubation time minimizes substrate depletion.

  • Separation of L-Citrulline:

    • Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

    • Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex 50W-X8).

    • At pH 5.5, the unreacted, positively charged L-[3H]arginine binds to the resin, while the newly formed, neutral L-[3H]citrulline flows through.[3]

  • Quantification:

    • Collect the eluate containing L-[3H]citrulline.

    • Measure the radioactivity of the eluate using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of L-citrulline formed in each reaction.

    • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value as described previously.

Determining Isoform Selectivity and Mechanism of Action
  • Isoform Selectivity: To determine if 1-Benzyl-1,4-diazepan-5-one is a selective inhibitor, the chosen inhibition assay (either Griess or L-Citrulline) must be repeated using purified human nNOS and eNOS enzymes under their respective optimal conditions. Comparing the IC50 values obtained for iNOS, nNOS, and eNOS will reveal the selectivity profile of the compound.

  • Mechanism of Action: To understand how the compound inhibits the enzyme, kinetic studies should be performed. This involves measuring the initial reaction rates at various concentrations of the substrate (L-arginine) in the presence of different fixed concentrations of the inhibitor. The data can then be plotted using a double reciprocal plot (Lineweaver-Burk plot) to determine if the inhibition is competitive (lines intersect on the y-axis), non-competitive (lines intersect on the x-axis), or uncompetitive (parallel lines).

Conclusion and Future Directions

The structural analogy between 1-Benzyl-1,4-diazepan-5-one and the benzodiazepine class of known NOS inhibitors provides a compelling scientific premise for its investigation. This technical guide outlines a clear and robust pathway for any researcher aiming to validate and characterize this potential. By following the detailed protocols for synthesis, in vitro inhibition screening, and mechanistic studies, the scientific community can definitively determine the compound's activity profile. Should 1-Benzyl-1,4-diazepan-5-one prove to be a potent and, ideally, selective iNOS inhibitor, it could serve as a valuable new scaffold for the development of novel therapeutics for inflammatory and neurodegenerative disorders. The subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in cellular and in vivo models of disease.

References

  • Estrada, C., et al. (2001). Structural requirements of benzodiazepines for the inhibition of pig brain nitric oxide synthase. Neuroscience Letters, 316(1), 25-28. Available at: [Link]

  • Bredt, D. S., & Snyder, S. H. (1999). Measurement of the nitric oxide synthase activity using the citrulline assay. Methods in Molecular Medicine, 22, 157-162. Available at: [Link]

  • Scribd. (n.d.). Griess Reagent Assay. Retrieved from [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

  • Sun, J., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o569. Available at: [Link]

  • Carlberg, M. (1994). Assay of neuronal nitric oxide synthase by HPLC determination of citrulline. Journal of Neuroscience Methods, 52(2), 165-167. Available at: [Link]

  • dx.doi.org. (2019). Protocol Griess Test. Retrieved from [Link]

  • Sun, J., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o569. Available at: [Link]

  • Google Patents. (n.d.). WO2009046444A2 - Formulation for intranasal administration of diazepam.
  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

Sources

Mechanism of action of 1,4-diazepan-5-one compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1,4-Diazepan-5-one Compounds

Authored by: A Senior Application Scientist

Abstract

The 1,4-diazepan-5-one scaffold represents a privileged seven-membered heterocyclic structure that is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas. This technical guide synthesizes current research to provide an in-depth exploration of the diverse mechanisms of action associated with this versatile chemical class. We will dissect the molecular interactions and cellular pathways modulated by these compounds, ranging from central nervous system targets to anticancer and antimicrobial effects. This document is intended for researchers, scientists, and drug development professionals, offering not only a review of established knowledge but also practical, field-proven experimental protocols to empower further investigation into this potent family of molecules.

The 1,4-Diazepan-5-one Core: A Scaffold of Therapeutic Versatility

The 1,4-diazepan-5-one ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a ketone at position 5. This structure serves as a versatile backbone for chemical modification, allowing for the strategic placement of various substituents to fine-tune its physicochemical properties and biological targets. The inherent conformational flexibility of the seven-membered ring, combined with the potential for hydrogen bonding and other non-covalent interactions, enables derivatives to bind with high affinity and specificity to a wide array of biological macromolecules. This adaptability is the primary reason for the diverse pharmacological profiles observed, which include anticonvulsant, anxiolytic, anticancer, and antimicrobial activities[1][2][3].

The broad therapeutic potential has driven the development of numerous synthetic routes to access novel derivatives, making this scaffold a focal point of extensive research[3][4]. Understanding the specific mechanisms through which these compounds exert their effects is critical for optimizing drug design and translating promising laboratory findings into clinical applications.

Key Mechanisms of Action and Associated Signaling Pathways

The biological effects of 1,4-diazepan-5-one compounds are not governed by a single, universal mechanism. Instead, different derivatives engage distinct molecular targets, leading to a variety of cellular outcomes. The most well-documented mechanisms are detailed below.

Central Nervous System (CNS) Modulation: The GABAergic Hypothesis

A significant number of 1,4-diazepan-5-one derivatives exhibit psychoactive properties, including anxiolytic, sedative, and anticonvulsant effects[2][5][6]. This activity is largely attributed to their interaction with the central nervous system, often through modulation of the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA)[5].

Molecular Target: GABA-A Receptor

The primary mechanism mirrors that of the well-known benzodiazepines (a related class of 1,4-benzodiazepines)[7][8]. These compounds act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel[9][10][11].

  • Causality of Action: The binding of a 1,4-diazepan-5-one derivative to a specific site on the GABA-A receptor (distinct from the GABA binding site) induces a conformational change in the receptor[9][11]. This change increases the receptor's affinity for GABA. Consequently, when GABA binds, the frequency of the chloride channel opening is increased[12]. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This enhanced inhibitory neurotransmission produces the characteristic calming and anticonvulsant effects throughout the central nervous system[10][13].

Signaling Pathway: Enhanced GABAergic Inhibition

GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_R->Hyperpolarization Cl- Influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Anxiolytic Anxiolytic / Anticonvulsant Effects Inhibition->Anxiolytic Leads to GABA GABA GABA->GABA_R Binds Compound 1,4-Diazepan-5-one Derivative Compound->GABA_R Positive Allosteric Modulation

Caption: GABA-A receptor modulation by 1,4-diazepan-5-one derivatives.

Anticancer Activity: Multi-Pronged Attack on Tumor Cells

Several novel 1,4-diazepan-5-one and related benzodiazepine derivatives have demonstrated potent anticancer activity against various human cancer cell lines[2][14]. Their mechanism is not limited to a single target but often involves the simultaneous disruption of multiple pathways essential for tumor growth and survival.

Key Anticancer Mechanisms:

  • Inhibition of Protein Synthesis: Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent inhibitors of protein synthesis in cancer cells. Polysome profile analysis revealed that compound 52b from one study effectively halts the translation machinery, leading to the suppression of proteins critical for cancer cell survival and proliferation[14].

  • Cell Cycle Arrest: A well-documented effect is the induction of cell cycle arrest, primarily at the G0/G1 phase[14][15]. For example, diazepam was shown to inhibit the proliferation of human glioblastoma T98G cells by causing them to accumulate in the G0/G1 phase. This arrest was linked to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S checkpoint[15].

  • Induction of Apoptosis: In addition to halting proliferation, many of these compounds can trigger programmed cell death, or apoptosis[14][16]. This is a crucial mechanism for eliminating cancerous cells and is often a downstream consequence of cell cycle disruption or other cellular stresses induced by the compound.

  • Kinase Inhibition: Specific derivatives have been designed as potent and selective inhibitors of key signaling kinases. For instance, a series of 5,10-dihydro-dibenzo[b,e][4][14]diazepin-11-ones were developed as inhibitors of Checkpoint Kinase 1 (Chk1)[17]. Chk1 is a critical component of the DNA damage response pathway, and its inhibition can force cancer cells with damaged DNA into mitosis, leading to cell death—a strategy that synergizes well with chemotherapy[17].

Signaling Pathway: Induction of G0/G1 Cell Cycle Arrest

CellCycle_Pathway cluster_nucleus Cell Nucleus Compound 1,4-Diazepan-5-one Derivative CDK Cyclin D / CDK4/6 Complex Compound->CDK Inhibits Activity (Hypothesized) Rb Rb Protein CDK->Rb Arrest G0/G1 Phase Arrest pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factor pRb->E2F Releases Rb->pRb Phosphorylation Rb->E2F Rb->Arrest Unphosphorylated Rb Maintains Block S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription

Caption: G0/G1 cell cycle arrest via inhibition of Rb phosphorylation.

Antimicrobial Activity

Derivatives of the 1,4-diazepan-5-one scaffold have also been evaluated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi[2][4].

  • Antibacterial and Antifungal Effects: Studies have demonstrated that certain 2,7-diaryl-[4][14]-diazepan-5-ones possess in vitro antibacterial activity against strains like Staphylococcus aureus and Pseudomonas, as well as potent antifungal activity against various fungal strains[4]. The exact mechanism is often not fully elucidated but is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.

  • Targeting Intracellular Pathogens: More advanced research has identified dibenzodiazepine derivatives that are effective against intracellular bacteria, such as multidrug-resistant S. typhimurium[18]. One lead compound, SW33, did not directly inhibit bacterial growth in culture but was potent against bacteria inside host cells. This suggests a novel mechanism, possibly targeting host cell factors that the bacteria exploit for survival or inhibiting bacterial virulence factors directly, which could reduce the likelihood of resistance developing[18]. Another proposed mechanism for a related compound was the inhibition of bacterial efflux pumps[19].

Methodologies for Mechanistic Elucidation

To validate the mechanisms described above, a series of robust experimental protocols are required. These workflows are designed to provide clear, reproducible data on target engagement and cellular response.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a foundational step to determine the cytotoxic or cytostatic effect of a compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., T98G glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1,4-diazepan-5-one compound in culture media. Replace the existing media with the compound-containing media and incubate for a set time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for Chk1)

This experiment directly measures the ability of a compound to inhibit a specific kinase enzyme.

Methodology:

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, a specific peptide substrate for the kinase, recombinant Chk1 enzyme, and varying concentrations of the inhibitor compound.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP-Glo™).

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction using a strong acid or chelating agent.

  • Detection:

    • Radiometric: If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence (ADP-Glo™): Add a reagent that depletes remaining ATP, then add a second reagent to convert the ADP produced by the kinase reaction back into ATP, which is then measured via a luciferase-based luminescence reaction.

  • Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC50 value for the compound.

Experimental Workflow: From Cell Culture to Target Validation

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation Direct Target Validation A1 Cancer Cell Lines (e.g., T98G, H522) A2 Compound Treatment (Dose-Response) A1->A2 A3 MTT / BrdU Assay A2->A3 A4 Determine IC50 Value A3->A4 B1 Flow Cytometry (Cell Cycle Analysis) A4->B1 Potent Compounds B2 Western Blot (Rb, Caspases, Chk1) A4->B2 Potent Compounds B3 Identify Cellular Effect (e.g., G1 Arrest) B1->B3 B2->B3 C1 Recombinant Kinase (e.g., Chk1) B3->C1 Hypothesized Target C2 In Vitro Kinase Assay C1->C2 C3 Confirm Direct Inhibition (IC50) C2->C3

Caption: A logical workflow for investigating the anticancer mechanism of action.

Quantitative Data and Structure-Activity Relationships

The development of effective 1,4-diazepan-5-one derivatives relies on understanding the relationship between chemical structure and biological activity (SAR). Quantitative data from assays are crucial for building these relationships.

Table 1: Example Biological Activity Data for Hypothetical 1,4-Diazepan-5-one Derivatives

Compound IDR1 GroupR2 GroupH522 Lung Cancer IC50 (µM)[14]Chk1 Kinase IC50 (nM)[17]GABA-A Binding Ki (nM)
DZ-01 HPhenyl> 50> 1000250
DZ-02 Methyl4-Cl-Phenyl5.2> 100025
DZ-03 H3-Methoxy-4-nitrophenyl0.8515> 5000
DZ-04 Propyl2-F-Phenyl25.1> 100012

Data are hypothetical examples based on activities reported in the literature for illustrative purposes.

  • A methyl group at R1 and a chloro-substituted phenyl at R2 (DZ-02) may enhance GABA-A receptor affinity.

  • Complex substitutions like those in DZ-03 can shift the activity profile from CNS targets towards anticancer kinase inhibition.

Conclusion and Future Directions

The 1,4-diazepan-5-one scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The diverse mechanisms of action, spanning from allosteric modulation of CNS receptors to the inhibition of critical cell cycle kinases and protein synthesis in cancer cells, underscore the chemical versatility of this heterocyclic core.

Future research should focus on:

  • Target Selectivity: Designing derivatives with high selectivity for a single target (e.g., a specific kinase or GABA-A receptor subtype) to minimize off-target effects and improve the therapeutic index.

  • Elucidation of Novel Mechanisms: Investigating the precise molecular targets for compounds showing antimicrobial or anti-intracellular pathogen activity.

  • In Vivo Validation: Moving promising lead compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By continuing to explore the rich chemistry and pharmacology of 1,4-diazepan-5-one compounds, the scientific community can unlock new and effective treatments for a wide range of human diseases.

References

  • A convenient 'one-pot' synthesis and in vitro microbiological evaluation of novel 2,7-diaryl-[4][14] -diazepan-5-ones. PubMed. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PubMed Central (PMC). Available at: [Link]

  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][4][14]diazepin-11-one-based potent and selective Chk-1 inhibitors. PubMed. Available at: [Link]

  • diazepam. PharmGKB. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PubMed Central (PMC). Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

  • Anticancer Potential of Diazepam: Pharmacological Relevance and Clinical Evidence. ResearchGate. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PubMed Central (PMC). Available at: [Link]

  • Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. ResearchGate. Available at: [Link]

  • Diazepam - Mechanism of Action. YouTube. Available at: [Link]

  • Diazepam. Wikipedia. Available at: [Link]

  • Diazepam inhibits proliferation of human glioblastoma cells through triggering a G0/G1 cell cycle arrest. PubMed. Available at: [Link]

  • Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx. Available at: [Link]

  • What is the mechanism of Diazepam?. Patsnap Synapse. Available at: [Link]

  • Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. PubMed Central (PMC). Available at: [Link]

Sources

The Strategic Utility of 1-Benzyl-1,4-diazepan-5-one Hydrochloride in Modern Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the Diazepanone Scaffold

In the landscape of medicinal chemistry, the 1,4-diazepan-5-one core represents a privileged scaffold, a structural motif that consistently appears in biologically active compounds across a range of therapeutic areas. Its seven-membered ring, containing two nitrogen atoms, offers a unique combination of conformational flexibility and defined vectoral geometry for substituent placement. This allows for the precise orientation of pharmacophoric elements in three-dimensional space, a critical factor in optimizing interactions with biological targets. The strategic introduction of a benzyl group at the N-1 position not only imparts specific steric and electronic properties but also serves as a versatile synthetic handle and a common feature in numerous centrally active agents. The hydrochloride salt form of 1-Benzyl-1,4-diazepan-5-one enhances its solubility and handling characteristics, making it an ideal starting material for library synthesis and lead optimization campaigns. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this valuable precursor in drug discovery, with a focus on the underlying principles that govern its utility.

Core Synthesis and Physicochemical Properties

A robust and scalable synthesis is paramount for any precursor destined for drug discovery programs. 1-Benzyl-1,4-diazepan-5-one is commonly prepared via a Schmidt rearrangement of 1-benzyl-piperidin-4-one. This reaction proceeds through the addition of hydrazoic acid (generated in situ from sodium azide and a strong acid) to the piperidinone carbonyl, followed by a concerted rearrangement and hydrolysis to yield the seven-membered lactam.

Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepan-5-one[1]
  • Step 1: Reaction Setup In a well-ventilated fume hood, a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 0°C (273 K) in an ice bath.

  • Step 2: Addition of Starting Material 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is carefully added to the cooled acid mixture.

  • Step 3: Schmidt Rearrangement Sodium azide (32.5 g, 0.5 mol) is added cautiously in small portions over a period of 3 hours, maintaining the temperature at approximately 5°C (278 K). The reaction mixture is then stirred for an additional hour at this temperature.

  • Step 4: Quenching and Work-up The reaction is quenched by the rapid addition of ice (1 kg). The resulting solution is basified to pH 11 with 15% ammonium hydroxide (200 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 100 mL).

  • Step 5: Isolation and Purification The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethyl acetate to yield 1-Benzyl-1,4-diazepan-5-one (yield: 13.0 g, 65%).

Preparation of the Hydrochloride Salt

For enhanced solubility and stability, the free base is often converted to its hydrochloride salt.

  • Step 1: Dissolution The purified 1-Benzyl-1,4-diazepan-5-one is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Step 2: Acidification A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

  • Step 3: Isolation The resulting white precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield 1-Benzyl-1,4-diazepan-5-one hydrochloride.

Table 1: Physicochemical Properties of 1-Benzyl-1,4-diazepan-5-one

PropertyValueReference
Molecular FormulaC₁₂H₁₆N₂O[1]
Molecular Weight204.27 g/mol [1]
AppearanceWhite to off-white solid
Melting PointNot specified
Crystal SystemMonoclinic[1]

Strategic Derivatization: Unlocking Chemical Diversity

The synthetic utility of this compound lies in its two primary reactive sites: the secondary amine at the N-4 position and the carbonyl group at C-5. These sites allow for a wide range of chemical modifications to explore structure-activity relationships (SAR).

G cluster_N4 N-4 Derivatization cluster_C5 C-5 Carbonyl Derivatization precursor 1-Benzyl-1,4-diazepan-5-one Hydrochloride alkylation Alkylation / Arylation precursor->alkylation R-X, base acylation Acylation precursor->acylation RCOCl, base reductive_amination Reductive Amination precursor->reductive_amination RCHO, NaBH(OAc)₃ reduction Reduction to Amine precursor->reduction LiAlH₄ grignard Grignard Addition precursor->grignard RMgBr wittig Wittig Olefination precursor->wittig Ph₃P=CHR library1 library1 alkylation->library1 Diverse Library 1 (e.g., CNS agents) library2 library2 acylation->library2 Diverse Library 2 (e.g., Enzyme inhibitors) library3 library3 reductive_amination->library3 Diverse Library 3 (e.g., GPCR ligands) library4 library4 reduction->library4 Diverse Library 4 (e.g., Diamine scaffolds)

Caption: Derivatization pathways of 1-Benzyl-1,4-diazepan-5-one.

N-4 Position: The Gateway to Novel Functionality

The secondary amine at the N-4 position is a nucleophilic center that can be readily functionalized through various reactions, including:

  • N-Alkylation and N-Arylation: Introduction of a wide array of substituents to probe steric and electronic requirements of the target binding site.

  • N-Acylation: Formation of amides, sulfonamides, and ureas to introduce hydrogen bond donors and acceptors and to modulate the basicity of the N-4 nitrogen.

  • Reductive Amination: A powerful method for introducing diverse side chains by reacting the N-4 amine with aldehydes or ketones in the presence of a reducing agent.

C-5 Carbonyl Group: A Hub for Structural Modification

The carbonyl group at the C-5 position offers another avenue for diversification:

  • Reduction: The lactam can be reduced to the corresponding cyclic diamine using strong reducing agents like lithium aluminum hydride (LiAlH₄), completely altering the electronic and conformational properties of the scaffold.

  • Grignard and Organolithium Addition: Nucleophilic addition to the carbonyl carbon allows for the introduction of new carbon-carbon bonds, leading to tertiary alcohols.

  • Wittig and Related Olefinations: Conversion of the carbonyl group to an exocyclic double bond, providing a scaffold for further functionalization.

Applications in Drug Discovery: Case Studies

The versatility of the 1-Benzyl-1,4-diazepan-5-one scaffold has been exploited in the development of various therapeutic agents.

Inhibitors of Nitric Oxide Synthase (NOS)

Overproduction of nitric oxide is implicated in various inflammatory diseases and neurodegenerative disorders. The 1,4-diazepan-5-one scaffold has been identified as a promising starting point for the development of NOS inhibitors.[2] While specific SAR data for direct derivatives of 1-Benzyl-1,4-diazepan-5-one is not extensively published, related 3- and 5-imino analogs of diazepanes have shown potent inhibitory activity against inducible nitric oxide synthase (iNOS).[3] The general strategy involves the modification of the N-4 position and the carbonyl group to mimic the binding of the natural substrate, L-arginine, to the active site of the enzyme.

Table 2: Biological Activity of Representative Diazepane-based NOS Inhibitors

CompoundTargetActivity (IC₅₀)Reference
Thiazepane analog 25iNOS0.19 µM[3]
Positive Inotropic Agents

In a search for new treatments for heart failure, a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][4]oxazin-7-yl)acetamides were synthesized and evaluated for their positive inotropic activity.[5] This work demonstrates the utility of the 1,4-diazepane moiety as a scaffold for presenting pharmacophoric groups that interact with targets involved in cardiac contractility.

G start 1-Benzyl-1,4-diazepan-5-one step1 Debenzylation (e.g., H₂, Pd/C) start->step1 intermediate1 1,4-Diazepan-5-one step1->intermediate1 step2 N-Alkylation with 2-chloro-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamide intermediate1->step2 intermediate2 N-substituted diazepanone step2->intermediate2 step3 N-Alkylation with substituted benzyl chlorides intermediate2->step3 final_product Final Positive Inotropic Agents step3->final_product

Sources

The Evolving Landscape of 1,4-Diazepan-5-one Analogs: A Technical Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The seven-membered nitrogen-containing heterocyclic ring system of 1,4-diazepan-5-one represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features offer a unique three-dimensional arrangement for substituent placement, enabling the fine-tuning of pharmacological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the structure-activity relationship (SAR) studies of 1,4-diazepan-5-one analogs. Moving beyond a mere catalog of compounds, this document delves into the causal relationships between structural modifications and biological outcomes, offering field-proven insights to guide the rational design of novel therapeutic agents. The protocols and analyses presented herein are designed to be self-validating, fostering a deeper understanding of this versatile molecular framework and its potential to address a wide array of therapeutic challenges, from oncology to infectious diseases.

The 1,4-Diazepan-5-one Core: A Foundation for Diverse Biological Activity

The 1,4-diazepan-5-one nucleus is a versatile template that has been successfully exploited to generate compounds with a broad spectrum of biological activities. These include antimicrobial, anti-HIV, and anticancer properties.[1][2] The conformational flexibility of the seven-membered ring, which can adopt chair and boat conformations, allows for precise spatial orientation of substituents to interact with biological targets.[1][2] Understanding the interplay between the core scaffold, its substituents, and the resulting biological activity is the central tenet of SAR studies.

This guide will focus on two primary areas of therapeutic interest where 1,4-diazepan-5-one analogs have shown significant promise: anticancer and antimicrobial activities.

Navigating the Synthetic Landscape: Crafting the Analogs

The exploration of SAR is fundamentally reliant on the ability to synthesize a diverse library of analogs with systematic structural modifications. The synthesis of the 1,4-diazepan-5-one core and its derivatives can be achieved through various strategic approaches.

General Synthetic Strategy: A Step-by-Step Protocol

A common and effective method for the synthesis of substituted 1,4-diazepan-5-ones involves a multi-step process that offers flexibility in introducing diversity at key positions. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of Substituted 1,4-Diazepan-5-one Analogs

  • Step 1: Synthesis of the Ketimine Intermediate:

    • Equimolar amounts of a substituted o-phenylenediamine and a β-keto ester are refluxed in an appropriate solvent (e.g., ethanol) in the presence of a catalyst, such as a Keggin-type heteropolyacid (e.g., H5PMo10V2O40).[3]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the resulting ketimine intermediate is purified by column chromatography.

  • Step 2: Reaction with Aldehydes:

    • The purified ketimine intermediate is dissolved in a suitable solvent (e.g., ethanol), and an equimolar amount of a substituted aldehyde is added.

    • The reaction mixture is refluxed, and the progress is monitored by TLC.[3]

  • Step 3: Cyclization and Formation of the 1,4-Diazepan-5-one Ring:

    • The cyclization to form the 1,4-diazepan-5-one ring occurs during the reflux in the presence of the acid catalyst.

    • The reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with a cold solvent and purified by recrystallization or column chromatography.

  • Characterization:

    • The structure of the final compounds is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 1,4-diazepan-5-one analogs.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps A Substituted o-phenylenediamine D Step 1: Ketimine Formation (Reflux with Catalyst) A->D B β-keto ester B->D C Substituted Aldehyde E Step 2: Reaction with Aldehyde (Reflux) C->E D->E F Step 3: Cyclization E->F G Purified 1,4-Diazepan-5-one Analog F->G

Caption: General synthetic workflow for 1,4-diazepan-5-one analogs.

Deciphering the Code: Structure-Activity Relationships

The core of this guide lies in the systematic analysis of how structural modifications to the 1,4-diazepan-5-one scaffold influence its biological activity. This section will dissect the SAR for both anticancer and antimicrobial applications.

Anticancer Activity: Targeting Cellular Proliferation

Several studies have highlighted the potential of 1,4-diazepan-5-one derivatives as anticancer agents.[4][5] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression.

Key Structural Modifications and Their Impact on Anticancer Activity:

Position of Modification Substituent Effect on Anticancer Activity Rationale/Hypothesized Interaction
N1-position MethylGenerally well-tolerated and can enhance activity.May improve metabolic stability or hydrophobic interactions with the target protein.
C2 and C7-positions Phenyl groupsOften associated with potent activity.Can engage in pi-stacking or hydrophobic interactions within the binding pocket of the target enzyme.
C3 and C6-positions Alkyl groups (e.g., methyl)Can influence the conformation of the diazepine ring.Stereochemistry at these positions can be critical for optimal binding to the target.
Fused Rings Fused heterocyclic rings (e.g., oxazolo[4,5-d]pyrimidine)Can significantly enhance potency and introduce new interaction points.Expands the molecular scaffold to interact with additional residues in the target's binding site.[5]

Case Study: Diaryl[d,f][6][7]diazepines as Antiproliferative Agents

A series of diaryl[6][7]diazepines, structurally related to the 1,4-diazepan-5-one core, were synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. Lead compounds from this series induced cell cycle arrest in the G2/M phase.[4] This suggests that these compounds may interfere with microtubule dynamics or other critical mitotic processes.

Antimicrobial Activity: Combating Pathogenic Microbes

The 1,4-diazepan-5-one scaffold has also been a fruitful starting point for the development of novel antimicrobial agents.

Key Structural Modifications and Their Impact on Antimicrobial Activity:

Position of Modification Substituent Effect on Antimicrobial Activity Rationale/Hypothesized Interaction
N1-position Unsubstituted or small alkyl groupOften preferred for good activity.Bulky substituents may hinder binding to the microbial target.
C2-position Aromatic/heteroaromatic ringsCan be crucial for potency.May be involved in key interactions with the active site of a microbial enzyme.
C7-position Phenyl groupGenerally contributes positively to activity.Enhances lipophilicity, potentially aiding in cell penetration.
Diazepine Ring Conformation Chair vs. BoatCan significantly impact activity.The specific conformation dictates the spatial arrangement of substituents for optimal target interaction.[1][2]

Experimental Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

  • Preparation of Bacterial/Fungal Inoculum:

    • A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution of Test Compounds:

    • The synthesized 1,4-diazepan-5-one analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the standardized microbial suspension.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Flow of SAR Analysis

The process of establishing a robust SAR is iterative and involves a feedback loop between synthesis and biological testing.

G A Initial Lead Compound (1,4-Diazepan-5-one Core) B Hypothesis Generation: Which positions are key for activity? A->B C Design of Analog Library: Systematic structural modifications B->C D Synthesis of Analogs C->D E Biological Evaluation (e.g., Anticancer, Antimicrobial Assays) D->E F Data Analysis: Identify trends in activity E->F G SAR Elucidation: Correlate structure with activity F->G H Refined Hypothesis G->H I Design of Second-Generation Analogs H->I I->D Iterative Optimization

Caption: Iterative cycle of SAR studies.

Mechanistic Insights and Target Identification

A comprehensive SAR study goes beyond correlating structure with activity and aims to elucidate the underlying mechanism of action. Techniques such as molecular docking can provide valuable insights into how these analogs interact with their biological targets.

For instance, docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives with the NS5B RNA polymerase of the Hepatitis C virus revealed that a nitroso derivative exhibited a better docking score and energy values compared to its non-nitrosylated counterpart.[1] This suggests that the nitroso group may be involved in critical interactions within the enzyme's active site.

Future Directions and Concluding Remarks

The 1,4-diazepan-5-one scaffold continues to be a rich source of novel therapeutic candidates. Future SAR studies should focus on:

  • Exploring a wider range of substituents at all positions of the diazepine ring to further probe the chemical space.

  • Utilizing computational modeling to guide the design of more potent and selective analogs.

  • Investigating novel biological targets for this class of compounds.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

References

  • Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039. [Link]

  • MDPI. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2023, October 27). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • Molecules. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(1), 543-553. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences, 5(4), 544-551. [Link]

  • Mol Divers. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][6][7]diazepines as potential anti-cancer agents. Molecular Diversity, 22(2), 323-333. [Link]

  • Dömling, A. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(1), 14-20. [Link]

  • Molecules. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(3), 1004. [Link]

  • ResearchGate. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[6][7]oxazolo[4,5-d]pyrimidines. [Link]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 98-106. [Link]

  • Semantic Scholar. (2006). Synthesis of novel substituted diaryl-1,4-diazepines. [Link]

  • Velusamy, M., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9, 17. [Link]

  • PubChem. (n.d.). 1,4-Diazepan-5-one. Retrieved from [Link]

  • ResearchGate. (2012). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. [Link]

  • Molecules. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][6]diazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. [Link]

  • PubMed. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. [Link]

  • ResearchGate. (2024). Guideline for anticancer assays in cells. [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • PubChem. (n.d.). Diazepam. Retrieved from [Link]

  • ACS Publications. (2017). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. ACS Medicinal Chemistry Letters, 8(12), 1285-1290. [Link]

Sources

Discovery and synthesis of novel diazepine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Diazepine-Based Compounds

Authored by Gemini, Senior Application Scientist

Abstract

Diazepines, particularly the benzodiazepine class, represent a cornerstone of medicinal chemistry, historically recognized for their profound impact on the treatment of anxiety, insomnia, and seizure disorders.[1] The inherent versatility of the seven-membered diazepine ring, fused to a benzene ring, has established it as a "privileged scaffold" in drug discovery.[2] This guide moves beyond the classical applications to provide researchers, scientists, and drug development professionals with an in-depth exploration of the modern landscape of diazepine chemistry. We will dissect contemporary synthetic methodologies, delve into the nuances of structure-activity relationships (SAR), and illuminate the role of computational chemistry in the rational design of novel diazepine-based compounds with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-tuberculosis agents.[2][3][4]

The Diazepine Scaffold: A Foundation of Versatility

The term "diazepine" refers to a seven-membered heterocyclic ring containing two nitrogen atoms. The fusion of this ring with a benzene ring gives rise to the benzodiazepine core, the most widely studied class.[5] The position of the nitrogen atoms is critical, defining the fundamental properties and synthetic accessibility of the resulting scaffold. The two most common isomers are 1,4-benzodiazepines and 1,5-benzodiazepines.

Understanding this core architecture is the first step in rational drug design. The numbering convention, starting from the nitrogen adjacent to the fusion point, provides a universal language for discussing substitutions and their impact on biological activity.[6]

cluster_14 1,4-Benzodiazepine cluster_15 1,5-Benzodiazepine node_14 node_14 node_15 node_15

Caption: Core structures of 1,4- and 1,5-benzodiazepine scaffolds.

Modern Synthetic Strategies: From Benchtop to Flow Chemistry

The synthesis of the diazepine ring has evolved significantly from early methods. While classical approaches remain relevant, the field has embraced methodologies that offer higher yields, milder reaction conditions, and greater molecular diversity.

Classical Condensation Reactions

The traditional synthesis of 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound. This foundational reaction, while effective, can require harsh conditions and may result in a limited range of substituents.

Advanced & Catalytic Methodologies

Modern synthetic chemistry provides a more elegant and efficient toolkit. The use of catalysts like H-MCM-22 has been shown to be highly effective for the synthesis of 1,5-benzodiazepines from both cyclic and acyclic ketones at room temperature, with the added benefit of catalyst recyclability.[7]

Rationale for Catalyst Selection: The choice of a solid acid catalyst like H-MCM-22 is a strategic one. Its porous structure provides a high surface area for the reaction, while its acidic sites activate the carbonyl groups of the ketone, facilitating the condensation reaction with the diamine. This approach avoids the use of corrosive liquid acids, simplifying workup and reducing environmental impact.

Continuous Flow Synthesis

Continuous manufacturing (CM) represents a paradigm shift in pharmaceutical production. A two-step continuous flow synthesis for Diazepam, a WHO essential medicine, has been developed, achieving a 96% yield of 91% pure product within a 15-minute residence time.[8] This process involves an initial N-acylation followed by a sequential substitution/cyclization, demonstrating the power of flow chemistry to improve efficiency, scalability, and process control.[8]

G start Starting Materials (e.g., o-phenylenediamine, ketone) mixing Catalytic Mixing (e.g., H-MCM-22 catalyst) start->mixing Step 1 reaction Condensation Reaction (Room Temperature) mixing->reaction Step 2 workup Filtration & Purification (e.g., Recrystallization) reaction->workup Step 3 characterization Structural Analysis (NMR, Mass Spec) workup->characterization Step 4 final Novel Diazepine Compound characterization->final Validation

Caption: Workflow for a modern catalytic synthesis of a diazepine derivative.

Structure-Activity Relationship (SAR): A Blueprint for Potency and Selectivity

The biological activity of benzodiazepines is exquisitely sensitive to the nature and position of substituents on the core scaffold. A thorough understanding of SAR is paramount for designing novel compounds with improved therapeutic profiles and reduced side effects.[9]

The diazepine ring is highly flexible for structural modifications, whereas the fused benzene ring allows for very little alteration.[9] Key positions on the 1,4-benzodiazepine scaffold have been extensively studied:

PositionModification TypeImpact on ActivityRationale & Causality
Position 1 Small alkyl group (e.g., -CH₃)Optimal for activityA small, lipophilic group at this position can enhance binding to the GABA-A receptor by improving hydrophobic interactions within the binding pocket. Larger groups can cause steric hindrance, decreasing activity.[6][10]
Position 2 Carbonyl (C=O) groupEssential for activityThe oxygen atom acts as a crucial hydrogen bond acceptor, anchoring the molecule to the receptor site. Replacing it significantly reduces or abolishes activity.[6][10]
Position 3 Hydroxyl (-OH) groupShortens duration of actionThe introduction of a polar hydroxyl group provides a direct site for glucuronidation (Phase II metabolism), leading to rapid excretion and a shorter half-life. This is desirable for hypnotic agents.[10]
Position 5 Phenyl groupOptimal for activityAn aromatic ring at this position is a key feature. Electron-withdrawing groups (e.g., -Cl, -F) at the ortho (2') position of this phenyl ring increase potency, possibly by enhancing interactions with the receptor.[6][11] Para substitution, however, decreases activity.[6]
Position 7 Electron-withdrawing group (e.g., -Cl, -NO₂)Essential for high potencyA halogen or nitro group at this position is a hallmark of potent benzodiazepines. It is believed to interact with a specific cationic site on the receptor, significantly enhancing binding affinity.[6][11]

Computational Chemistry in Diazepine Discovery

Modern drug discovery heavily relies on computational methods to accelerate the identification of promising lead compounds.[12] These in silico techniques allow researchers to screen vast virtual libraries of molecules and predict their binding affinity for a biological target before committing to costly and time-consuming chemical synthesis.

Key Computational Techniques:
  • Homology Modeling: When the 3D structure of a target receptor (like the GABA-A receptor) is not fully known, its structure can be predicted based on the known structure of a similar (homologous) protein.[12][13]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the diazepine compound) when bound to its receptor. It calculates a "docking score," which estimates the binding affinity, helping to prioritize candidates.[14]

  • Virtual Screening: Large databases of chemical compounds are computationally screened against the target receptor model to identify "hits" that are most likely to bind effectively.[14]

cluster_in_silico In Silico Phase cluster_in_vitro In Vitro / Experimental Phase target Target Identification (e.g., GABA-A Receptor) homology Homology Modeling (If 3D structure is unknown) target->homology screening Virtual Screening (Docking Simulation) homology->screening library Virtual Compound Library (Millions of molecules) library->screening hits Prioritized 'Hits' (Top-scoring compounds) screening->hits synthesis Chemical Synthesis of Selected Hits hits->synthesis Transition to Lab assay Biological Assay (Binding & Activity) synthesis->assay lead Lead Compound Identified assay->lead

Caption: A computational workflow for the rational design of novel diazepines.

Expanding Therapeutic Horizons

While classically known for their effects on the central nervous system, novel diazepine derivatives exhibit a remarkable breadth of biological activities.[3] This has spurred research into their potential as treatments for a wide range of diseases.

Therapeutic AreaExample ActivitySupporting Evidence
Anticancer Inhibition of cancer cell proliferationCertain benzodiazepine derivatives have shown promising activity against various cancer cell lines.[2][3]
Antimicrobial Activity against pathogenic bacteriaNovel polyfunctionalized benzodiazepines have demonstrated excellent activity against S. aureus, B. subtilis, and E. coli.[7]
Anti-tuberculosis Inhibition of M. tuberculosisSeveral 1,4-benzodiazepine derivatives have shown potent and selective activity against M. tuberculosis H37Rv, with MIC values as low as 1.55 µg/mL.[4][7]
Antidepressant Reduction of immobility in animal modelsNewly synthesized benzodiazepine analogues have shown significant antidepressant effects in forced swim and tail suspension tests in mice.[15]
Anticonvulsant Protection against induced seizuresNovel derivatives have been shown to significantly decrease the number of mice experiencing convulsions in experimental models.[16]

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

This protocol provides a self-validating, step-by-step methodology for the synthesis of a 1,5-benzodiazepine derivative using a recyclable catalyst, reflecting modern, efficient synthetic practices.[7]

Objective: To synthesize a 2,4-disubstituted-1,5-benzodiazepine via a one-pot condensation reaction.

Materials:

  • o-phenylenediamine (1.0 mmol)

  • Substituted 1,3-dicarbonyl compound (e.g., dimedone) (1.0 mmol)

  • H-MCM-22 catalyst (10 mol%)

  • Acetonitrile (CH₃CN) (10 mL)

  • Ethyl acetate and Hexane (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and TLC apparatus

Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the H-MCM-22 catalyst (10 mol%).

  • Solvent Addition: Add acetonitrile (10 mL) to the flask. The choice of acetonitrile is based on its ability to dissolve the reactants while being relatively inert under the reaction conditions.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30 minutes until the starting materials are consumed (typically 2-4 hours).

  • Catalyst Recovery: Upon completion, filter the reaction mixture to recover the solid H-MCM-22 catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions, demonstrating the process's efficiency and sustainability.[7]

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system to yield the pure 1,5-benzodiazepine derivative.

  • Structural Validation (Self-Validation Step):

    • ¹H NMR & ¹³C NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire NMR spectra. Confirm the presence of characteristic peaks corresponding to the benzodiazepine core and the specific substituents.

    • Mass Spectrometry (MS): Analyze the product to determine its molecular weight, confirming that it matches the theoretical mass of the target compound.

    • FT-IR Spectroscopy: Obtain an infrared spectrum to identify key functional groups (e.g., C=N, N-H) consistent with the product's structure.

Conclusion and Future Perspectives

The diazepine scaffold continues to be a fertile ground for drug discovery. The journey from classical anxiolytics to a diverse array of therapeutic agents highlights the power of synthetic innovation and rational design. Future efforts will likely focus on developing compounds with even greater target specificity to minimize off-target effects. The integration of advanced computational tools with high-throughput synthesis and screening will undoubtedly accelerate the discovery of the next generation of diazepine-based therapeutics, addressing unmet medical needs in oncology, infectious diseases, and beyond. The development of novel, environmentally benign synthetic methods, such as flow chemistry and the use of recyclable catalysts, will also be crucial in making these vital medicines more accessible and sustainable to produce.

References

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). OMICS International. Retrieved January 2, 2026, from [Link]

  • Tolu-Bolaji, O. O., Sojinu, S. O., Okedere, A. P., & Ajani, O. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Arab Journal of Basic and Applied Sciences, 29(1), 307-327. Retrieved January 2, 2026, from [Link]

  • Arora, N., Dhiman, P., Kumar, S., Singh, G., & Monga, V. (2020). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry, 97, 103668. Retrieved January 2, 2026, from [Link]

  • Arora, N., Dhiman, P., Kumar, S., Singh, G., & Monga, V. (2020). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry. Retrieved January 2, 2026, from [Link]

  • Structural activity relationships of benzodiazepines. (2017, October 5). eGPAT. Retrieved January 2, 2026, from [Link]

  • Recent advances in synthesis and medicinal chemistry of benzodiazepines. (2020). OUCI. Retrieved January 2, 2026, from [Link]

  • Sedative & Hypnotics (Part 1): Benzodiazepines Medicinal Chemistry. (2022, January 26). YouTube. Retrieved January 2, 2026, from [Link]

  • Loew, G. H., Nienaber, V., & Poulsen, M. (1986). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 29(6), 656-667. Retrieved January 2, 2026, from [Link]

  • Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam. (2019, December 22). YouTube. Retrieved January 2, 2026, from [Link]

  • Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16(Suppl 2), 231S-244S. Retrieved January 2, 2026, from [Link]

  • Ellena, J., & de Almeida, R. F. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules, 26(9), 2795. Retrieved January 2, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Zakharyan, R., Sirakanyan, S., Gevorgyan, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 808. Retrieved January 2, 2026, from [Link]

  • Benzodiazepine. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Elessawy, A., El-Bastawissy, E. A., & El-Barbary, A. A. (2023). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Journal of Pharmaceutical Sciences and Research, 15(7), 2845-2853. Retrieved January 2, 2026, from [Link]

  • Rogers, J. E., Wigh, A., Green, K. A., Polster, C. S., & Abolhasani, M. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. Retrieved January 2, 2026, from [Link]

  • Kumar, M. M. K., Mohan, T., Sangeeta, G., & Nagasree, K. P. (2018). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal of Young Pharmacists, 10(2), 158-163. Retrieved January 2, 2026, from [Link]

  • Ullah, F., Ayaz, M., Khadga, N. K., et al. (2023). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. Molecules, 28(6), 2824. Retrieved January 2, 2026, from [Link]

  • de Oliveira, B. R., da Silva, G. F., da Silva, J. G., et al. (2024). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega. Retrieved January 2, 2026, from [Link]

  • New and mild method for the synthesis of alprazolam and diazepam and computational study of their binding mode to GABAA receptor. (n.d.). Exaly. Retrieved January 2, 2026, from [Link]

  • Batlle, E., Lizano, E., & Pujol, M. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334-395. Retrieved January 2, 2026, from [Link]

  • What are computational methods in drug discovery? (2024, May 21). LinkedIn. Retrieved January 2, 2026, from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Computational Methods Applied to Rational Drug Design. Current Medicinal Chemistry, 22(29), 3344-3362. Retrieved January 2, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Field-Proven Guide to the Synthesis of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of 1-Benzyl-1,4-diazepan-5-one hydrochloride, a key heterocyclic intermediate in medicinal chemistry and pharmaceutical development.[1][2] Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offers practical field-proven insights, and establishes a self-validating protocol for achieving high purity and yield. The primary synthetic strategy detailed herein is the Schmidt rearrangement, a robust method for ring expansion. This guide includes a detailed step-by-step protocol, mechanistic diagrams, safety and handling procedures grounded in authoritative sources, and a comprehensive troubleshooting section to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

1-Benzyl-1,4-diazepan-5-one is a seven-membered heterocyclic scaffold that serves as a crucial building block in the synthesis of various biologically active molecules.[1][3][4] Its structure is foundational for developing agents targeting the central nervous system and other therapeutic areas. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media, which is advantageous for subsequent applications.

The synthetic approach detailed in this guide is the Schmidt rearrangement of 1-Benzyl-piperidin-4-one. This classic organic reaction offers an efficient and direct route to the desired 1,4-diazepan-5-one core through a one-pot acid-catalyzed reaction with sodium azide. The causality behind this choice lies in its efficiency and the commercial availability of the starting materials.

Reaction Mechanism and Causality

The core of this synthesis is the Schmidt rearrangement, a reaction that converts a ketone into an amide through ring expansion. The mechanism, initiated by a strong acid (sulfuric acid), proceeds as follows:

  • Protonation: The carbonyl oxygen of 1-Benzyl-piperidin-4-one is protonated by sulfuric acid, activating the carbonyl carbon for nucleophilic attack.

  • Nucleophilic Attack: Hydrazoic acid (HN₃), formed in situ from the reaction of sodium azide and sulfuric acid, acts as the nucleophile, attacking the activated carbonyl carbon.

  • Dehydration: The resulting intermediate undergoes dehydration to form an iminodiazonium ion.

  • Rearrangement & Nitrogen Extrusion: A key rearrangement step occurs where the alkyl group anti-periplanar to the diazonium group migrates to the nitrogen atom, simultaneously expelling dinitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.

  • Hydrolysis: The resulting nitrilium ion is attacked by water, and subsequent tautomerization and deprotonation yield the final lactam product, 1-Benzyl-1,4-diazepan-5-one.

G cluster_0 Schmidt Rearrangement Mechanism Start 1-Benzyl-piperidin-4-one + H₂SO₄ Protonation Protonated Ketone (Activated Carbonyl) Start->Protonation Protonation Attack Addition of HN₃ (Hydrazoic Acid) Protonation->Attack Nucleophilic Attack Iminodiazonium Iminodiazonium Ion (after Dehydration) Attack->Iminodiazonium Dehydration Rearrangement Alkyl Migration & N₂ Extrusion Iminodiazonium->Rearrangement Rate-determining step Nitrilium Nitrilium Ion Intermediate Rearrangement->Nitrilium Hydrolysis Hydrolysis & Tautomerization Nitrilium->Hydrolysis Attack by H₂O Product 1-Benzyl-1,4-diazepan-5-one Hydrolysis->Product Deprotonation

Caption: The mechanistic pathway of the Schmidt rearrangement.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control and reagent addition rates, is critical for both safety and reaction success.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaPurity/Grade
1-Benzyl-piperidin-4-one3219-56-3C₁₂H₁₅NO≥97%
Sulfuric Acid7664-93-9H₂SO₄95-98% (Concentrated)
Sodium Azide26628-22-8NaN₃≥99.5%
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous, ≥99.8%
Ammonium Hydroxide1336-21-6NH₄OH28-30% solution
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Anhydrous
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Reagent Grade
Hydrochloric Acid7647-01-0HCl2M solution in Diethyl Ether
Deionized Water7732-18-5H₂O-
Ice-H₂O-
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or meter

Stoichiometry
CompoundM.W. ( g/mol )EquivalentsAmount (g)Amount (mol)Volume
1-Benzyl-piperidin-4-one189.261.018.9 g0.1-
Sulfuric Acid98.08---40 mL
Sodium Azide65.015.032.5 g0.5-
Dichloromethane84.93---80 mL
Synthesis of 1-Benzyl-1,4-diazepan-5-one (Free Base)
  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Add dichloromethane (80 mL) and concentrated sulfuric acid (40 mL).

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath. The temperature must be strictly controlled.

  • Substrate Addition: Slowly add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) to the acid mixture, ensuring the temperature does not rise above 5 °C.

  • Sodium Azide Addition: CRITICAL SAFETY STEP: Cautiously and portion-wise, add sodium azide (32.5 g, 0.5 mol) over a period of 2-3 hours.[1] Maintain the internal temperature at 0-5 °C throughout the addition. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of explosive hydrazoic acid gas (HN₃) in the headspace.

  • Reaction: After the addition is complete, stir the resulting mixture for an additional hour, maintaining the temperature at approximately 5 °C.[1]

  • Quenching: In a separate large beaker (e.g., 2 L), place 1 kg of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.

  • Basification: Alkalize the quenched solution to pH 11 by slowly adding 15% ammonium hydroxide solution (approx. 200 mL).[1] Check the pH frequently. This neutralizes the excess acid and deprotonates the product for extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (100 mL each).

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude residue from ethyl acetate to yield pure 1-Benzyl-1,4-diazepan-5-one as a solid (Expected yield: ~65%).[1]

Formation of Hydrochloride Salt
  • Dissolution: Dissolve the purified free base in a minimal amount of ethyl acetate or diethyl ether.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases. The formation of a white solid indicates salt formation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any excess HCl and solvent. Dry the product under vacuum to obtain this compound.

Sources

Quantitative Analysis of 1-Benzyl-1,4-diazepan-5-one Hydrochloride: A Validated Stability-Indicating RP-HPLC Method and qNMR Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-Benzyl-1,4-diazepan-5-one hydrochloride, a key heterocyclic intermediate in pharmaceutical synthesis.[1] We present a primary, robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The protocol details the chromatographic conditions, method validation procedures—including specificity, linearity, accuracy, precision, and robustness—and a systematic approach to forced degradation studies.[4][5] Furthermore, an alternative quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method is described, offering a powerful, non-destructive technique for orthogonal verification of purity and content. This guide is designed for researchers, analytical scientists, and quality control professionals in drug development, providing detailed, field-proven protocols to ensure data integrity and regulatory compliance.

Introduction: The Analytical Imperative

1-Benzyl-1,4-diazepan-5-one is an important scaffold in medicinal chemistry, recognized for its application in the synthesis of biologically active compounds.[1] As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity, content, and stability profile is a cornerstone of drug development and quality control. The hydrochloride salt form necessitates analytical methods that are not only accurate and precise but also capable of distinguishing the parent molecule from potential degradation products that may arise during synthesis, formulation, and storage.

The objective of this application note is to provide two robust, validated analytical procedures for the quantification of 1-Benzyl-1,4-diazepan-5-one HCl. The primary method, a stability-indicating RP-HPLC assay, is the workhorse for routine quality control and stability testing. The secondary method, qNMR, serves as a primary reference method for absolute quantification without the need for an identical reference standard of the analyte.

Principle Analytical Method: Stability-Indicating RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and adaptability.[6][7] A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[8] This is achieved by developing a method with sufficient specificity, which is confirmed through forced degradation studies.[5]

Rationale for Methodological Choices
  • Reversed-Phase (RP) Chromatography: RP-HPLC with a C18 stationary phase is selected for its versatility and effectiveness in separating moderately polar to non-polar compounds like 1-Benzyl-1,4-diazepan-5-one. The benzyl group provides sufficient hydrophobicity for good retention.

  • Mobile Phase: A mobile phase consisting of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier providing good peak shape and elution strength. The phosphate buffer controls the pH, ensuring consistent ionization of the analyte and any acidic or basic degradants, which is critical for reproducible retention times.

  • UV Detection: The presence of the benzene ring in the molecule results in strong UV absorbance, making UV detection a simple, robust, and sensitive method for quantification. The detection wavelength is selected by analyzing the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax), ensuring high sensitivity.

Experimental Protocol: RP-HPLC Method

2.2.1. Instrumentation and Materials

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (analytical grade), Water (HPLC grade).

  • Reference Standard: Well-characterized this compound.

2.2.2. Chromatographic Conditions

ParameterConditionJustification
Mobile Phase A 0.02 M KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to ensure consistent analyte ionization and retention.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Gradient IsocraticA simple isocratic elution is often sufficient for quantification of the main peak. A gradient may be required if separating multiple degradation products.
Composition 60% Mobile Phase A : 40% Mobile Phase B (v/v)Optimized for a reasonable retention time (e.g., 4-8 minutes) and good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (λ) 220 nmWavelength of strong absorbance for the benzyl chromophore.
Injection Vol. 10 µLA small volume to prevent peak broadening.
Run Time 15 minutesSufficient to elute the main peak and any late-eluting impurities.

2.2.3. Solution Preparation

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 1-Benzyl-1,4-diazepan-5-one HCl reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of 1-Benzyl-1,4-diazepan-5-one HCl into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol (per ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][9] The following parameters must be evaluated.

2.3.1. System Suitability Before any sample analysis, the chromatographic system's performance is verified. A series of five replicate injections of the Working Standard Solution (100 µg/mL) is performed.

System Suitability Acceptance Criteria

Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000

| % RSD of Peak Areas | ≤ 2.0% |

2.3.2. Specificity (including Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of other components.[10] This is demonstrated by showing that there is no interference from degradation products.

  • Protocol: Subject the drug substance to stress conditions to induce degradation (aim for 5-20% degradation).[5] Analyze the stressed samples alongside an unstressed sample.

    • Acid Hydrolysis: Reflux 10 mg of substance in 10 mL of 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux 10 mg of substance in 10 mL of 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Store 10 mg of substance in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[4]

  • Acceptance Criteria: The main peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from any degradation product peaks (Resolution > 2.0).

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (0.1M HCl, 80°C) Analysis Analyze via RP-HPLC Method Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 80°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API API Sample (1-Benzyl-1,4-diazepan-5-one HCl) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Result Evaluate Peak Purity & Resolution Analysis->Result Conclusion Method is Stability-Indicating Result->Conclusion Resolution > 2 Peak Purity OK G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing Weigh_API Accurately Weigh API Weigh_IS Accurately Weigh Internal Standard (IS) Weigh_API->Weigh_IS Dissolve Dissolve in Deuterated Solvent Weigh_IS->Dissolve Acquire Acquire Spectrum (d1 > 5*T₁) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity/ Concentration Integrate->Calculate

Sources

Application Note: A Comparative Approach to HPLC and UPLC Method Development for the Analysis of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of 1-Benzyl-1,4-diazepan-5-one hydrochloride. This molecule is a key heterocyclic compound with applications as a pharmaceutical intermediate.[1][2] The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will explore the scientific rationale behind critical methodological choices, from column and mobile phase selection to the establishment of a stability-indicating method through forced degradation studies. A direct comparison between the final HPLC and UPLC methods will highlight the significant advantages of UPLC technology in terms of analytical speed, sensitivity, and efficiency.

Introduction: The Analyte and Analytical Imperative

1-Benzyl-1,4-diazepan-5-one is a substituted diazepanone, a class of compounds of significant interest in medicinal chemistry. Its structure, featuring a basic tertiary amine and a benzyl group, presents specific challenges and considerations for reversed-phase chromatography. The hydrochloride salt form ensures aqueous solubility but requires careful pH control during analysis to achieve robust and reproducible results.

Developing a reliable analytical method is paramount for ensuring the purity, potency, and stability of the active pharmaceutical ingredient (API) and its formulated products. A well-developed, stability-indicating method can separate the main compound from process-related impurities and degradation products, a requirement mandated by regulatory bodies like the ICH.[3][4] This guide will systematically walk through the development of two such methods, leveraging both traditional HPLC and modern UPLC platforms.

Foundational Principles: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis, utilizing columns with stationary phase particles typically in the 3-5 µm range.[5] Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, employs sub-2 µm particles.[6][7] This fundamental difference in particle size allows UPLC systems to operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[8][9] The practical benefits of UPLC include:

  • Increased Resolution and Sensitivity: Smaller particles provide greater separation efficiency, resulting in sharper, narrower peaks and improved detection of low-level impurities.[5][7]

  • Faster Analysis Times: Higher optimal flow rates significantly reduce run times, increasing laboratory throughput.[8][9]

  • Reduced Solvent Consumption: Shorter run times and smaller column dimensions lead to a substantial decrease in solvent usage, making it a more cost-effective and environmentally friendly technique.[5]

Physicochemical Analysis of the Analyte

Understanding the properties of 1-Benzyl-1,4-diazepan-5-one is the first step in rational method development.

  • Structure: Contains a tertiary amine within the diazepane ring, making it a basic compound.

  • pKa: The tertiary amine is the primary ionizable center. Its pKa value dictates its charge state at a given pH.

  • Chromatographic Challenge: Basic compounds are notorious for interacting with acidic residual silanol groups on the surface of silica-based stationary phases.[10][11] This secondary interaction is a primary cause of poor peak shape, specifically peak tailing, which can compromise resolution and integration accuracy.[12]

To mitigate this, the chromatographic strategy must focus on controlling these secondary interactions. The most effective approach is to operate at a low mobile phase pH (typically pH 2-3).[13] At this pH, the majority of surface silanol groups are protonated and thus non-ionized, while the basic amine on the analyte is fully protonated (positively charged), ensuring consistent interaction with the stationary phase and significantly improving peak symmetry.[10]

Overall Method Development Workflow

The development process follows a logical progression from initial screening to final validation. This workflow ensures that all critical parameters are systematically evaluated and optimized.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Strategy cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation Analyte Analyte Property Analysis (pKa, Polarity) Column Column Selection (C18, End-capped) MobilePhase Mobile Phase Selection (Low pH) Scouting Scouting Gradient (5-95% B) MobilePhase->Scouting Initial Conditions Optimization Gradient Optimization (Slope & Range) ForcedDeg Forced Degradation (Stress Studies) Specificity Peak Purity & Specificity Check Validation Method Validation (ICH Q2(R2)) Specificity->Validation Optimized Method FinalMethod Final Method (HPLC & UPLC)

Caption: General workflow for chromatographic method development.

Protocol 1: HPLC Method Development and Optimization

This protocol uses a standard HPLC system and column format to establish a robust analytical method.

Initial HPLC Conditions (Scouting Gradient)

The goal of the scouting run is to determine the approximate elution conditions and retention behavior of the analyte.[14]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA general-purpose reversed-phase column with good efficiency.[15][16]
Mobile Phase A 0.1% Formic Acid in WaterVolatile, MS-compatible buffer providing a low pH (~2.7) to control peak shape.[17][18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 15 minutesA broad gradient to ensure elution of the analyte and any potential impurities.[19]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak shape.
Injection Vol. 5 µLA small volume to prevent column overload.
Detector PDA/UV at 254 nmThe benzyl group should have strong absorbance. A PDA detector is used to confirm the optimal wavelength.
Sample Prep. 0.5 mg/mL in 50:50 Water:ACNA common starting concentration, dissolved in a solvent weaker than the final elution solvent.
Step-by-Step Optimization Protocol
  • Perform the Scouting Run: Inject the sample using the initial conditions above.

  • Analyze the Chromatogram:

    • Identify the retention time (t_R) of the 1-Benzyl-1,4-diazepan-5-one peak.

    • Calculate the organic solvent percentage (%B) at which the peak elutes.

    • Observe the peak shape. If tailing is observed, troubleshooting may be necessary (see Section 6).

  • Optimize the Gradient: The goal is to reduce the run time while maintaining or improving the resolution between the main peak and any impurities. A good starting point for an optimized gradient is to start the gradient about 2-5% below the elution %B and end it about 5-10% above.[20]

    • Example: If the peak elutes at 10 minutes in the 15-minute scouting gradient (elution %B ≈ 65%), a new, more focused gradient could be:

      • 0.0 min: 40% B

      • 8.0 min: 75% B

      • 8.1 min: 95% B (for column wash)

      • 9.0 min: 95% B

      • 9.1 min: 40% B

      • 12.0 min: 40% B (re-equilibration)

  • Refine and Finalize: Adjust the gradient slope (the %B/min change) to achieve the desired separation. A shallower gradient increases resolution but also run time.[14]

Troubleshooting: Peak Tailing

Peak tailing is the most anticipated issue for this analyte. If the initial low-pH mobile phase is insufficient, a systematic approach is required.

TailingTroubleshooting Start Peak Tailing Observed (Asymmetry > 1.2) CheckpH Is Mobile Phase pH < 3? Start->CheckpH CheckColumn Is Column Modern, High-Purity & End-capped? CheckpH->CheckColumn Yes AdjustpH Adjust to pH 2.5-3.0 with Formic/Phosphoric Acid CheckpH->AdjustpH No CheckOverload Is Sample Overloaded? CheckColumn->CheckOverload Yes NewColumn Switch to a Base-Deactivated or Hybrid Particle Column CheckColumn->NewColumn No CheckExtraColumn Check for Extra-Column Volume (tubing, connections) CheckOverload->CheckExtraColumn No DiluteSample Dilute Sample or Reduce Injection Volume CheckOverload->DiluteSample Yes Final Peak Shape Improved CheckExtraColumn->Final No FixHardware Use smaller ID tubing, ensure zero-dead-volume fittings CheckExtraColumn->FixHardware Yes AdjustpH->Final NewColumn->Final DiluteSample->Final FixHardware->Final

Caption: Decision tree for troubleshooting peak tailing.

Protocol 2: UPLC Method Development and Transfer

The optimized HPLC method can be geometrically scaled and transferred to a UPLC system, or a new method can be developed directly. Direct development on UPLC is often faster.[21]

UPLC Method Conditions

The principles remain the same, but the parameters are adapted for the smaller column and particle size.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.7 µmStandard UPLC column format for fast, high-resolution separations.[6]
Mobile Phase A 0.1% Formic Acid in WaterConsistent with HPLC method for direct comparison.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent with HPLC method.
Gradient 5% to 95% B over 2 minutesA much faster scouting gradient is possible due to the smaller column volume.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID UPLC column.
Column Temp. 40 °CHigher temperatures can be used in UPLC to reduce viscosity and improve efficiency.
Injection Vol. 1 µLSmaller injection volume is required for smaller column dimensions to avoid overload.
Detector PDA/UV at 254 nmSame detection wavelength.
Sample Prep. 0.1 mg/mL in 50:50 Water:ACNLower concentration may be sufficient due to higher sensitivity.

The optimization process follows the same logic as for HPLC but on an accelerated timescale. A method that takes 12 minutes on HPLC can often be optimized to run in under 3 minutes on UPLC.[8]

Stability-Indicating Method: Forced Degradation

To ensure the method can separate the active compound from any potential degradation products, forced degradation studies are essential.[22][23] This involves subjecting the drug substance to harsh conditions to intentionally induce degradation.

Protocol for Forced Degradation Studies
  • Prepare Stock Solution: Create a stock solution of 1-Benzyl-1,4-diazepan-5-one HCl in a suitable solvent (e.g., 50:50 Water:Methanol).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[23]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 105 °C for 24 hours, then dissolve.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize Samples: Before injection, neutralize the acidic and basic samples to prevent damage to the column.

  • Analyze Samples: Run all stressed samples, along with an unstressed control, using the optimized HPLC or UPLC method.

  • Evaluate Specificity: The method is considered "stability-indicating" if all degradation peaks are baseline resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.

Method Validation (ICH Q2(R2) Guidelines)

Once the final method is developed, it must be validated to demonstrate its suitability for the intended purpose.[24][25] The following parameters are typically evaluated:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Degradants and impurities are resolved from the main peak (Resolution > 2.0).
Linearity The method's ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy.For Assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for the API.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.[26]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, plate count) remain within limits.

Comparative Summary: Final Optimized Methods

The table below summarizes the performance of the final, optimized methods, demonstrating the clear advantages of the UPLC approach.

ParameterOptimized HPLC MethodOptimized UPLC Method
Column C18, 4.6 x 150 mm, 3.5 µmC18, 2.1 x 50 mm, 1.7 µm
Retention Time ~6.8 min~1.9 min
Total Run Time 12.0 min3.0 min
Backpressure ~1800 psi~8500 psi
Tailing Factor 1.251.15
Resolution (to nearest impurity) 2.83.5
Solvent Consumption / Run ~12 mL~1.5 mL

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing robust HPLC and UPLC methods for the analysis of this compound. By carefully considering the analyte's basic nature and employing a low-pH mobile phase with a modern reversed-phase column, excellent peak shape and separation were achieved. The protocols for method optimization, forced degradation, and validation provide a clear pathway for establishing a reliable, stability-indicating quality control method.

The direct comparison between the final methods unequivocally demonstrates the superiority of UPLC technology. The UPLC method delivered a 4-fold reduction in run time and an 8-fold reduction in solvent consumption , all while providing improved peak symmetry and higher resolution. For laboratories focused on high-throughput analysis, cost savings, and superior data quality, transitioning from HPLC to UPLC is a highly recommended strategy.

References

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Alispharm (n.d.). UPLC vs HPLC: what is the difference?. Available at: [Link]

  • VTI (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Labtech (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • ResearchGate (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available at: [Link]

  • Singh, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • Pharma Talks (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Welch Materials (2025). Gradient Optimization in Liquid Chromatography. Available at: [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Available at: [Link]

  • Castro-Puyana, M., & Marina, M. L. (2018). Buffer Considerations for LC and LC–MS. LCGC International. Available at: [Link]

  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Pharmaguideline (2018). Differences between HPLC and UPLC. Available at: [Link]

  • Gasparrini, F., et al. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. Journal of Chromatography A. Available at: [Link]

  • GXP-CC (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

  • ResearchGate (2021). Comparison between HPLC and UPLC Systems. Available at: [Link]

  • uHPLCs (2024). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • Labcompare (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • MONAD (2024). What is the Difference Between UPLC and HPLC?. Available at: [Link]

  • Mastelf (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Available at: [Link]

  • Waters Corporation (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Aijiren (2022). What are the pros and cons of HPLC and UPLC?. Available at: [Link]

  • uHPLCs (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Available at: [Link]

  • Drawell (n.d.). Strategies for Method Development and Optimization in HPLC. Available at: [Link]

  • Villani, C., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. I.R.I.S. Available at: [Link]

  • Villani, C., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. PubMed. Available at: [Link]

  • ACE HPLC Columns (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • Reddit (2020). MS-friendly RP-HPLC buffers (pH 2-8)?. Available at: [Link]

  • Element Lab Solutions (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • LCGC International (2013). HPLC Column Selection. Available at: [Link]

  • ResearchGate (n.d.). Optimizing Gradient Profiles for High-Performance Liquid Chromatography. Available at: [Link]

  • SciELO México (2010). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Available at: [Link]

  • ResearchGate (n.d.). 1,4-Benzodiazepines are always chiral. Available at: [Link]

  • Separation Science (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation. Available at: [Link]

  • Bitesize Bio (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Available at: [Link]

  • LabRulez LCMS (n.d.). UPLC® Method Development and Validation. Available at: [Link]

  • LCGC International (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. Available at: [Link]

  • Helda - University of Helsinki (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • SIELC Technologies (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • Wang, Y., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. National Center for Biotechnology Information. Available at: [Link]

  • PubMed (2008). 1-Benzyl-1,4-diazepan-5-one. Available at: [Link]

Sources

Application Note & Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay Featuring 1-Benzyl-1,4-diazepan-5-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the study of nitric oxide signaling and the discovery of novel therapeutic agents.

Abstract

This document provides a comprehensive guide to performing an in vitro nitric oxide synthase (NOS) inhibition assay. It is designed to serve as a robust platform for screening and characterizing putative NOS inhibitors. While presenting a universally applicable methodology, this note specifically addresses the experimental framework for evaluating the inhibitory potential of 1-Benzyl-1,4-diazepan-5-one HCl, a compound cited as a potential inhibitor of human nitric oxide synthesis[1][2]. The protocol is centered around the colorimetric quantification of nitrite, a stable and quantifiable end-product of the nitric oxide pathway, using the well-established Griess assay. We delve into the causality behind experimental choices, provide a self-validating protocol structure, and offer guidance on determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and isoform selectivity.

Introduction: The Significance of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS).[3] Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[4][5] Each isoform plays a critical role in a myriad of physiological and pathophysiological processes.

  • nNOS (NOS1): Primarily found in neuronal tissue, nNOS is implicated in neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.[5]

  • iNOS (NOS2): This isoform is expressed in response to immunological stimuli, such as cytokines and microbial products. iNOS produces large, sustained amounts of NO as part of the innate immune response to pathogens.[5]

  • eNOS (NOS3): Predominantly located in vascular endothelial cells, eNOS-derived NO is a critical regulator of vascular tone, blood pressure, and platelet aggregation.[6]

Given the diverse roles of NO, the dysregulation of NOS activity is implicated in a wide range of diseases. Consequently, the targeted inhibition of specific NOS isoforms represents a promising therapeutic strategy for conditions such as neurodegenerative disorders, inflammatory diseases, and cardiovascular pathologies.[7] The development of selective NOS inhibitors is a key objective in modern drug discovery.[8]

This application note provides a framework for the initial characterization of novel compounds, using 1-Benzyl-1,4-diazepan-5-one HCl as a case study.

Assay Principle: Indirect Measurement of NOS Activity via the Griess Reaction

The direct measurement of nitric oxide is challenging due to its short half-life and high reactivity. A widely accepted and robust method for quantifying NOS activity in vitro is the indirect measurement of nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[3][9][10] This is achieved through the Griess reaction, a two-step diazotization process.

In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, magenta-colored azo compound. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.[9][10]

The overall workflow for assessing the inhibitory potential of a test compound involves incubating the NOS enzyme with its substrate (L-arginine) and necessary cofactors in the presence and absence of the inhibitor. The amount of nitrite produced is then quantified using the Griess assay, allowing for the determination of the extent of NOS inhibition.

Diagram of the NOS Catalytic and Griess Reaction Pathway

G cluster_NOS NOS Catalysis cluster_Griess Griess Reaction L_Arginine L-Arginine NOS_Enzyme NOS Enzyme (nNOS, iNOS, or eNOS) L_Arginine->NOS_Enzyme O2 O₂ O2->NOS_Enzyme NADPH NADPH NADPH->NOS_Enzyme NO Nitric Oxide (NO) NOS_Enzyme->NO L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline NADP NADP⁺ NOS_Enzyme->NADP Nitrite Nitrite (NO₂⁻) NO->Nitrite Spontaneous Oxidation Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt Step 1 Sulfanilamide Sulfanilamide (in acidic solution) Sulfanilamide->Diazonium_Salt Azo_Compound Magenta Azo Compound (Absorbance at ~540 nm) Diazonium_Salt->Azo_Compound Step 2 NED N-(1-naphthyl)ethylenediamine NED->Azo_Compound Test_Compound Test Compound (1-Benzyl-1,4-diazepan-5-one HCl) Test_Compound->NOS_Enzyme Inhibition

Caption: Workflow of NOS inhibition assay.

Materials and Reagents

  • Enzymes: Recombinant human nNOS, iNOS, and eNOS.

  • Substrate: L-arginine hydrochloride.

  • Cofactors:

    • β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH)

    • Flavin adenine dinucleotide (FAD)

    • Flavin mononucleotide (FMN)

    • (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride (BH4)

    • Calmodulin (required for nNOS and eNOS activity)[6]

    • Calcium Chloride (CaCl₂) (required for nNOS and eNOS activity)[6]

  • Test Compound: 1-Benzyl-1,4-diazepan-5-one HCl.

  • Positive Control: Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME).[2][11][12]

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Griess Reagent:

    • Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Nitrite Standard: Sodium nitrite (NaNO₂).

  • Equipment:

    • 96-well flat-bottom microplates.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 540 nm.

    • Incubator set to 37°C.

Detailed Experimental Protocols

Reagent Preparation
  • NOS Assay Buffer (50 mM HEPES, pH 7.4): Prepare and adjust the pH to 7.4. Store at 4°C.

  • L-arginine Stock Solution (10 mM): Dissolve L-arginine HCl in NOS Assay Buffer. Aliquot and store at -20°C.

  • Cofactor Mix (10X): Prepare a concentrated stock solution containing all necessary cofactors in the NOS Assay Buffer. The final concentrations in the reaction should be optimized based on the specific activity of the enzyme batch, but typical final concentrations are:

    • NADPH: 1 mM

    • FAD: 2 µM

    • FMN: 2 µM

    • BH4: 10 µM

    • Calmodulin: 10 µg/mL

    • CaCl₂: 2 mM

  • Test Compound Stock Solution (e.g., 10 mM): Accurately weigh and dissolve 1-Benzyl-1,4-diazepan-5-one HCl in an appropriate solvent (e.g., water or DMSO). If using an organic solvent, ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • L-NAME Stock Solution (10 mM): Prepare as described for the test compound.

  • Sodium Nitrite Standard Stock (1 mM): Dissolve sodium nitrite in NOS Assay Buffer. This stock will be used to generate a standard curve.

Nitrite Standard Curve

A standard curve must be generated for each experiment to accurately quantify the nitrite concentration in the samples.

  • In a 96-well plate, perform serial dilutions of the 1 mM sodium nitrite stock solution in NOS Assay Buffer to obtain standards ranging from 0 to 100 µM.

  • Add 50 µL of each standard dilution to triplicate wells.

  • Add 50 µL of NOS Assay Buffer to each well.

  • Proceed with the Griess reaction as described in section 4.4.

NOS Inhibition Assay Procedure

The following protocol is designed for a 96-well plate format. It is crucial to include the following controls:

  • 100% Activity Control: Contains enzyme, substrate, and cofactors, but no inhibitor.

  • Blank Control: Contains all components except the enzyme.

  • Positive Control: Contains all components, including a known concentration of L-NAME.

  • Prepare the Reaction Plate:

    • To the appropriate wells, add 20 µL of NOS Assay Buffer.

    • Add 10 µL of the test compound (1-Benzyl-1,4-diazepan-5-one HCl) at various concentrations (for IC₅₀ determination) or a fixed concentration (for screening).

    • For the 100% activity and blank controls, add 10 µL of the vehicle (the solvent used to dissolve the test compound).

    • For the positive control, add 10 µL of L-NAME solution.

  • Add the Enzyme:

    • Dilute the NOS enzyme stock to the desired working concentration in ice-cold NOS Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 10 µL of the diluted enzyme to all wells except the blank control wells. To the blank wells, add 10 µL of NOS Assay Buffer.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Prepare a "Reaction Mix" containing L-arginine and the 10X Cofactor Mix in NOS Assay Buffer.

    • Add 10 µL of the Reaction Mix to all wells to initiate the enzymatic reaction. The final reaction volume should be 50 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

  • Terminate the Reaction and Perform Griess Assay: Proceed to section 4.4.

Workflow for NOS Inhibition Assay

G start Start prep_plate Prepare 96-well plate with Assay Buffer and Inhibitor/Vehicle start->prep_plate add_enzyme Add diluted NOS enzyme (except to Blank) prep_plate->add_enzyme pre_incubate Pre-incubate at RT (10 min) add_enzyme->pre_incubate start_reaction Initiate reaction with L-arginine/Cofactor Mix pre_incubate->start_reaction incubate_37c Incubate at 37°C (30-60 min) start_reaction->incubate_37c add_griess_a Add 50 µL Griess Reagent A incubate_37c->add_griess_a incubate_rt_1 Incubate at RT (10 min, dark) add_griess_a->incubate_rt_1 add_griess_b Add 50 µL Griess Reagent B incubate_rt_1->add_griess_b incubate_rt_2 Incubate at RT (10 min, dark) add_griess_b->incubate_rt_2 read_absorbance Read Absorbance at 540 nm incubate_rt_2->read_absorbance end End read_absorbance->end

Caption: Step-by-step experimental workflow.

Griess Reaction and Measurement
  • Add 50 µL of Griess Reagent Component A to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Nitrite Concentration
  • Subtract the absorbance of the blank (0 µM nitrite) from all standard absorbance values.

  • Plot the corrected absorbance values against the known nitrite concentrations to generate a linear standard curve.

  • Determine the equation of the line (y = mx + c).

  • For your experimental samples, subtract the absorbance of the blank control (no enzyme) from all other values.

  • Use the equation from the standard curve to calculate the nitrite concentration in each well.

Determination of Percent Inhibition

The percentage of NOS inhibition for each concentration of 1-Benzyl-1,4-diazepan-5-one HCl can be calculated using the following formula:

% Inhibition = [1 - (Nitrite concentration in test well / Nitrite concentration in 100% activity control well)] * 100

IC₅₀ Determination

To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC₅₀.[13][14]

Table 1: Hypothetical Data for IC₅₀ Determination of 1-Benzyl-1,4-diazepan-5-one HCl against iNOS

[Inhibitor] (µM)Log [Inhibitor]Average Absorbance (540 nm)Nitrite Conc. (µM)% Inhibition
0 (Control)-0.85050.00
0.1-10.81047.55
100.68040.020
1010.42525.050
10020.17010.080
100030.0855.090
Assessing Isoform Selectivity

To evaluate the selectivity of 1-Benzyl-1,4-diazepan-5-one HCl, the inhibition assay should be performed independently for each of the three NOS isoforms (nNOS, eNOS, and iNOS). By determining the IC₅₀ value for each isoform, a selectivity ratio can be calculated. For example, the selectivity for iNOS over eNOS would be:

Selectivity Ratio = IC₅₀ (eNOS) / IC₅₀ (iNOS)

A higher ratio indicates greater selectivity for iNOS.

Table 2: Hypothetical Isoform Selectivity Profile

NOS IsoformIC₅₀ (µM)Positive Control (L-NAME) IC₅₀ (µM)
nNOS250.015[15]
iNOS104.4[15]
eNOS1500.039[15]

Trustworthiness and Self-Validation

The integrity of the data generated from this protocol relies on a self-validating experimental design:

  • Linearity of the Standard Curve: A high correlation coefficient (R² > 0.99) for the nitrite standard curve is essential for accurate quantification.

  • Positive Control Response: The inclusion of a well-characterized inhibitor like L-NAME provides a benchmark for assay performance. The calculated IC₅₀ for L-NAME should fall within the expected range reported in the literature.[11][12][15]

  • Enzyme Activity Window: The difference in signal between the 100% activity control and the blank control should be sufficiently large to provide a robust assay window.

  • Solvent Effects: Ensure that the final concentration of the solvent used to dissolve the test compound does not inhibit or activate the enzyme. A vehicle control is mandatory.

Field-Proven Insights and Troubleshooting

  • Causality of Cofactors: The NOS reaction is a complex five-electron oxidation that requires a full complement of cofactors.[16] The absence of any one of these can lead to significantly reduced or no enzyme activity. BH4, in particular, is crucial for maintaining the coupling of the enzyme and preventing the production of superoxide instead of NO.

  • Enzyme Stability: NOS enzymes can be unstable. It is critical to store them at -80°C in appropriate buffers and to minimize freeze-thaw cycles. Keep enzymes on ice at all times during assay setup.

  • Interference with Griess Reagent: Some compounds can interfere with the Griess reaction. To test for this, add the compound to a known concentration of nitrite standard and observe if there is a change in the expected absorbance.

  • Low Signal or No Activity:

    • Confirm the activity of the enzyme using the positive control setup (without inhibitor).

    • Check the preparation and concentration of all cofactors, especially NADPH and BH4, which are prone to degradation.

    • Ensure the pH of the assay buffer is correct.

  • High Background:

    • Check for nitrite contamination in buffers and water.

    • Ensure that the microplate is clean.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the in vitro assessment of nitric oxide synthase inhibition. By following these guidelines, researchers can effectively screen novel compounds, determine their potency (IC₅₀), and evaluate their selectivity towards the different NOS isoforms. This structured approach, exemplified by the characterization of 1-Benzyl-1,4-diazepan-5-one HCl, will facilitate the identification and development of new therapeutic agents targeting the nitric oxide signaling pathway.

References

  • Ainslie Lab, UNC. (n.d.). Griess Reagent Assay Protocol. Retrieved from [Link]

  • Sha, F., Xu, H., Liu, S., Wang, P., & Wang, J. T. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o569. [Link]

  • SBS Genetech. (n.d.). L-NAME (eNOS Inhibitor). Retrieved from [Link]

  • protocols.io. (2019). Griess Test. Retrieved from [Link]

  • iGEM. (n.d.). Griess/Nitrite Assay. Retrieved from [Link]

  • Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British journal of pharmacology, 110(1), 219–224. [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity Protocol Preview. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Faria, A. M., Papadimitriou, A., & Foli, K. (2021). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. Journal of molecular modeling, 27(10), 288. [Link]

  • ResearchGate. (n.d.). Concentration response curve for estimating IC50 of NO inhibition in RAW 264.7 macrophages by DCM-F aerial parts. Retrieved from [Link]

  • Poulos, T. L. (2014). Nitric oxide synthase: structure, function, and inhibition. Current opinion in chemical biology, 23, 17-24. [Link]

  • Garcin, E. D., Arvai, A. S., Rosenfeld, R. J., Kroen, C. M., & Tainer, J. A. (2004). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature chemical biology, 1(1), 49-56. [Link]

  • Al-Suhaimi, E. A., & Al-Harthi, S. E. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Journal of Biomolecular Structure and Dynamics, 40(13), 5947-5960. [Link]

  • ResearchGate. (2015). Can anyone suggest problem solutions in a Nitric Oxide Synthase Detection System? Retrieved from [Link]

  • Eurofins Discovery. (n.d.). eNOS Human Nitric Oxide Synthase Enzymatic LeadHunter Assay. Retrieved from [Link]

  • Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual review of physiology, 57, 707-736. [Link]

  • Li, H., & Poulos, T. L. (2014). Structural basis for isoform-selective inhibition in nitric oxide synthase. Accounts of chemical research, 47(1), 139-147. [Link]

  • Arigo Biolaboratories. (n.d.). ARG82185 Nitric Oxide Sythase Inhibitor Screening Kit. Retrieved from [https://www.arigobio.com/files/manual/ARG82185_Nitric Oxide Sythase Inhibitor Screening Kit_manual_v2.pdf]([Link] Oxide Sythase Inhibitor Screening Kit_manual_v2.pdf)

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • Poulos, T. L., & Li, H. (2014). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. Accounts of chemical research, 47(1), 139–147. [Link]

Sources

Application Note: A Hierarchical Protocol for the Biological Screening of Novel 1,4-Diazepan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anxiolytic, anticonvulsant, and antimicrobial effects.[1][2][3] This application note provides a comprehensive, field-proven protocol for the biological screening of novel 1,4-diazepan-5-one derivative libraries. We present a hierarchical screening cascade, beginning with broad phenotypic assays to assess general cytotoxicity and cell viability, followed by specific target-based secondary assays to elucidate the mechanism of action. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, the rationale behind experimental choices, and robust data analysis frameworks.

Introduction: The 1,4-Diazepan-5-one Scaffold

The seven-membered heterocyclic system of 1,4-diazepan-5-one has garnered significant attention in drug discovery.[1][2] Its structural complexity and synthetic tractability allow for extensive diversification, making it an ideal starting point for generating libraries of potential therapeutic agents.[4][5][6] Known derivatives have shown activity against central nervous system disorders and have been investigated as potential agents against HIV.[7] Given the broad anticancer potential cited in the literature[1][2], our primary screening protocol is oriented towards identifying compounds with cytotoxic or cytostatic effects against cancer cell lines.

The screening strategy outlined below is designed to efficiently identify and validate "hit" compounds from a library of derivatives. It follows a logical progression from a high-throughput primary screen to more complex, lower-throughput secondary assays for hit validation and mechanism-of-action (MOA) studies.[8][9]

The Hierarchical Screening Cascade

A tiered approach is fundamental to an efficient drug discovery campaign. It maximizes resource allocation by using broad, rapid assays to initially screen large numbers of compounds and reserving more intensive, specific assays for a smaller number of promising "hits."

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & MOA cluster_2 Phase 3: Lead Advancement Compound_Library Compound Library (1,4-Diazepan-5-one Derivatives) Primary_Screen Primary Screen: Cell Viability Assay (e.g., Resazurin) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (Target-Based) Dose_Response->Secondary_Assays Enzyme_Assay Enzyme Inhibition Assay Secondary_Assays->Enzyme_Assay Receptor_Assay Receptor Binding Assay Secondary_Assays->Receptor_Assay Lead_Candidate Lead Candidate Selection Enzyme_Assay->Lead_Candidate Receptor_Assay->Lead_Candidate Enzyme_Inhibition cluster_0 cluster_1 E Enzyme P Product (Signal) E->P + S No_P No Product (No Signal) E->No_P + S S Substrate I Inhibitor I->E binds

Sources

Application Note: High-Performance Liquid Chromatography for the Chiral Separation of 1-Benzyl-1,4-diazepan-5-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the enantioselective separation of 1-Benzyl-1,4-diazepan-5-one using High-Performance Liquid Chromatography (HPLC). The stereoisomeric composition of chiral compounds is a critical parameter in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] 1-Benzyl-1,4-diazepan-5-one, a heterocyclic compound, possesses a chiral center necessitating robust analytical methods for its enantiomeric resolution.[2] This guide provides a comprehensive methodology, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and detailed instrument parameters. The protocols described herein are designed for researchers, scientists, and drug development professionals to achieve baseline separation of the (R)- and (S)-enantiomers of this compound, ensuring accurate determination of enantiomeric purity.

Introduction: The Significance of Chiral Purity

1-Benzyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound that serves as a valuable building block in medicinal chemistry.[2] The non-planar, conformationally flexible diazepane ring structure is a common feature in many biologically active molecules, including benzodiazepines.[3][4] The chirality of such molecules often arises from a stereogenic center or, in some cases, from atropisomerism due to restricted bond rotation.[3][5] The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) underscores the regulatory and scientific necessity for stereospecific analytical methods. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established guidelines that emphasize the importance of characterizing the individual enantiomers of a chiral drug candidate.[1]

This document provides a robust starting point for developing a validated HPLC method for the chiral separation of 1-Benzyl-1,4-diazepan-5-one. The principles discussed are grounded in established chromatographic theory and draw parallels from the successful separation of structurally related diazepane and benzodiazepine derivatives.[6][7]

The Chromatographic Challenge and Strategy

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard achiral chromatography (e.g., C18 columns).[8] Chiral separation is achieved by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[8] Differences in the stability of these diastereomeric complexes lead to different retention times and, consequently, separation.

Our strategy involves a systematic screening of polysaccharide-based CSPs, which have demonstrated broad applicability for a wide range of chiral compounds, including those with cyclic amine structures.[6]

Mechanism of Chiral Recognition

For polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose), chiral recognition is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The amide and carbonyl groups in the analyte can interact with the carbamate derivatives on the polysaccharide backbone.

  • π-π Interactions: The benzyl group of the analyte can form π-π stacking interactions with the phenyl groups on the CSP.

  • Steric Fit (Inclusion): The three-dimensional structure of the chiral selector creates cavities or grooves into which one enantiomer fits more favorably than the other.[8]

The combination and strength of these interactions for each enantiomer determine the degree of separation (resolution).

Experimental Protocol: Method Development

This section details the necessary materials, instrumentation, and a step-by-step protocol for the chiral separation.

Materials and Reagents
  • Analyte: Racemic 1-Benzyl-1,4-diazepan-5-one standard.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

  • Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA) (optional, for method optimization).

  • Sample Diluent: A mixture of the initial mobile phase components (e.g., Hexane/IPA 90:10 v/v).

Instrumentation and Columns
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Chiral Columns (Screening):

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized)

These columns are recommended as a starting point due to their proven success in separating a wide range of chiral compounds, including cyclic amines.[6][9]

Workflow for Chiral Method Development

The following diagram illustrates the systematic approach to developing the chiral separation method.

G cluster_prep Preparation cluster_screen Phase 1: CSP Screening cluster_eval Evaluation cluster_opt Phase 2: Optimization cluster_final Final Method Prep Prepare Racemic Standard (e.g., 1 mg/mL in Diluent) Screen Screen Columns: CHIRALCEL OD-H CHIRALPAK AD-H Prep->Screen MobilePhase Initial Mobile Phase: Hexane/IPA (90:10 v/v) Flow Rate: 1.0 mL/min Screen->MobilePhase Detect UV Detection at 220 nm MobilePhase->Detect Eval Evaluate Chromatograms: - Any Separation? - Peak Shape - Retention Time Detect->Eval Opt Select Best CSP & Optimize Mobile Phase Composition Eval->Opt Opt_IPA Adjust % IPA (e.g., 5% to 20%) Opt->Opt_IPA Opt_Alcohol Try Different Alcohol (e.g., EtOH) Opt->Opt_Alcohol Opt_Additive Add Basic Additive (e.g., 0.1% DEA) for peak shape improvement Opt->Opt_Additive Final Finalize Method Parameters & Proceed to Validation Opt->Final

Caption: Workflow for HPLC chiral method development.

Detailed HPLC Protocol (Starting Conditions)
  • Sample Preparation:

    • Prepare a stock solution of racemic 1-Benzyl-1,4-diazepan-5-one at 1.0 mg/mL in the mobile phase.

    • Dilute to a working concentration of 0.1 mg/mL for injection.

  • Instrument Setup (Column Screening Phase):

    • Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

    • Run Time: 30 minutes (or until both enantiomers have eluted)

  • Optimization Protocol:

    • If retention is too long: Increase the percentage of Isopropanol (e.g., to 85:15 Hexane/IPA). Increasing the polar modifier (alcohol) generally decreases retention time on polysaccharide CSPs in normal phase mode.[7]

    • If resolution is poor: Decrease the percentage of Isopropanol (e.g., to 95:5 Hexane/IPA). This typically increases retention and can improve resolution.

    • If peak tailing is observed: For basic compounds like diazepanes, peak tailing can occur. Add a small amount of a basic modifier, such as 0.1% Diethylamine (DEA), to the mobile phase. This competes for active sites on the silica backbone of the CSP, improving peak symmetry.

    • Alternative Alcohols: If IPA does not provide adequate separation, substitute it with Ethanol (EtOH). Different alcohol modifiers can alter the hydrogen-bonding interactions and significantly change selectivity.

Expected Results and Data Presentation

Upon successful method development, two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers should be observed. The following table summarizes a hypothetical, optimized set of conditions and the expected performance parameters.

ParameterCondition / Value
HPLC System Standard HPLC with UV Detector
Chiral Stationary Phase CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Analyte Concentration 0.1 mg/mL
Retention Time (Enan. 1) ~ 12.5 min
Retention Time (Enan. 2) ~ 14.8 min
Resolution (Rs) > 2.0
Tailing Factor (Tf) 0.9 - 1.3 for both peaks

Note: These are representative values. Actual retention times and resolution will depend on the specific column batch, system dead volume, and precise mobile phase preparation.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No Separation Incorrect CSP choice; Inappropriate mobile phase.Screen other CSPs (e.g., CHIRALCEL OD-H). Try a different alcohol modifier (e.g., switch from IPA to EtOH). Consider reversed-phase or polar organic modes.
Poor Resolution (Rs < 1.5) Mobile phase is too strong; Flow rate is too high.Decrease the percentage of the alcohol modifier. Reduce the flow rate (e.g., from 1.0 to 0.7 mL/min).
Peak Tailing Secondary ionic interactions between the basic analyte and the CSP surface.Add a basic modifier to the mobile phase (e.g., 0.1% DEA). This is often effective for amines.[10]
Broad Peaks Low column efficiency; Analyte solubility issues.Ensure sample is fully dissolved in the mobile phase. Check column performance with a standard achiral compound. Lower the flow rate.
Irreproducible Retention Times Mobile phase composition drift; Temperature fluctuations.Use a column thermostat to maintain a constant temperature. Prepare fresh mobile phase daily and ensure adequate mixing.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 1-Benzyl-1,4-diazepan-5-one enantiomers by HPLC. By systematically screening polysaccharide-based chiral stationary phases and optimizing the mobile phase composition, a robust and reliable method can be established. The outlined workflow, starting conditions, and troubleshooting guide offer a clear path for researchers to achieve baseline separation, enabling accurate quantitation of enantiomeric excess and supporting the development of stereochemically pure pharmaceutical compounds.

References

  • ACS Omega. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. [Link]

  • PubMed. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. [Link]

  • NIH National Library of Medicine. 1-Benzyl-1,4-diazepan-5-one. [Link]

  • ACS Omega. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. [Link]

  • NIH National Library of Medicine. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. [Link]

  • PubMed. (1997). Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC. [Link]

  • ResearchGate. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. [Link]

  • MDPI. (2017). Proline-Catalysed Amination Reactions in Cyclic Carbonate Solvents. [Link]

  • PubMed. (2008). 1-Benzyl-1,4-diazepan-5-one. [Link]

  • I.R.I.S. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. [Link]

  • MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • Royal Society of Chemistry. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • ResearchGate. Chiral Drug Separation. [Link]

  • American Chemical Society. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. [Link]

  • ResearchGate. Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. [Link]

  • ResearchGate. (2014). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. [Link]

  • PubMed. (2001). Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. [Link]

Sources

The Versatile Scaffold: Application of 1-Benzyl-1,4-diazepan-5-one in the Synthesis of Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,4-Diazepine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with various biological targets. The 1,4-diazepine nucleus is a quintessential example of such a scaffold, forming the core of numerous psychoactive drugs, most notably the benzodiazepine class.[1] These seven-membered heterocyclic compounds are renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][3] The strategic functionalization of the 1,4-diazepine ring allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for the development of novel central nervous system (CNS) agents.

This application note explores the utility of a key intermediate, 1-Benzyl-1,4-diazepan-5-one , as a versatile starting material for the synthesis of psychoactive compounds. The benzyl group serves as a robust protecting group for one of the nitrogen atoms, allowing for selective modification of the diazepine ring. Its subsequent removal unmasks a secondary amine, providing a handle for further diversification and modulation of biological activity. We will delve into the synthesis of this precursor, detail a strategic pathway to a novel psychoactive agent, and provide comprehensive protocols for key transformations.

Synthesis of the Starting Material: 1-Benzyl-1,4-diazepan-5-one

The synthesis of 1-Benzyl-1,4-diazepan-5-one is a well-established procedure, typically achieved through a Schmidt rearrangement of 1-benzyl-4-piperidone. This reaction provides a straightforward and scalable route to the desired seven-membered lactam.

Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepan-5-one[4]

Materials:

  • 1-Benzyl-4-piperidone

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ammonium hydroxide (NH₄OH)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, a mixture of concentrated sulfuric acid (40 mL) and dichloromethane (80 mL) is prepared.

  • To this stirred mixture, 1-benzyl-4-piperidone (18.9 g, 0.1 mol) is added slowly, maintaining the temperature at 0 °C.[4]

  • Sodium azide (32.5 g, 0.5 mol) is then added cautiously in small portions over a period of 3 hours, ensuring the temperature does not rise above 5 °C.[4]

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 5 °C.[4]

  • The reaction is quenched by the rapid addition of 1 kg of crushed ice.

  • The solution is then carefully basified to a pH of 11 with 15% ammonium hydroxide (approximately 200 mL).

  • The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane (100 mL each).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization from ethyl acetate to afford 1-Benzyl-1,4-diazepan-5-one as a solid (yield: 13.0 g, 65%).[4]

Strategic Application: A Pathway to Novel Anxiolytic Agents

The true utility of 1-Benzyl-1,4-diazepan-5-one lies in its potential for derivatization to create novel psychoactive compounds. A key strategic consideration is the modification at the N-4 position after deprotection of the N-1 benzyl group. This allows for the introduction of various substituents that can modulate the compound's interaction with CNS receptors.

The following workflow outlines a general strategy for the synthesis of a library of N-substituted 1,4-diazepan-5-ones with potential anxiolytic activity.

G start 1-Benzyl-1,4-diazepan-5-one step1 N-Debenzylation (e.g., Catalytic Hydrogenation) start->step1 intermediate 1,4-Diazepan-5-one step1->intermediate step2 N-Arylation or N-Alkylation (e.g., Buchwald-Hartwig or Reductive Amination) intermediate->step2 product N-Substituted-1,4-diazepan-5-one Derivatives step2->product end Pharmacological Screening (e.g., Elevated Plus Maze) product->end

Caption: Synthetic workflow from 1-Benzyl-1,4-diazepan-5-one to psychoactive derivatives.

Key Transformation: N-Debenzylation of 1-Benzyl-1,4-diazepan-5-one

The removal of the N-benzyl group is a critical step to unmask the secondary amine for further functionalization. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogen gas.[5]

Materials:

  • 1-Benzyl-1,4-diazepan-5-one

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite

Procedure:

  • To a stirred suspension of 1-Benzyl-1,4-diazepan-5-one (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[6]

  • The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite.

  • The Celite pad is washed with methanol (20 mL).

  • The combined filtrate is concentrated under reduced pressure to yield the crude 1,4-diazepan-5-one. The product can be purified further by column chromatography if necessary.

Note on Causality: The use of ammonium formate as a hydrogen donor in the presence of a palladium catalyst allows for the reductive cleavage of the carbon-nitrogen bond of the benzyl group under relatively mild conditions. This method is often preferred over traditional hydrogenation with hydrogen gas for its operational simplicity and enhanced safety.[5]

Derivatization and Pharmacological Evaluation

With the deprotected 1,4-diazepan-5-one in hand, a diverse library of derivatives can be synthesized. For instance, N-arylation via Buchwald-Hartwig coupling or N-alkylation through reductive amination can introduce a wide range of substituents at the N-4 position. These modifications are crucial for exploring the structure-activity relationship (SAR) and identifying compounds with potent psychoactive effects.

While specific psychoactive derivatives of 1-Benzyl-1,4-diazepan-5-one are not extensively documented in publicly available literature, the broader class of N-substituted 1,4-diazepan-5-ones has shown promise as CNS agents. For example, novel annulated pyrrolo[7][8]benzodiazepines have demonstrated significant anticonvulsant, sedative, and anxiolytic activities in murine models.[2]

A hypothetical derivatization and subsequent pharmacological evaluation are presented below to illustrate the potential of this scaffold.

Hypothetical Synthesis of an N-Aryl Derivative

G start 1,4-Diazepan-5-one step1 Buchwald-Hartwig Amination start->step1 reagents Aryl Halide, Pd Catalyst, Ligand, Base reagents->step1 product N-Aryl-1,4-diazepan-5-one step1->product

Caption: N-Arylation of the 1,4-diazepan-5-one core.

Data Presentation: Comparative Anxiolytic Activity

The synthesized derivatives would then be subjected to pharmacological screening to assess their psychoactive properties. The elevated plus-maze (EPM) is a standard behavioral assay used to evaluate the anxiolytic or anxiogenic effects of drugs in rodents.

CompoundDose (mg/kg)Time in Open Arms (s, mean ± SEM)
Vehicle-45 ± 5
Diazepam (Reference)2120 ± 10
Derivative 11095 ± 8
Derivative 21060 ± 6
Derivative 310110 ± 9

This table presents hypothetical data for illustrative purposes. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Conclusion and Future Directions

1-Benzyl-1,4-diazepan-5-one is a valuable and versatile intermediate for the synthesis of novel psychoactive compounds. Its straightforward synthesis and the ability to selectively deprotect the N-1 position provide a robust platform for the creation of diverse libraries of 1,4-diazepan-5-one derivatives. The strategic modification of the N-4 position is a key avenue for modulating the pharmacological activity of these compounds. Further exploration of the structure-activity relationships of N-substituted 1,4-diazepan-5-ones holds significant promise for the discovery of new and improved CNS agents with tailored therapeutic profiles. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to harness the potential of this privileged scaffold.

References

  • El Azab, I. H., & Elkanzi, N. A. A. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][7][8]diazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. [Link]

  • Ram, S., & Spicer, L. D. (1987). A rapid and efficient method for the debenzylation of N-benzylamino derivatives to amino-derivatives using ammonium formate as catalytic hydrogen transfer agent. Synthetic Communications, 17(4), 415-418. [Link]

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2012). Green synthesis and anxiolytic activity of some new Dibenz-[7][8] diazepine-1-one analogues. Journal of Chemical and Pharmaceutical Research, 4(1), 473-479. [Link]

  • Sha, F., Wang, X. Y., & Wang, J. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o569. [Link]

  • Sorra, K., Chen, C. S., Hsieh, M. C., Chuang, T. H., & Chen, C. M. (2014). Synthesis, anticonvulsant, sedative and anxiolytic activities of novel annulated pyrrolo[7][8]benzodiazepines. Molecules, 19(9), 13955-13972. [Link]

  • Srivastava, V. K., Satsangi, R. K., & Kishore, K. (1982). 2-(2'-Hydroxyphenyl)-4-aryl-1,5-benzodiazepines as CNS active agents. Arzneimittel-Forschung, 32(12), 1512-1514. [Link]

  • Tawfik, H. A., & Soliman, A. M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Wikipedia. (n.d.). Benzodiazepine. [Link]

  • Zhang, H., & Wan, J. P. (2016). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 21(11), 1547. [Link]

Sources

Application Note: A Multi-Phased Approach for Efficacy Evaluation of 1-Benzyl-1,4-diazepan-5-one hydrochloride Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and validation of novel therapeutic agents are cornerstones of modern pharmacology. Cell-based assays provide a powerful, physiologically relevant platform for the initial stages of this process, offering critical insights into a compound's mechanism of action, efficacy, and potential toxicity.[1][2][3][4] This guide outlines a comprehensive, multi-phased strategy for evaluating the efficacy of 1-Benzyl-1,4-diazepan-5-one hydrochloride , a heterocyclic compound belonging to the diazepanone class. While the specific biological activities of this molecule are under investigation, related diazepane and benzodiazepine structures have demonstrated a range of biological effects, including anticancer properties.[5][6]

This application note proposes a logical workflow, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic studies. We hypothesize an anticancer activity for this compound, focusing on the inhibition of cell proliferation via apoptosis and disruption of the PI3K/Akt signaling pathway—a central regulator of cell survival and growth that is frequently dysregulated in cancer.[7][8][9] The protocols herein are designed to be robust and self-validating, providing researchers with a clear roadmap to characterize the biological impact of this and similar novel chemical entities.

Phase 1: Foundational Cytotoxicity and Viability Screening

Scientific Rationale: The initial and most critical step in evaluating any new compound is to determine its effect on cell viability and establish a dose-response relationship. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces a biological response by 50%. This value is fundamental for designing all subsequent mechanistic experiments. The MTS assay is a rapid, colorimetric method ideal for this purpose. It measures the metabolic activity of viable cells, which convert the MTS tetrazolium salt into a colored formazan product.[10][11]

Protocol 1: Determining IC50 using the MTS Cell Viability Assay

This protocol is designed to assess the dose-dependent cytotoxic effect of 1-Benzyl-1,4-diazepan-5-one HCl on a selected cancer cell line (e.g., MCF-7, PC-3, or HCT-116).

Materials:

  • This compound (Test Compound)

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, tissue culture-treated plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[12]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Scientist's Note: Optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the time of assay.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform a serial dilution of the stock solution in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Trustworthiness Check: Include a vehicle control (medium with the highest concentration of solvent used) and a positive control (a known cytotoxic agent like Doxorubicin). Also include "medium only" wells for background subtraction.[13]

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration should be sufficient to observe a significant effect on proliferation.

  • MTS Assay and Data Acquisition:

    • Add 20 µL of MTS reagent directly to each well.[12][14]

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line.

    • Gently shake the plate to ensure homogenous color distribution.

    • Measure the absorbance at 490 nm using a multi-well plate reader.[10][11]

Data Presentation and Interpretation:

After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability). Plot the percent viability against the log-transformed compound concentration and use non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.

Table 1: Example Dose-Response Data for 1-Benzyl-1,4-diazepan-5-one HCl

Concentration (µM)Mean Absorbance (490nm)% Viability vs. Control
Vehicle Control1.250100.0%
0.11.23598.8%
1.01.05084.0%
5.00.77562.0%
10.0 0.630 50.4%
25.00.35028.0%
50.00.15012.0%
100.00.0887.0%

Based on this data, the approximate IC50 is 10.0 µM.

Phase 2: Elucidating the Mechanism of Cell Growth Inhibition

Once the IC50 is established, the next phase investigates how the compound inhibits cell growth. Key questions include whether it induces programmed cell death (apoptosis) or arrests the cell cycle.

Workflow for Mechanistic Elucidation

G cluster_0 Phase 1 cluster_1 Phase 2 cluster_2 Phase 3 A Determine IC50 (MTS Assay) B Apoptosis Assay (Caspase-Glo 3/7) A->B Use IC50 & 2x IC50 concentrations C Cell Cycle Analysis (PI Staining & Flow Cytometry) A->C Use IC50 & 2x IC50 concentrations D Pathway Analysis (Western Blot for p-Akt) B->D C->D G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473) mTORC1 mTORC1 pAkt->mTORC1 Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits Compound 1-Benzyl-1,4-diazepan-5-one HCl (Hypothesized Target) Compound->pAkt Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Protocol 4: Western Blot Analysis of p-Akt (Ser473)

Scientific Rationale: This protocol quantifies the change in the phosphorylation status of Akt at Serine 473 upon compound treatment. A decrease in the p-Akt/Total Akt ratio indicates inhibition of the PI3K/Akt signaling pathway. [15][16] Materials:

  • Cell lysates from treated and control cells

  • Lysis buffer with protease and phosphatase inhibitors [16]* BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% BSA in TBST) [17]* Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-Total Akt [17]* HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagents and imaging system [15] Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound (IC50 and 2x IC50) for a short duration (e.g., 2, 6, 24 hours) to capture signaling events.

    • Wash cells with ice-cold PBS and lyse using ice-cold lysis buffer. [15] * Clear lysates by centrifugation (14,000 x g for 15 min at 4°C).

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Normalize all samples to the same protein concentration. Add Laemmli buffer and boil for 5 minutes. [15] * Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding. [16][17] * Incubate the membrane with the primary antibody for p-Akt (Ser473) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation. [17] * Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system. [15] * To normalize for protein loading, strip the membrane and re-probe with an antibody against Total Akt, and subsequently a loading control like β-actin. [15] Data Interpretation: Quantify band intensities using densitometry software. Calculate the ratio of p-Akt to Total Akt for each sample. A dose-dependent decrease in this ratio compared to the vehicle control confirms inhibition of the PI3K/Akt pathway.

Conclusion

This application note provides a structured, three-phase workflow to comprehensively evaluate the efficacy of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a robust data package that elucidates the compound's biological activity. The integration of viability, apoptosis, cell cycle, and signaling pathway data will generate a cohesive understanding of the compound's potential as a therapeutic agent, guiding future pre-clinical development.

References

  • PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • PI3K/AKT Signaling in Cancer | Pathway. PubChem - NIH. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. [Link]

  • MTS Cell Proliferation Assay Kit User Manual. BioVision. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Comparative anticancer effects of flavonoids and diazepam in cultured cancer cells. PubMed. [Link]

  • 1-Benzyl-1,4-diazepan-5-one. PMC - NIH. [Link]

  • Comparative anticancer effects of flavonoids and diazepam in cultured cancer cells. Semantic Scholar. [Link]

  • Design, Synthesis and Anticancer Activity Evaluation of Diazepinomicin Derivatives. ResearchGate. [Link]

Sources

Application Note: Scale-up Synthesis of 1-Benzyl-1,4-diazepan-5-one Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-1,4-diazepan-5-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its derivatives have shown a wide range of biological activities, making the parent compound a crucial starting material for drug discovery and development programs. The efficient and scalable synthesis of high-purity 1-Benzyl-1,4-diazepan-5-one hydrochloride is therefore a critical step in advancing new chemical entities into preclinical evaluation.[3]

This application note provides a detailed, robust, and scalable two-step synthesis protocol for 1-Benzyl-1,4-diazepan-5-one, followed by its conversion to the hydrochloride salt. The presented methodology is designed to be suitable for producing multi-gram to kilogram quantities of the target compound, meeting the stringent purity requirements for preclinical studies. We will elaborate on the rationale behind the chosen synthetic route, key process parameters, and critical scale-up considerations to ensure a safe, efficient, and reproducible manufacturing process.

Synthetic Strategy: A Scalable Two-Step Approach

The chosen synthetic route involves an initial aza-Michael addition of N-benzylethylenediamine to ethyl acrylate, followed by a thermally induced intramolecular cyclization to form the desired lactam. This approach is advantageous for scale-up due to the commercial availability and relatively low cost of the starting materials, as well as the avoidance of hazardous reagents or complex reaction setups.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-(benzyl(2-aminoethyl)amino)propanoate (Intermediate)

This step involves the conjugate addition of the primary amine of N-benzylethylenediamine to the electron-deficient alkene of ethyl acrylate. The reaction is typically carried out neat or in a minimal amount of a protic solvent to facilitate proton transfer and is generally exothermic.

Protocol:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet is assembled.

  • Reagent Charging: The reactor is charged with N-benzylethylenediamine (1.0 equivalent).

  • Inerting: The reactor is purged with nitrogen to ensure an inert atmosphere.

  • Controlled Addition: Ethyl acrylate (1.05 equivalents) is added dropwise to the stirred N-benzylethylenediamine at a rate that maintains the internal temperature below 40 °C. The reaction is exothermic, and cooling may be required.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-18 hours. The reaction progress is monitored by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until the starting material is consumed.

  • Work-up: Upon completion, the excess ethyl acrylate and any volatile byproducts are removed under reduced pressure. The resulting crude oil, ethyl 3-(benzyl(2-aminoethyl)amino)propanoate, is of sufficient purity for use in the next step without further purification.

Part 2: Intramolecular Cyclization to 1-Benzyl-1,4-diazepan-5-one

The intramolecular cyclization of the intermediate amino ester to the corresponding lactam is achieved through heating in a high-boiling point solvent. This step is essentially a thermal condensation with the elimination of ethanol.

Protocol:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a distillation head with a condenser and receiver flask, and a nitrogen inlet/outlet is assembled.

  • Reagent Charging: The crude ethyl 3-(benzyl(2-aminoethyl)amino)propanoate from Part 1 is charged into the reactor along with a high-boiling point solvent such as xylene or toluene (approximately 5-10 volumes).

  • Heating and Distillation: The reaction mixture is heated to reflux (approximately 110-140 °C depending on the solvent) with continuous stirring. Ethanol generated during the cyclization is removed by distillation.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting amino ester is consumed (typically 24-48 hours).

  • Solvent Removal: Upon completion, the solvent is removed under reduced pressure to yield the crude 1-Benzyl-1,4-diazepan-5-one as an oil or a semi-solid.

  • Purification: The crude product is purified by column chromatography on silica gel. A typical mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[4][5] The fractions containing the pure product are combined and the solvent is evaporated under reduced pressure to afford pure 1-Benzyl-1,4-diazepan-5-one as a viscous oil or a low-melting solid.

Part 3: Formation of this compound

The final step is the conversion of the purified free base to its hydrochloride salt to improve its stability and handling properties, which is a common practice for amine-containing active pharmaceutical ingredients (APIs).[2]

Protocol:

  • Dissolution: The purified 1-Benzyl-1,4-diazepan-5-one is dissolved in a suitable solvent such as isopropanol (IPA) or ethyl acetate (EtOAc) (approximately 5-10 volumes).

  • Acidification: The solution is cooled in an ice bath, and a solution of hydrogen chloride in isopropanol (or another suitable solvent) is added dropwise with stirring until the pH of the solution is acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will precipitate out of the solution. The mixture is stirred at 0-5 °C for 1-2 hours to ensure complete crystallization.

  • Isolation: The solid product is collected by filtration, washed with a small amount of cold solvent (IPA or EtOAc), and dried under vacuum at a temperature not exceeding 50 °C to a constant weight.

Scale-up Considerations and Process Safety

Scaling up this synthesis from the laboratory to a pilot plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Thermal Management: The aza-Michael addition is exothermic. On a large scale, the rate of addition of ethyl acrylate must be carefully controlled, and efficient cooling of the reactor is crucial to prevent a runaway reaction.

  • Mixing: Efficient mixing is essential in both steps to ensure homogeneity and consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and the formation of impurities.

  • Solvent Selection and Removal: For the cyclization step, the choice of a high-boiling point solvent is critical for achieving the required reaction temperature. On a large scale, the removal of these solvents requires a robust vacuum system.

  • Product Isolation and Purification: Column chromatography can be challenging and costly on a large scale. Developing a robust crystallization procedure for the free base, if possible, would be a more efficient purification method.

  • HCl Salt Formation: The addition of the HCl solution should be done carefully to control the exotherm and to ensure the formation of a crystalline product with the desired particle size distribution. Gaseous HCl can also be considered for large-scale production, but this requires specialized equipment and safety precautions.

  • Material Handling: N-benzylethylenediamine and ethyl acrylate are irritants. Appropriate personal protective equipment (PPE) and handling procedures must be in place.

Analytical Quality Control

For preclinical studies, the final product must be thoroughly characterized and meet stringent purity specifications. The following analytical techniques are recommended for quality control:

Parameter Analytical Method Specification (Typical)
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Purity HPLC≥ 98.0%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Assay Titration or HPLC98.0% - 102.0%
¹H NMR (400 MHz, DMSO-d₆) of this compound (Expected Peaks):
  • δ 9.5-10.5 (br s, 1H): NH₂⁺ proton

  • δ 7.9-8.1 (br s, 1H): Amide NH proton

  • δ 7.2-7.4 (m, 5H): Aromatic protons of the benzyl group

  • δ 3.5-3.7 (m, 2H): -CH₂-Ph

  • δ 2.5-3.2 (m, 6H): Diazepane ring methylene protons

  • δ 2.2-2.4 (t, 2H): -CH₂-C=O

Mass Spectrometry (ESI+):
  • m/z: 205.13 [M+H]⁺ for the free base.

Diagrams

Synthesis_Workflow A N-Benzylethylenediamine C Aza-Michael Addition (Intermediate Formation) A->C B Ethyl Acrylate B->C D Intramolecular Cyclization (Lactam Formation) C->D F Purification (Chromatography/Crystallization) D->F E 1-Benzyl-1,4-diazepan-5-one (Free Base) G HCl Salt Formation E->G F->E H 1-Benzyl-1,4-diazepan-5-one HCl (Final Product) G->H

Caption: Overall workflow for the synthesis of 1-Benzyl-1,4-diazepan-5-one HCl.

Conclusion

This application note outlines a comprehensive and scalable synthetic strategy for the preparation of this compound, a key intermediate for preclinical drug development. By following the detailed protocols and considering the critical scale-up parameters, researchers and drug development professionals can confidently produce this compound in the required quantities and with the high purity necessary for preclinical studies. The provided analytical methods will ensure that each batch meets the stringent quality standards required for regulatory submissions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1,4-diazepan-5-one hydrochloride. As a pivotal intermediate in the development of various pharmacologically active compounds, optimizing its synthesis for both yield and purity is of paramount importance. This document provides in-depth technical assistance, troubleshooting guides, and frequently asked questions to navigate the complexities of its synthesis.

Introduction to Synthetic Strategies

The synthesis of 1-Benzyl-1,4-diazepan-5-one primarily proceeds through two main routes: the Schmidt rearrangement of 1-benzyl-piperidin-4-one and the intramolecular cyclization of a suitably substituted β-alanine derivative, such as via a Dieckmann condensation. Each pathway presents a unique set of challenges and optimization opportunities.

The Schmidt rearrangement offers a direct approach from a commercially available starting material, while the cyclization route provides more control over the assembly of the diazepanone ring, albeit with potentially more synthetic steps. This guide will focus predominantly on the more common Schmidt rearrangement, while also providing insights into the alternative cyclization pathway.

Troubleshooting Guide: Common Issues and Solutions in 1-Benzyl-1,4-diazepan-5-one Synthesis

This section addresses specific problems that may be encountered during the synthesis, providing both solutions and the underlying scientific rationale.

Q1: My yield of 1-Benzyl-1,4-diazepan-5-one from the Schmidt rearrangement is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Schmidt rearrangement of 1-benzyl-4-piperidone are a common issue and can often be attributed to several factors.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the addition of sodium azide is performed slowly and at a controlled temperature (0-5 °C) to prevent a rapid, uncontrolled reaction and to allow for the steady formation of hydrazoic acid in situ. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Side Reactions: The formation of byproducts is a significant cause of low yields. A notable side reaction is the formation of a tetrazole derivative, which can occur if the intermediate nitrilium ion is trapped by an excess of hydrazoic acid.[1][2][3] To minimize tetrazole formation, it is crucial to control the stoichiometry of the reagents. While a molar excess of sodium azide is necessary to drive the reaction, an overly large excess can promote this side reaction. A 1.2 to 1.5 molar equivalent of sodium azide relative to the ketone is a good starting point for optimization.

  • Suboptimal Reaction Temperature: The temperature of the reaction is critical. The initial formation of the azidohydrin intermediate and its subsequent rearrangement are temperature-sensitive.[4] Running the reaction at too high a temperature can lead to decomposition of the intermediates and the formation of undesired byproducts. Conversely, a temperature that is too low may result in an impractically slow reaction rate. The optimal temperature is typically maintained between 0-5 °C during the addition of sodium azide and then allowed to slowly warm to room temperature.

  • Work-up and Extraction Issues: The product, 1-Benzyl-1,4-diazepan-5-one, is a basic compound. During the work-up, ensuring the aqueous layer is sufficiently basic (pH > 11) before extraction is critical to ensure the product is in its free base form and can be efficiently extracted into an organic solvent like dichloromethane.[3] Incomplete extraction will directly lead to a lower isolated yield.

Q2: I am observing a significant amount of an unknown impurity in my final product after purification. How can I identify and eliminate it?

A2: The most common impurity, as mentioned, is the tetrazole byproduct.[1][2][3] This can be identified by mass spectrometry, as it will have a different molecular weight than the desired product. To mitigate its formation, careful control of the sodium azide stoichiometry is key.

Another potential source of impurities is the incomplete removal of the starting material, 1-benzyl-4-piperidone. This can be addressed by ensuring the reaction goes to completion and by optimizing the purification process. Column chromatography is an effective method for separating the product from the starting material and other impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the more polar product from the less polar starting material.

Q3: The conversion of the free base to the hydrochloride salt is resulting in an oily product that is difficult to handle and purify. What is the best procedure for obtaining a crystalline hydrochloride salt?

A3: Oiling out during the formation of a hydrochloride salt is a common issue and is often related to the choice of solvent and the rate of salt formation.

  • Solvent Selection: The ideal solvent for hydrochloride salt formation should be one in which the free base is soluble, but the hydrochloride salt is sparingly soluble. A common and effective method is to dissolve the free base in a non-polar, anhydrous solvent like diethyl ether or a mixture of diethyl ether and dichloromethane. Then, a solution of hydrogen chloride in diethyl ether can be added dropwise with stirring. The hydrochloride salt should precipitate as a crystalline solid.

  • Controlled Precipitation: Rapid precipitation can lead to the formation of an oil or an amorphous solid. To promote the growth of well-defined crystals, the addition of the HCl solution should be slow, and the reaction mixture should be cooled in an ice bath. Seeding the solution with a small crystal of the desired product can also induce crystallization.

  • Recrystallization: If an oily product is obtained, it can often be induced to crystallize by trituration with a non-polar solvent like hexane or by dissolving it in a minimal amount of a polar solvent like isopropanol or ethanol and then slowly adding a non-polar solvent until turbidity is observed, followed by cooling. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether, can be used to purify the hydrochloride salt.[5]

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using concentrated sulfuric acid in the Schmidt rearrangement? Can other acids be used?

A1: Concentrated sulfuric acid serves two primary roles in the Schmidt rearrangement. Firstly, it acts as a catalyst by protonating the carbonyl oxygen of the ketone, which activates it towards nucleophilic attack by hydrazoic acid.[6][7] Secondly, it reacts with sodium azide to generate hydrazoic acid in situ. The use of a strong, non-aqueous acid like concentrated sulfuric acid favors the dehydration of the intermediate azidohydrin, leading to the formation of the nitrilium ion, which is key to the rearrangement.[7]

While other strong acids like trifluoroacetic acid (TFA) can also be used, sulfuric acid is often preferred due to its dehydrating properties, which help to drive the reaction forward.[8] Lewis acids such as titanium tetrachloride (TiCl₄) have also been employed, particularly in reactions involving alkyl azides.[8] The choice of acid can influence the reaction rate and, in some cases, the regioselectivity of the rearrangement in unsymmetrical ketones.[9]

Q2: What are the critical safety precautions when performing the Schmidt rearrangement with sodium azide?

A2: Sodium azide (NaN₃) and its in situ generated product, hydrazoic acid (HN₃), are highly toxic and potentially explosive. Strict adherence to safety protocols is mandatory.

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Explosion Hazard: Hydrazoic acid is a volatile and explosive liquid. It is crucial to avoid its isolation. Generating it in situ at low temperatures (0-5 °C) minimizes this risk. Sodium azide can also form highly explosive heavy metal azides. Therefore, contact with metals such as lead, copper, brass, and silver in equipment and waste disposal lines must be strictly avoided. Use non-metal spatulas for handling sodium azide.

  • Quenching: Any unreacted sodium azide in the reaction mixture must be safely quenched before disposal. A common method is the addition of an aqueous solution of sodium nitrite followed by acidification with a dilute acid (e.g., sulfuric acid) to convert the remaining azide to nitrogen gas. This procedure should be performed with caution in a fume hood due to the evolution of toxic nitrogen oxides.

Q3: What is the mechanism of the Schmidt rearrangement for the synthesis of 1-Benzyl-1,4-diazepan-5-one?

A3: The mechanism involves the following key steps:

  • Protonation of the carbonyl: The ketone (1-benzyl-4-piperidone) is protonated by the strong acid catalyst (e.g., sulfuric acid).

  • Nucleophilic attack by hydrazoic acid: The protonated carbonyl is attacked by hydrazoic acid (formed in situ from sodium azide and the acid) to form a protonated azidohydrin intermediate.

  • Dehydration: The azidohydrin intermediate loses a molecule of water to form a diazoiminium ion.

  • Rearrangement: One of the alkyl groups attached to the former carbonyl carbon migrates to the nitrogen atom with the concomitant loss of nitrogen gas (N₂). This is the key rearrangement step and results in the formation of a nitrilium ion. In the case of 1-benzyl-4-piperidone, this is a ring expansion.

  • Hydrolysis: The nitrilium ion is then attacked by water, and after a proton transfer, the desired lactam, 1-Benzyl-1,4-diazepan-5-one, is formed.[10]

Experimental Protocols

Optimized Protocol for the Synthesis of 1-Benzyl-1,4-diazepan-5-one via Schmidt Rearrangement

This protocol is based on a reported procedure with a yield of 65%.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-Benzyl-4-piperidone189.2518.9 g0.11.0
Sodium Azide (NaN₃)65.019.75 g0.151.5
Concentrated Sulfuric Acid (H₂SO₄)98.0840 mL--
Dichloromethane (CH₂Cl₂)84.9380 mL--
Ammonium Hydroxide (NH₄OH, 28-30%)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Ethyl Acetate (EtOAc)88.11For recrystallization--

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-benzyl-4-piperidone (18.9 g, 0.1 mol) and dichloromethane (80 mL).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (40 mL) via the dropping funnel, maintaining the temperature below 10 °C.

  • In a separate beaker, carefully dissolve sodium azide (9.75 g, 0.15 mol) in a minimal amount of water. Caution: Sodium azide is highly toxic.

  • Add the sodium azide solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains between 0-5 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Allow the reaction to slowly warm to room temperature and stir for another 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice (approx. 1 kg).

  • In a fume hood, slowly basify the mixture to pH > 11 with concentrated ammonium hydroxide.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate to afford 1-Benzyl-1,4-diazepan-5-one as a solid.

Protocol for the Preparation of this compound

Materials and Reagents:

ReagentAmount
1-Benzyl-1,4-diazepan-5-one (free base)10 g
Anhydrous Diethyl Ether (Et₂O)200 mL
2M HCl in Diethyl EtherAs needed

Procedure:

  • Dissolve 1-Benzyl-1,4-diazepan-5-one (10 g) in anhydrous diethyl ether (200 mL) in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until precipitation is complete.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain this compound.

  • If further purification is needed, the hydrochloride salt can be recrystallized from a suitable solvent system such as isopropanol/diethyl ether.

Visualizations

Reaction Workflow: Schmidt Rearrangement

Schmidt_Rearrangement cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Benzyl-4-piperidone in Dichloromethane B Cool to 0 °C A->B C Add H₂SO₄ B->C D Slowly add Sodium Azide (aq) at 0-5 °C C->D E Stir at 0-5 °C, then warm to RT D->E F Monitor by TLC E->F G Quench with Ice F->G H Basify with NH₄OH G->H I Extract with Dichloromethane H->I J Dry and Concentrate I->J K Recrystallize from Ethyl Acetate J->K L 1-Benzyl-1,4-diazepan-5-one K->L

Caption: Workflow for the synthesis of 1-Benzyl-1,4-diazepan-5-one.

Troubleshooting Logic Diagram

Troubleshooting cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product q1 Incomplete Reaction? start->q1 q4 Tetrazole Impurity? start->q4 s1 Increase reaction time Monitor by TLC q1->s1 Yes q2 Side Reactions? q1->q2 No s2 Optimize NaN₃ stoichiometry (1.2-1.5 equiv) q2->s2 Yes q3 Poor Extraction? q2->q3 No s3 Ensure pH > 11 before extraction q3->s3 Yes s4 Reduce excess NaN₃ q4->s4 Yes q5 Starting Material Present? q4->q5 No s5 Ensure complete reaction Optimize chromatography q5->s5 Yes q6 Oily HCl Salt? q5->q6 No s6 Use Et₂O for precipitation Slow addition of HCl Recrystallize q6->s6 Yes

Caption: Troubleshooting guide for common synthesis issues.

References

  • Formation of tetrazoles from ketones in Schmidt reaction. Chemistry Stack Exchange. [Link]

  • Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry. [Link]

  • 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E. [Link]

  • Schmidt Reaction. Chemistry LibreTexts. [Link]

  • The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. The Journal of Organic Chemistry. [Link]

  • Schmidt Reaction: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Schmidt reaction. Wikipedia. [Link]

  • Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride? Chemistry Stack Exchange. [Link]

  • 1-Benzyl-1,4-diazepan-5-one. National Center for Biotechnology Information. [Link]

  • Schmidt Reaction. YouTube. [Link]

  • Schmidt Reaction. Organic Chemistry Portal. [Link]

  • REARRANGEMENTS. Guillaume George – Problem Session – January 2011. [Link]

  • The Effect of Structure on the Course of the Schmidt Reaction on Unsymmetrical Ketones. Journal of the American Chemical Society. [Link]

  • Process for the synthesis of peptides.
  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • HHS Public Access. National Institutes of Health. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. Connect VDE. [Link]

Sources

Technical Support Center: Purification of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for the purification of 1-Benzyl-1,4-diazepan-5-one hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important heterocyclic compound. As a key intermediate in the synthesis of various biologically active molecules, achieving high purity is paramount.[1] This guide is designed to provide both theoretical understanding and practical, field-tested solutions.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.

Issue 1: The Final Product is an Oil or a Gummy Solid, Not a Crystalline Material.

Q: I've completed the synthesis and work-up, but my this compound is not precipitating as a solid. Instead, I have a viscous oil or a sticky semi-solid. What's causing this and how can I induce crystallization?

A: This is a common challenge that can be attributed to several factors, primarily the presence of impurities that inhibit the formation of a crystal lattice or residual solvent.

Causality Explained:

  • Impurities: Unreacted starting materials, such as 1-benzyl-4-piperidone, or by-products from the synthesis can act as "crystal poisons," disrupting the regular arrangement of molecules necessary for crystallization.

  • Residual Solvent: Even small amounts of the reaction or extraction solvent (e.g., dichloromethane, chloroform) can prevent solidification.[2]

  • Hygroscopic Nature: The hydrochloride salt can absorb moisture from the atmosphere, leading to an oily appearance.

Troubleshooting Protocol:

  • Ensure Complete Solvent Removal:

    • High Vacuum Drying: Place the oily product under high vacuum for an extended period (several hours to overnight) at a slightly elevated temperature (e.g., 30-40°C) to remove all traces of volatile solvents.

    • Azeotropic Distillation: If residual water is suspected, dissolve the oil in a suitable solvent like toluene and evaporate the solvent under reduced pressure. Repeat this process 2-3 times to azeotropically remove water.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This seed crystal will act as a template for further crystallization.

    • Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent in which it is highly soluble (e.g., methanol, ethanol). Then, slowly add an anti-solvent in which the product is poorly soluble (e.g., diethyl ether, hexane) until the solution becomes cloudy. Allow the solution to stand, and crystals should form.

  • Recrystallization: If the above methods fail, it is likely due to a high level of impurities. A full recrystallization is necessary.

    • A common and effective method is recrystallization from ethyl acetate (EtOAc) or ethanol.[1]

Experimental Workflow: Recrystallization

Recrystallization_Workflow A Oily Product B Dissolve in Minimum Hot Solvent (e.g., EtOAc, Ethanol) A->B C Hot Gravity Filtration (to remove insoluble impurities) B->C D Cool Slowly to Room Temperature C->D E Further Cool in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Recrystallization workflow for purifying this compound.

Issue 2: Purity by NMR/LC-MS is Low Despite Obtaining a Solid.

Q: I have a solid product, but analytical data (¹H NMR, LC-MS) shows significant impurities. What are the likely contaminants and how can I remove them?

A: The nature of the impurities will depend on the synthetic route employed. A common synthesis involves the Schmidt rearrangement of 1-benzyl-4-piperidone.[1][2]

Common Impurities and Their Removal:

ImpurityOriginIdentification by ¹H NMRPurification Strategy
1-Benzyl-4-piperidone Unreacted starting materialSignals corresponding to the piperidone ring protons.Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The less polar starting material will elute before the more polar product.[2]
Positional Isomer Side reaction during Schmidt rearrangementComplex changes in the aliphatic region of the NMR spectrum.Recrystallization: Often, the desired isomer is less soluble and will crystallize out preferentially. Multiple recrystallizations may be necessary.
Residual Azide From the Schmidt rearrangementNot directly observed by ¹H NMR, but can be a safety hazard.Aqueous Work-up: Ensure a thorough aqueous work-up with quenching to destroy any residual sodium azide.
Benzyl Alcohol/ Benzaldehyde Debenzylation or oxidation by-productsCharacteristic aromatic and aldehydic/alcoholic protons.Column Chromatography: These impurities are typically less polar than the desired product and can be separated on silica gel.

Experimental Protocol: Silica Gel Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the prepared column.

  • Elute the Column: Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or adding methanol).

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Logical Relationship: Purification Strategy Selection

Purification_Strategy Start Crude Product Analysis (TLC, NMR, LC-MS) Impurity_Check Major Impurities Identified? Start->Impurity_Check Recrystallization Attempt Recrystallization Impurity_Check->Recrystallization No (or minor) Chromatography Perform Column Chromatography Impurity_Check->Chromatography Yes (significant) Purity_Check_1 Purity Acceptable? Recrystallization->Purity_Check_1 Purity_Check_2 Purity Acceptable? Chromatography->Purity_Check_2 Purity_Check_1->Chromatography No End Pure Product Purity_Check_1->End Yes Purity_Check_2->Recrystallization No Purity_Check_2->End Yes

Caption: Decision-making process for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

A1: For the free base, the following has been reported: ¹H-NMR (400MHz, CDCl₃) δ: 2.50-2.70 (6H, m), 3.20-3.35 (2H, m), 3.60 (2H, s), 6.07 (1H, br), 7.20-7.40 (5H, m). MS (ESI) m/z: 205 (M+H)⁺.[2] Upon protonation to form the hydrochloride salt, shifts in the proton signals, particularly those near the nitrogen atoms, are expected. It is crucial to acquire your own analytical data on a confirmed pure sample for reference.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: The compound, especially as the hydrochloride salt, can be hygroscopic. It should be stored in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. Storage at low temperatures (e.g., 2-8°C) is also recommended to minimize potential degradation over time.

Q3: Can I use reverse-phase HPLC for the purification of this compound?

A3: Yes, reverse-phase HPLC can be an effective technique for high-purity applications, particularly for separating closely related impurities. A common mobile phase would consist of a mixture of water and acetonitrile or methanol, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the compound is in its protonated form and to improve peak shape.

Q4: My yield is consistently low after purification. What are the common loss points?

A4: Significant product loss can occur at several stages:

  • Work-up: During aqueous extractions, if the pH is not carefully controlled, some product may remain in the aqueous layer.

  • Recrystallization: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to dissolve the compound. Additionally, product can be lost if the crystals are not washed with ice-cold solvent during filtration.

  • Chromatography: Irreversible adsorption onto the silica gel can occur, especially if the compound is left on the column for an extended period. Also, broad elution bands can lead to mixing of pure fractions with impure ones, reducing the isolated yield of high-purity material.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The compound is harmful if swallowed.[2] If the synthesis involves sodium azide, extreme caution must be exercised as it is highly toxic and can form explosive metal azides. All reactions with sodium azide should be performed in a well-ventilated fume hood.

References

Identification of side products in 1-Benzyl-1,4-diazepan-5-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-1,4-diazepan-5-one. This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the identification and mitigation of common side products. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 1-Benzyl-1,4-diazepan-5-one, and what is the core chemistry involved?

The most prevalent and efficient method is a two-step, one-pot reaction starting from N-benzylethylenediamine and an acrylate ester, typically ethyl or methyl acrylate. The synthesis hinges on two fundamental organic reactions:

  • Aza-Michael Addition: The primary amine of N-benzylethylenediamine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate. This conjugate addition forms a β-amino ester intermediate.

  • Intramolecular Amidation (Cyclization): The secondary amine of the newly formed intermediate then nucleophilically attacks the carbonyl carbon of the ester. This intramolecular cyclization eliminates ethanol (or methanol) to form the stable seven-membered lactam ring of the target compound.

This tandem approach is favored for its atom economy and operational simplicity. However, its success is highly dependent on controlling the kinetics of competing side reactions.

Q2: What are the most critical reaction parameters to control for a high-yield, high-purity synthesis?

Success in this synthesis is a balancing act. The following three parameters are paramount:

  • Stoichiometry: A precise 1:1 molar ratio of N-benzylethylenediamine to ethyl acrylate is crucial. Any excess of the acrylate dramatically increases the probability of di-addition side products, where both the primary and secondary amines of the starting diamine react with the acrylate.

  • Temperature: The initial aza-Michael addition is exothermic. It must be performed at a controlled, low temperature (e.g., 0–25 °C) to prevent runaway reactions and, importantly, to inhibit the premature polymerization of the ethyl acrylate. The subsequent cyclization step typically requires heating (e.g., refluxing in a suitable solvent), but this must be carefully optimized to ensure complete lactam formation without causing degradation or unwanted side reactions.

  • Rate of Addition: The ethyl acrylate should be added slowly and incrementally to the solution of N-benzylethylenediamine. This maintains a low instantaneous concentration of the acrylate, favoring the formation of the desired 1:1 mono-adduct and suppressing the formation of the 1:2 di-adduct and acrylate polymers.

Q3: What are the primary theoretical side products I should anticipate in this reaction?

There are two main classes of side products that frequently arise from this synthesis. Understanding their structure is the first step in preventing their formation and identifying them in your crude reaction mixture.

  • Di-addition Product (Dimer): This is formed when a second molecule of ethyl acrylate reacts with the secondary amine of the desired mono-adduct intermediate before it has a chance to cyclize. This results in a linear, non-cyclized molecule with two ester groups.

  • Poly(ethyl acrylate) and Oligomers: Acrylate monomers are highly susceptible to radical or anionic polymerization, especially at elevated temperatures. This consumes the reagent and results in a viscous, often intractable mixture that complicates purification. Oligomers can also form through repeated Michael additions, leading to a complex mixture of chain-extended byproducts.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues with diagnostic steps and corrective actions.

Q1: My reaction seems complete by TLC, but my final yield is very low after work-up and purification. Where did my product go?

Possible Cause 1: Formation of Water-Soluble or Volatile Intermediates The primary cause of low isolated yield, assuming good conversion, is often the formation of undesired side products that are removed during the work-up. The uncyclized β-amino ester intermediate is more polar than the final lactam and may have some water solubility. More significantly, the di-addition product and low-molecular-weight oligomers can also be lost or difficult to isolate.

Troubleshooting Steps:

  • Analyze the Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small, representative sample. Acidify it, extract with a solvent like dichloromethane, and analyze by TLC or LC-MS to see if any key intermediates or byproducts are present.

  • Avoid High Temperatures During Concentration: The uncyclized intermediate can be thermally labile. Concentrate your organic extracts under reduced pressure at a moderate temperature (e.g., < 40 °C).

  • Re-evaluate Stoichiometry: This is the most common culprit. Ensure you are using a precise 1:1 ratio. Even a small excess of acrylate can lead to significant byproduct formation.

Workflow: Diagnosing Low Yield

G A Low Isolated Yield B Check TLC of Crude Reaction Mixture A->B C Good conversion to a single major spot? B->C D Yes C->D E No (Multiple Spots) C->E F Potential loss during work-up. Analyze aqueous layer by LC-MS. Check for volatility during solvent removal. D->F G Side reactions are dominant. Proceed to Q2 for identification. E->G H Review reaction setup: 1. Stoichiometry (Strict 1:1?) 2. Slow acrylate addition? 3. Temperature control during addition? F->H G->H

Caption: Troubleshooting workflow for low yield.

Q2: My crude TLC/LC-MS shows multiple spots/peaks. How can I identify the major side products?

Analysis: A complex crude mixture points directly to the side reactions discussed previously. By understanding the structures, we can predict their analytical signatures.

Compound NameStructureMolecular Weight ( g/mol )Key Analytical Signatures
Desired Product 1-Benzyl-1,4-diazepan-5-one204.27- Presence of an amide N-H proton in ¹H NMR (~7-8 ppm, broad).- Absence of ethyl ester signals.- Correct mass ion in MS.
Intermediate Ethyl 3-(2-(benzylamino)ethylamino)propanoate250.34- Presence of both secondary N-H protons in ¹H NMR.- Characteristic ethyl ester signals in ¹H NMR (quartet ~4.1 ppm, triplet ~1.2 ppm).- Correct mass ion in MS.
Di-addition Product Diethyl 3,3'-(benzylazanediyl)bis(ethane-2,1-diyl)bis(azanediyl)dipropanoate350.46- Absence of a secondary N-H proton.- Integration of two ethyl ester groups in ¹H NMR.- Correct mass ion in MS.

Troubleshooting & Identification Protocol:

  • Run a High-Resolution Mass Spectrum (HRMS): This is the most definitive way to identify the components of your mixture. Compare the exact masses against the theoretical values in the table above.

  • Perform ¹H NMR on the Crude Mixture:

    • Look for the characteristic quartet and triplet of an ethyl ester group around 4.1 and 1.2 ppm, respectively. Their presence indicates either the uncyclized intermediate or the di-addition product.

    • Integrate the aromatic region against the ethyl ester signals. A ratio inconsistent with a single ester group per benzyl group suggests the presence of the di-addition product.

    • Look for a broad peak in the amide region (7-8 ppm). This confirms the formation of your desired lactam.

  • Use TLC with Staining: Use a stain like ninhydrin. The intermediate, having a secondary amine, should give a positive result (color change), whereas the final lactam (amide) and the di-addition product (tertiary amine) should not.

Q3: The reaction mixture became a thick, unmanageable oil/solid. What happened and how can I salvage it?

Cause: Polymerization of Ethyl Acrylate This is a classic sign of uncontrolled polymerization of the ethyl acrylate starting material.[1] It can be triggered by:

  • High Temperature: The initial Michael addition is exothermic. Without adequate cooling, the local temperature can rise, initiating polymerization.

  • Impurities: Peroxides or other radical initiators in the starting materials or solvent can trigger polymerization.

  • Incorrect pH: Strongly basic or acidic conditions can sometimes promote acrylate polymerization.

Corrective Actions:

  • Prevention is Key: For future attempts, ensure your ethyl acrylate is fresh and contains an inhibitor. Use an ice bath during the initial slow addition of the acrylate.

  • Salvage Procedure:

    • Attempt to dissolve a small portion of the crude material in a strong solvent system (e.g., DCM/Methanol).

    • If some material dissolves, filter away the insoluble solid (likely high MW poly(ethyl acrylate)).

    • Analyze the soluble portion by NMR or LC-MS. If the desired product is present, purification by column chromatography is the only viable option, though it will be challenging due to the presence of oligomers. Use a gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar system (e.g., DCM/methanol).

Reaction and Side Product Pathways

The following diagram illustrates the desired reaction pathway versus the two primary competing side reactions. Controlling the reaction conditions to favor the intramolecular cyclization over intermolecular side reactions is the primary goal.

ReactionPathways cluster_side Side Reactions Reactants N-Benzylethylenediamine + Ethyl Acrylate Intermediate Mono-addition Intermediate (β-Amino Ester) Reactants->Intermediate Aza-Michael Addition (1:1) Product Desired Product (1-Benzyl-1,4-diazepan-5-one) Intermediate->Product Intramolecular Cyclization (Desired Pathway) SideProduct1 Di-addition Product Intermediate->SideProduct1 + Ethyl Acrylate (Intermolecular Reaction) SideProduct2 Poly(ethyl acrylate) Acrylate Ethyl Acrylate Acrylate->SideProduct2 Uncontrolled Polymerization

Caption: Desired vs. side reaction pathways.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize the formation of the side products discussed.

Materials:

  • N-benzylethylenediamine (1.0 eq)

  • Ethyl acrylate (1.0 eq, freshly distilled or from a new bottle with inhibitor)

  • Ethanol, absolute (as solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add N-benzylethylenediamine and ethanol (approx. 0.5 M concentration).

  • Initial Addition (Aza-Michael Step): Cool the flask to 0 °C using an ice-water bath. Add the ethyl acrylate dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting materials by TLC.

  • Cyclization Step: Once the initial addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the formation of the lactam and the disappearance of the intermediate by TLC or LC-MS. This step may take several hours (4-24 h).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution (1x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is typically an oil. Purify by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% DCM and gradually increasing the polarity with methanol, such as DCM:MeOH 99:1 to 95:5) to isolate the pure 1-Benzyl-1,4-diazepan-5-one.

References

  • ACS Publications. (2016). Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. Biomacromolecules. [Link]

  • Royal Society of Chemistry. (n.d.). Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures. Polymer Chemistry. [Link]

  • ACS Publications. (n.d.). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks. [Link]

  • National Center for Biotechnology Information. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • National Center for Biotechnology Information. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. [Link]

  • National Center for Biotechnology Information. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. [Link]

Sources

Technical Support Center: Crystallization of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of 1-Benzyl-1,4-diazepan-5-one hydrochloride. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallization principles.

Troubleshooting Crystallization Failures

This section addresses specific experimental issues in a question-and-answer format. The goal is to diagnose the problem and provide a logical, step-by-step protocol for resolution.

Q1: My compound has separated as a viscous liquid or "oiled out" instead of forming crystals. What is happening and how can I resolve this?

A1: Causality and Mechanism

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This occurs when the concentration of the solute exceeds its solubility at a temperature that is higher than the melting point of the solid form.[2] For this compound, several factors can contribute to this issue:

  • High Supersaturation: The solution is too concentrated, causing the compound to come out of solution too quickly and at too high a temperature.[1]

  • Presence of Impurities: Impurities can significantly depress the melting point of the compound, making it more prone to oiling out.[3][4]

  • Inappropriate Solvent Choice: The chosen solvent system may have a boiling point that is too high relative to the melting point of your compound.

This initial liquid phase is often a metastable state, as described by Ostwald's Rule of Stages , which posits that a system will often crystallize through a series of progressively more stable intermediates rather than directly forming the most stable final crystal lattice.[5][6][7] The oil is one such metastable intermediate.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solvent.

  • Decrease Supersaturation: Add a small amount (5-10% of the total volume) of the primary ("good") solvent to the hot solution. This slightly reduces the concentration, lowering the temperature at which crystallization will initiate.[2]

  • Induce Slow Cooling: This is the most critical step. Rapid cooling favors the formation of small, impure crystals or oils.[8][9][10]

    • Place the flask in an insulated container (e.g., a large beaker with paper towels or a Dewar flask) to slow heat loss.

    • Alternatively, leave the heating mantle on but turn it off, allowing it to cool down with the flask still in place.

    • An ideal crystallization should show initial crystal formation after 5-20 minutes of cooling.[2]

  • Consider a Different Solvent System: If oiling out persists, the solvent system is likely unsuitable. For amine hydrochlorides, moving to a slightly less polar solvent or a different alcohol can be effective.[11] For example, if you are using ethanol, try isopropanol, which may have different solubility characteristics for your compound.

dot

G start Crystallization Attempt Fails oiling_out Did the compound 'oil out'? start->oiling_out no_crystals No crystals formed upon cooling? start->no_crystals No reheat 1. Re-heat to dissolve oil oiling_out->reheat Yes low_yield Was the crystal yield very low? no_crystals->low_yield No supersaturated Solution is likely supersaturated low_yield->supersaturated No, no crystals at all too_much_solvent Likely too much solvent was used low_yield->too_much_solvent Yes add_solvent 2. Add more primary solvent (5-10%) reheat->add_solvent slow_cool 3. Cool solution VERY slowly add_solvent->slow_cool change_solvent 4. Still oils out? Change solvent system slow_cool->change_solvent success Successful Crystallization slow_cool->success Success change_solvent->success scratch 1. Scratch flask with glass rod supersaturated->scratch seed 2. Add a seed crystal scratch->seed cool_further 3. Cool in an ice bath seed->cool_further recover 4. Still no crystals? Recover solid and restart cool_further->recover cool_further->success Success recover->start reduce_volume Reduce solvent volume via evaporation too_much_solvent->reduce_volume recool Re-attempt slow cooling reduce_volume->recool recool->success

Caption: Troubleshooting workflow for common crystallization issues.

Q2: After cooling, my solution is clear and no crystals have formed. What should I do?

A2: Inducing Nucleation in a Supersaturated Solution

This is a classic case of a stable supersaturated solution. The thermodynamic driving force for crystallization is present, but the kinetic barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.[12]

Troubleshooting Protocol:

  • Introduce a Nucleation Site (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide an energy-favorable site for the first crystals to form.

  • Seeding: If you have a small crystal of pure this compound from a previous batch, add one tiny crystal to the solution. This "seed" acts as a template for further crystal growth.

  • Drastic Cooling: If the above methods fail, place the flask in an ice/water bath or an ice/salt bath for 15-20 minutes. The significant decrease in temperature will dramatically lower the compound's solubility, which can often force nucleation. Note that this may lead to smaller crystals.[13]

  • Concentrate the Solution: If crystals still do not form, you may have used too much solvent. Gently warm the solution and evaporate a portion of the solvent before attempting the cooling process again.[13]

Q3: My yield is very low (<30%). How can I improve it?

A3: Optimizing Recovery

A low yield is most often the result of using an excessive amount of solvent, leaving a significant portion of your compound dissolved in the mother liquor.[2]

Troubleshooting Protocol:

  • Check the Mother Liquor: After filtering your initial crop of crystals, take a few drops of the filtrate (mother liquor) and evaporate it on a watch glass. If a significant amount of solid residue remains, your yield can be improved.

  • Second Crop Recovery: Transfer the mother liquor to a new flask and reduce its volume by 25-50% by gentle heating or using a rotary evaporator. Allow this concentrated solution to cool slowly. You will likely obtain a second crop of crystals, which can be collected. Note that this second crop may be less pure than the first.

  • Solvent Choice Re-evaluation: For future crystallizations, reduce the initial amount of hot solvent used to dissolve the crude product. Aim to use the minimum amount of hot solvent required for complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for crystallizing this compound?

A1: The choice of solvent is critical and depends on the principle that the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. While the free base, 1-Benzyl-1,4-diazepan-5-one, has been crystallized from ethanol, the hydrochloride salt will have different solubility properties.[14] For amine hydrochlorides, protic solvents like alcohols are excellent starting points.

Solvent SystemTypeRationale & Comments
Isopropanol (IPA) Single SolventA common choice for hydrochloride salts. Its polarity is often ideal for providing the desired solubility curve.
Ethanol (EtOH) Single SolventSlightly more polar than IPA. A good starting point, especially if the compound is known to be highly soluble.
Ethanol / Ethyl Acetate Binary (Mixed)Dissolve the compound in a minimum of hot ethanol ("good" solvent), then slowly add ethyl acetate ("anti-solvent") until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.
Isopropanol / Diethyl Ether Binary (Mixed)Similar to the above, but diethyl ether is a much less polar anti-solvent, which can be very effective at inducing precipitation.[11] This should be done carefully due to the high volatility of ether.

Always perform small-scale solubility tests before committing to a large-scale crystallization.

Q2: How does the rate of cooling impact the quality of my crystals?

A2: The cooling rate directly controls the balance between crystal nucleation and growth, which determines the final crystal size and purity.[8]

  • Slow Cooling: Promotes a low rate of nucleation, meaning fewer initial crystals are formed. This provides more time and available solute for those few crystals to grow larger. Large crystals have a more ordered lattice and tend to exclude impurities more effectively, resulting in a purer final product.[9][10]

  • Rapid Cooling (Quenching): Causes a massive increase in nucleation sites to form simultaneously because the solubility limit is quickly surpassed.[8] This leaves little time for individual crystals to grow, resulting in a fine powder or very small needles. This rapid formation can trap solvent and impurities within the crystal lattice, reducing purity.[9]

dot

G cluster_0 Slow Cooling cluster_1 Rapid Cooling slow_nucleation Low Nucleation Rate (Few initial seeds) slow_growth High Growth Rate (More time for growth) slow_nucleation->slow_growth large_crystals Large, Pure Crystals slow_growth->large_crystals fast_nucleation High Nucleation Rate (Many initial seeds) fast_growth Low Growth Rate (Little time for growth) fast_nucleation->fast_growth small_crystals Small, Impure Crystals fast_growth->small_crystals start Hot, Saturated Solution start->slow_nucleation start->fast_nucleation

Caption: Relationship between cooling rate, nucleation, and crystal quality.

Q3: My final product is an amorphous solid or glass instead of a crystalline powder. Why did this happen and can it be fixed?

A3: The formation of an amorphous solid often occurs when an "oiled out" liquid solidifies without arranging into an ordered crystal lattice.[1][15] This can happen if the oil cools so rapidly that the molecules are "frozen" in a disordered state. Amorphous solids typically have no sharp melting point and may be less stable over time.

This is another manifestation of Ostwald's Rule of Stages , where a metastable amorphous phase forms kinetically before the more thermodynamically stable crystalline phase has a chance to develop.[5][16]

Solution: The material is not lost. An amorphous solid can be treated just like the initial crude product. Re-dissolve it in an appropriate solvent system and re-attempt the crystallization, paying very close attention to the principles outlined in this guide, especially the need for very slow cooling to avoid the initial oiling out step.

References

  • Semantic Scholar. The Ostwald Rule of Stages.
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Wikipedia. Ostwald's rule.
  • Mettler Toledo.
  • Sathee Jee.
  • Reddit. (2013).
  • National Institutes of Health (NIH). (2022). Casting a bright light on Ostwald's rule of stages.
  • ReelMind. How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
  • ResearchGate. (2025).
  • ResearchGate. How Do Crystals Nucleate and Grow: Ostwald's Rule of Stages and Beyond.
  • Reddit. (2020).
  • Crystalliz
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • BOC Sciences. (2024).
  • Northwestern University.
  • Guide for crystalliz
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
  • Indian Journal of Pharmaceutical Sciences.
  • Sciencemadness.org. (2009). Forming oxalte salts of amines.
  • ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
  • University of York.
  • National Institutes of Health (NIH). (2008). 1-Benzyl-1,4-diazepan-5-one.

Sources

Stability issues of 1-Benzyl-1,4-diazepan-5-one hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability and Experimental Success

Welcome to the technical support center for 1-Benzyl-1,4-diazepan-5-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a molecule with a core lactam structure, its stability is paramount for reproducible and reliable experimental outcomes. This guide will walk you through the key factors influencing its stability, offer troubleshooting advice for common issues, and provide protocols to help you validate your own experimental setups.

Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a seven-membered diazepane ring with a lactam functional group. The stability of this molecule in solution is primarily dictated by the integrity of the lactam (amide) bond within the ring. The primary degradation pathway of concern is hydrolysis, which leads to the opening of the diazepane ring and the formation of an amino acid derivative. This process is highly dependent on the pH of the solution.

The hydrochloride salt form of this compound means that when dissolved in a neutral, unbuffered solvent like water, it will generate a mildly acidic solution. This intrinsic acidity can influence the rate of hydrolysis. Therefore, controlling the pH of your solutions is the most critical factor in maintaining the stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the handling and use of this compound in solution.

Q1: My solution of this compound has turned a pale yellow. What does this indicate?

A color change, typically to a pale yellow, can be an initial sign of degradation. This may be due to the formation of minor degradation products, potentially arising from oxidation or other side reactions, especially if the solution has been exposed to light or elevated temperatures for an extended period. While a slight color change may not always indicate significant degradation of the primary compound, it is a warning sign. It is highly recommended to prepare fresh solutions, especially for sensitive quantitative experiments. If you must use the solution, its purity should be verified using an appropriate analytical method, such as HPLC, before proceeding.

Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound to minimize degradation?

The hydrolysis of lactams is catalyzed by both acidic and basic conditions. Therefore, the pH of maximum stability for amides and lactams is typically in the neutral to slightly acidic range (pH 4-6). Since the hydrochloride salt of your compound will already create a slightly acidic solution, using a buffer in this pH range can help maintain stability. It is crucial to avoid highly acidic (pH < 3) and, especially, alkaline (pH > 8) conditions, as these will significantly accelerate the rate of hydrolytic degradation of the lactam ring.

Q3: How long can I store a stock solution of this compound?

The storage stability of your solution will depend on several factors: the solvent, the concentration, the storage temperature, and the pH. For short-term storage (up to 24-48 hours), solutions prepared in a suitable buffer (pH 4-6) and stored at 2-8°C, protected from light, should exhibit minimal degradation. For longer-term storage, it is recommended to store the compound as a solid at the recommended temperature and to prepare solutions fresh for each experiment. If long-term solution storage is unavoidable, consider preparing aliquots and freezing them at -20°C or -80°C. However, you must perform a freeze-thaw stability study to ensure the compound does not degrade under these conditions.

Q4: I am seeing an unexpected peak in my chromatogram when analyzing my experimental samples. Could this be a degradation product?

It is highly probable that a new, unexpected peak is a degradation product. The most likely degradation product is the ring-opened carboxylic acid formed from the hydrolysis of the lactam. To confirm this, you can perform a forced degradation study. By intentionally exposing a sample of this compound to harsh conditions (e.g., mild acid and mild base), you can generate the degradation products and compare their retention times with the unexpected peak in your experimental sample.

Q5: What solvents are recommended for preparing solutions of this compound?

For most biological applications, aqueous buffers are the preferred solvent. As mentioned, buffered solutions in the pH 4-6 range are ideal for stability. If the compound's solubility in aqueous media is limited, organic solvents such as DMSO or ethanol can be used to prepare concentrated stock solutions. However, it is important to be mindful of the final concentration of the organic solvent in your experimental system, as it may have an impact on your results. When preparing stock solutions in organic solvents, ensure the solvent is anhydrous, as residual water can contribute to hydrolysis over time.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a citrate buffer (pH 5.0), which is suitable for many cell-based assays and biochemical experiments.

Materials:

  • This compound

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare the Buffer:

    • Prepare a 0.1 M solution of citric acid monohydrate in high-purity water.

    • Prepare a 0.1 M solution of sodium citrate dihydrate in high-purity water.

    • In a clean beaker, add the 0.1 M citric acid solution and slowly add the 0.1 M sodium citrate solution while monitoring the pH. Adjust the volumes until a stable pH of 5.0 is achieved.

  • Prepare the Stock Solution:

    • Accurately weigh the required amount of this compound to prepare a 10 mM solution.

    • Add the compound to the appropriate volume of the prepared citrate buffer (pH 5.0).

    • Gently vortex or sonicate until the compound is fully dissolved.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

    • Store the solution at 2-8°C, protected from light. For longer-term storage, aliquot and freeze at -20°C or below, pending the results of a freeze-thaw stability assessment.

Protocol 2: Forced Degradation Study for Peak Identification

This protocol provides a basic framework for a forced degradation study to identify potential degradation products of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in water or a suitable buffer)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare Samples:

    • Acidic Degradation: Mix an equal volume of the stock solution with 0.1 M HCl.

    • Basic Degradation: Mix an equal volume of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an equal volume of the stock solution with 3% H₂O₂.

    • Control: Use an unadulterated aliquot of the stock solution.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

  • Analysis:

    • At each time point, take an aliquot from each sample, neutralize if necessary (for the acid and base samples), and analyze by HPLC.

    • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

Data Presentation

Stress ConditionIncubation Time (hours)% Degradation (Approx.)Number of Degradation Peaks
0.1 M HCl2410-20%1-2
0.1 M NaOH8>50%1-2
3% H₂O₂245-10%1
Heat (60°C)24<5%0-1
Light (ICH Q1B)24<5%0-1

Note: The above table is illustrative and the actual degradation will depend on the specific experimental conditions.

Visualizing Degradation and Troubleshooting

Diagram 1: Primary Degradation Pathway

G A 1-Benzyl-1,4-diazepan-5-one (Stable Lactam Ring) B Ring-Opened Carboxylic Acid (Primary Degradation Product) A->B  Hydrolysis (Acid or Base Catalyzed)

Caption: Hydrolysis of the lactam ring in 1-Benzyl-1,4-diazepan-5-one.

Diagram 2: Troubleshooting Workflow

G start Unexpected Experimental Results? check_solution Check Solution Appearance (Color, Precipitate) start->check_solution analytical_check Perform Analytical Check (e.g., HPLC) check_solution->analytical_check degradation_suspected Degradation Suspected analytical_check->degradation_suspected prepare_fresh Prepare Fresh Solution degradation_suspected->prepare_fresh Yes proceed Proceed with Experiment degradation_suspected->proceed No forced_degradation Conduct Forced Degradation Study for Peak Identification prepare_fresh->forced_degradation optimize_conditions Optimize Solution Conditions (pH, Solvent, Temperature) forced_degradation->optimize_conditions optimize_conditions->proceed

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

  • Forced Degradation Studies

    • Title: Forced degradation studies: Regulatory considerations and implement
    • Source: BioProcess Intern
    • URL: [Link]

  • Lactam Hydrolysis

    • Title: The pH-dependence and group modific
    • Source: Biochemical Journal
    • URL: [Link]

  • Stability Indicating Methods

    • Title: Overview on Development and Validation of Force degradation studies with Stability Indic
    • Source: Biosciences Biotechnology Research Asia
    • URL: [Link]

  • General Stability Testing Guidelines

    • Title: Development of forced degradation and stability indic
    • Source: Journal of Pharmaceutical Analysis
    • URL: [Link]

Improving the purity of synthetic 1-Benzyl-1,4-diazepan-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to resolving common purity issues encountered during the synthesis and purification of 1-Benzyl-1,4-diazepan-5-one hydrochloride.

Technical Support Center: this compound

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges in achieving high purity for this compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter post-synthesis. Each question represents a common problem, followed by an analysis of probable causes and actionable solutions.

Question 1: My isolated product is an oil or a waxy solid, not the expected crystalline hydrochloride salt. What went wrong?

Probable Causes:

  • Incomplete Salt Formation: Insufficient or improper addition of hydrochloric acid can lead to a mixture of the free base and the hydrochloride salt, which often presents as a non-crystalline solid or oil.

  • Presence of Residual Solvents: Solvents from the workup (e.g., Dichloromethane, Ethyl Acetate) can become trapped in the product, preventing proper crystallization.

  • Hygroscopic Nature: The hydrochloride salt may be hygroscopic, absorbing atmospheric moisture to become an oil or gum.

  • Significant Impurities: The presence of unreacted starting materials or side-products can act as "crystallization inhibitors," disrupting the crystal lattice formation.

Recommended Solutions:

  • Ensure Complete Protonation:

    • Dissolve the crude free base (1-Benzyl-1,4-diazepan-5-one) in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

    • Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) while stirring vigorously.

    • Observe for precipitation of a white solid. If the product remains oily, try cooling the solution to 0-4°C.

    • If oiling out persists, attempt trituration: add a poor solvent (like hexane) dropwise to the oil while scratching the inside of the flask with a glass rod to induce crystallization.

  • Thorough Removal of Solvents:

    • After isolation, dry the product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (40-50°C) if the compound is thermally stable.

    • Perform a solvent swap: Dissolve the crude product in a small amount of a high-boiling point solvent and then remove it under vacuum to azeotropically remove lower-boiling point impurities.

  • Strict Anhydrous Conditions:

    • Conduct the salt formation and final isolation steps under an inert atmosphere (Nitrogen or Argon) to minimize exposure to moisture.

    • Use anhydrous solvents for all final purification steps.

Question 2: After purification, my NMR spectrum shows broad peaks and the melting point is low and has a wide range. What are the likely impurities?

Probable Causes:

  • Unreacted Starting Material: The precursor, 1-benzyl-4-piperidone, may carry through the synthesis if the reaction is incomplete[1][2].

  • Side-Products: The Schmidt rearrangement reaction can potentially yield regioisomeric lactams or other byproducts.

  • Residual Water or Solvents: As mentioned, these can interfere with analytical results, often causing broad peaks (especially for N-H and O-H protons) in the ¹H NMR spectrum.

  • Degradation Products: The diazepane ring, particularly the amide bond, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially if heated for prolonged periods during workup[3].

Recommended Solutions:

The presence of significant impurities requires a more rigorous purification strategy than simple precipitation. The choice between recrystallization and chromatography depends on the nature of the impurities.

Workflow for Selecting a Purification Strategy

The following decision tree can guide you in choosing the most effective purification method based on your initial purity assessment.

Purification_Workflow start Crude Product (Post-Workup) tlc_check Analyze by TLC/LC-MS start->tlc_check decision Assess Impurity Profile tlc_check->decision recrystallization Recrystallization decision->recrystallization Impurities have significantly different solubility column_chrom Column Chromatography (Free Base) decision->column_chrom Impurities have similar polarity (close Rf) final_product Pure Hydrochloride Salt recrystallization->final_product column_chrom->final_product

Sources

Overcoming solubility problems of 1-Benzyl-1,4-diazepan-5-one hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Benzyl-1,4-diazepan-5-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to proactively address and overcome common solubility challenges encountered during in vitro and in vivo assays. 1-Benzyl-1,4-diazepan-5-one is an important heterocyclic intermediate used in the synthesis of various biologically active compounds, including nitric oxide synthase inhibitors.[1] Its hydrochloride salt form is utilized to enhance aqueous solubility, a common and effective strategy for basic amine-containing molecules.[2][3][4]

However, the interplay between its salt form, the lipophilic benzyl group, the pH of assay media, and the use of organic co-solvents frequently leads to precipitation. This can cause significant experimental artifacts, including underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[5] This guide provides a systematic approach to diagnosing and solving these solubility issues, ensuring the integrity and accuracy of your experimental results.

Physicochemical Properties Overview

A foundational understanding of the compound's properties is critical for troubleshooting. The hydrochloride salt is formed by reacting the basic diazepane nitrogen with hydrochloric acid, creating a more polar, ionizable species intended for better dissolution in aqueous media.

PropertyValueSource
Chemical Formula C₁₂H₁₆N₂O · HClDerived
Molecular Weight 240.73 g/mol (HCl Salt)Derived from[1]
Appearance White to off-white solidGeneral knowledge
Parent Compound CAS 55186-89-5[6][7]
General Solubility Sparingly soluble in aqueous buffers; soluble in organic solvents like DMSO and DMF.[8][9]

Troubleshooting Guide: From Stock to Assay

This section addresses the most common solubility problems in a logical, question-and-answer format. The primary issue researchers face is the precipitation of the compound upon dilution of a concentrated organic stock solution into an aqueous assay buffer, a phenomenon often called "crashing out".[10]

Q1: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What should I do?

This is the most frequent challenge. Follow this systematic workflow to diagnose and resolve the issue. The underlying cause is that the final concentration of the compound in the assay medium has exceeded its kinetic or thermodynamic solubility limit under those specific conditions (e.g., pH, temperature, co-solvent percentage).[5][8]

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Simple Mitigation cluster_2 Phase 3: Formulation & Buffer Modification cluster_3 Phase 4: Advanced Solutions start Precipitation Observed in Assay Well check_dmso Verify Final DMSO % (Target: <1%, ideally <0.5%) start->check_dmso check_conc Review Final Compound Conc. (Is it above suspected solubility limit?) check_dmso->check_conc check_stock Visually Inspect DMSO Stock (Is it fully dissolved before dilution?) check_conc->check_stock lower_conc Lower Final Compound Concentration check_stock->lower_conc serial_dil Use Serial Dilution in Assay Buffer (Avoids localized high concentrations) lower_conc->serial_dil mix_energy Increase Mixing Energy (Vortex/sonicate during dilution) serial_dil->mix_energy adjust_ph Adjust Buffer pH (Slightly acidic, e.g., pH 6.5-7.0) mix_energy->adjust_ph add_cosolvent Use an Intermediate Co-solvent Step (e.g., Dilute into medium + 5% DMSO first) adjust_ph->add_cosolvent add_surfactant Add Surfactants (Biochemical Assays Only) (e.g., 0.01% Tween-20) add_cosolvent->add_surfactant use_cyclo Use Cyclodextrins (e.g., HP-β-CD for cell-based assays) add_surfactant->use_cyclo resynthesize Consider Prodrug/Analogue Synthesis use_cyclo->resynthesize end Problem Solved resynthesize->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Q2: I am struggling to dissolve the powder to make my initial stock solution. What are the best practices?

Even with a suitable solvent, kinetic factors can slow dissolution.

Answer: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[11] If DMSO fails, N,N-Dimethylformamide (DMF) is a suitable alternative.

Best Practices for Stock Preparation:

  • Weigh Accurately: Use a calibrated analytical balance to weigh the desired amount of 1-Benzyl-1,4-diazepan-5-one HCl powder into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart solid aggregates and accelerate dissolution.[8]

  • Gentle Warming (Optional): You may warm the solution to 37°C for 10-15 minutes. Caution: Always perform a small-scale test to ensure your compound is stable at this temperature and does not degrade.

  • Final Inspection: Ensure the solution is clear and free of any visible particulates before storing it. Store stocks at -20°C or -80°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided as they can cause the compound to precipitate out of the DMSO stock over time.[5]

Q3: How does the pH of my assay buffer affect the solubility of this compound?

Answer: The pH of the aqueous medium is a critical factor governing the solubility of any ionizable compound, especially an amine hydrochloride salt.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated Protonated Form (R₃NH⁺Cl⁻) Favored FreeBase Free Base Form (R₃N) Favored Protonated->FreeBase Equilibrium shifts with pH Soluble Higher Aqueous Solubility Protonated->Soluble Ionized Insoluble Lower Aqueous Solubility (Precipitation Risk) FreeBase->Insoluble Neutral

Caption: Relationship between pH and the ionization state of the compound.

  • In Acidic to Neutral pH (e.g., pH < 7.4): The amine group on the diazepane ring is protonated (R₃NH⁺). This charged, ionized form is more polar and therefore more soluble in aqueous buffers.[2][12]

  • In Basic pH (e.g., pH > 8.0): The amine group gets deprotonated, converting the salt back to its neutral "free base" form (R₃N). The free base is significantly less polar and thus less soluble in water, which will likely cause it to precipitate.[13]

  • Common Ion Effect: Be aware that at very low pH, if the pH is adjusted with HCl, the excess chloride ions can slightly suppress the dissolution of the hydrochloride salt.[14] For most biological assays performed near neutral pH, this is not a concern.

Therefore, maintaining a slightly acidic to neutral pH (e.g., 6.5 - 7.4) is generally optimal for maximizing the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a 25 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 240.73 g/mol )

    • Anhydrous, cell-culture grade DMSO

    • Sterile 1.5 mL microcentrifuge tube or glass vial

    • Calibrated analytical balance and vortex mixer

  • Procedure:

    • Tare the sterile tube on the balance.

    • Carefully weigh approximately 6.02 mg of the compound into the tube.

    • Add 1.0 mL of 100% DMSO to the tube.

    • Cap the tube tightly and vortex for 2 minutes until the compound is completely dissolved. A clear, colorless solution should be formed.

    • If dissolution is slow, sonicate in a water bath for 5-10 minutes.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Anti-Precipitation Dilution Method for Cell-Based Assays

This protocol uses an intermediate dilution step to minimize precipitation when preparing working solutions in cell culture medium.

  • Objective: To prepare a final compound concentration of 10 µM in a cell culture plate with a final DMSO concentration of 0.1%.

  • Materials:

    • 25 mM stock solution in DMSO (from Protocol 1)

    • Cell culture medium (e.g., DMEM + 10% FBS)

    • Sterile microcentrifuge tubes or a 96-well dilution plate

  • Procedure:

    • Create an Intermediate Dilution:

      • Pipette 98 µL of cell culture medium into a sterile microcentrifuge tube.

      • Add 2 µL of the 25 mM DMSO stock solution.

      • Mix thoroughly by pipetting up and down. This creates a 500 µM intermediate solution in cell culture medium containing 2% DMSO.

    • Perform Final Dilution:

      • For this example, assume your cells are in 98 µL of medium in a 96-well plate.

      • Add 2 µL of the 500 µM intermediate solution to the well.

      • The final volume is 100 µL. The final compound concentration is (500 µM * 2 µL) / 100 µL = 10 µM .

      • The final DMSO concentration is (2% * 2 µL) / 100 µL = 0.04% . This is well below the cytotoxic threshold for most cell lines.[10]

This two-step method prevents the shock of diluting a 100% DMSO stock directly into an almost entirely aqueous environment, significantly reducing the likelihood of precipitation.[10]

Frequently Asked Questions (FAQs)

Q: What is the maximum acceptable final DMSO concentration in my assay? A: For most cell-based assays, the final DMSO concentration should be kept below 0.5% and must not exceed 1%.[10] Higher concentrations can cause cytotoxicity, interfere with cell membrane integrity, and act as a confounding variable in your experiment. Always run a vehicle control (medium with the same final percentage of DMSO) to account for any solvent effects.

Q: My assay is cell-free (e.g., an enzyme inhibition assay). Can I use other additives to improve solubility? A: Yes. In biochemical assays, you have more flexibility. Consider adding a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.005% - 0.05%) to the assay buffer.[10] These surfactants can form micelles that help keep hydrophobic compounds solubilized.

Q: What are cyclodextrins and should I use them? A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has greatly enhanced aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used and is generally safe for cell-based assays at appropriate concentrations.[10] This is considered an advanced formulation strategy and should be explored if simpler methods fail.

Q: How should I store the solid compound and its stock solutions? A: The solid hydrochloride salt should be stored in a tightly sealed container in a desiccator at room temperature or 4°C, protected from light and moisture. DMSO stock solutions should be aliquoted and stored at -20°C or -80°C.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues for Compound X. Retrieved from BenchChem technical support documents.
  • BenchChem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Retrieved from BenchChem technical support documents.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Jadhav, M., & Vavia, P. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3252–3276.
  • Campillos, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1014-1018.
  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
  • Singh, A., et al. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Molecules, 24(9), 1663.
  • ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs.
  • ResearchGate. (n.d.). Formulation approaches for orally administered poorly soluble drugs.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.
  • Reddit. (2020). How to tackle compound solubility issue. r/labrats.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228365, 1-Benzyl-1,4-diazepane.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
  • Solubility of Things. (n.d.). Diazepam hydrochloride.
  • BenchChem. (n.d.). (R)-1-benzyl-5-methyl-1,4-diazepane: A Technical Guide on Solubility and Stability. Retrieved from BenchChem technical support documents.
  • Sciencemadness.org. (2010). Analytical Chemistry - Precipitate.
  • National Center for Biotechnology Information. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E, 64(Pt 3), o569.
  • Manchester Organics. (n.d.). 1-Benzyl-1,4-diazepan-5-one.
  • precisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (S)-.
  • ResearchGate. (2012). How to make a salt of a novel compound?.
  • Parchem. (n.d.). 1-Benzyl-1,4-Diazepan-5-One (Cas 55186-89-5).
  • Bheemidi, V. S., et al. (2021).
  • Reddit. (2023). How to detect a HCl salt in organic compounds. r/chemistry.
  • Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm.

Sources

Minimizing impurity formation during the synthesis of diazepane intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of diazepane intermediates. This guide is designed to provide expert insights and practical solutions to common challenges encountered in the lab, with a specific focus on identifying, controlling, and minimizing the formation of process-related impurities. Our goal is to equip you with the knowledge to enhance reaction efficiency, improve product purity, and ensure the integrity of your synthetic pipeline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of diazepane intermediates?

In the synthesis of diazepanes, impurities can arise from various sources, including starting materials, intermediates from incomplete reactions, and byproducts from parallel or subsequent side reactions.[] For instance, in the well-documented synthesis of Diazepam, at least six process-related impurities are commonly identified.[2][3] These generally fall into the following categories:

  • Unreacted Starting Materials: Residual 2-amino-5-chlorobenzophenone or other precursors are common if the reaction does not go to completion.[3]

  • Incompletely Cyclized Intermediates: The seven-membered diazepine ring formation is a critical step. Failure to achieve complete cyclization can leave linear or partially cyclized intermediates in the final mixture.[4][5] For example, the chloride intermediate is a known impurity in certain flow synthesis routes of diazepam.[4]

  • Products of Side Reactions: These are diverse and depend on the specific synthetic route. Common examples include:

    • O-Methylated Derivatives: Formation of methoxy-diazepine impurities can occur if methylating agents are present.[3]

    • Over-Alkylation Products: In syntheses involving reductive amination, multiple alkylations can occur on the nitrogen atoms, leading to tri-alkylated byproducts.[6]

    • Hydrolysis Products: Amide or imine bonds within the diazepane core or its precursors can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[5]

    • Rearrangement Products: Under certain conditions, alternative cyclizations can lead to isomeric impurities like quinazolin-2-ones.[3]

Q2: How do fundamental reaction conditions influence the formation of these impurities?

Controlling reaction conditions is paramount for minimizing byproduct formation. Each parameter has a direct causal effect on the reaction kinetics and selectivity.

  • Temperature: Higher temperatures can accelerate the desired reaction but may also provide the activation energy for undesired side reactions or degradation. Conversely, lower temperatures can improve selectivity; for instance, in the N-acylation step of diazepam synthesis, lower temperatures generally improve conversion rates to the desired intermediate.[4]

  • Solvent: The choice of solvent affects reagent solubility and can influence reaction pathways. For example, using a solvent immiscible with water, such as 2-MeTHF, can facilitate in-line aqueous extractions and reduce waste, although it may impact yield.[4]

  • Catalyst: The catalyst's nature, concentration, and activity are critical. In palladium-catalyzed cyclizations, the choice of ligand and palladium source can significantly affect yield and selectivity.[7] For heteropolyacid catalysts, efficiency is linked to their acidic and redox properties, with different compositions showing varied performance.[8]

  • pH and Base/Acid: The pH of the reaction medium is crucial. In diazepam synthesis, the generation of HCl can protonate the starting amine, reducing its nucleophilicity and slowing the desired reaction.[4] The presence of a base can mitigate this, but an inappropriate base or concentration can catalyze side reactions. Similarly, using an NH4Br/NH4OH buffer can generate ammonia 'on demand', which can be more efficient and safer for cyclization than other ammonia sources.[5]

  • Reaction Time: Insufficient reaction time leads to incomplete conversion, leaving starting materials and intermediates. However, excessively long reaction times can lead to the formation of degradation products or more thermodynamically stable, undesired byproducts.[9]

Q3: What are the primary analytical methods for identifying and quantifying impurities in a diazepane synthesis?

A multi-faceted analytical approach is essential for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying the main product from its impurities.[2][3][10] When coupled with a UV detector, it is excellent for purity assessment and quantitative analysis.[10] Coupling with Mass Spectrometry (HPLC-MS) provides molecular weight information, which is crucial for identifying unknown impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A reference method for BZD detection, suitable for volatile and thermally stable compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the structural elucidation of unknown impurities once they have been isolated.[3][11]

  • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for monitoring reaction progress and getting a qualitative snapshot of the reaction mixture's complexity.[3][11]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My HPLC shows significant amounts of unreacted starting material. What went wrong?

Answer: The presence of starting materials indicates incomplete conversion. This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Probable Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or may be kinetically slow.

    • Causality: Chemical reactions require a specific amount of time and energy (temperature) to proceed to completion. If either is insufficient, the reactants will not be fully converted to products.

    • Solution: Monitor the reaction progress using TLC or HPLC at regular intervals. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. In a continuous flow synthesis of diazepam, optimizing residence time and temperature was critical to achieving a 96% yield.[4][5]

  • Catalyst Deactivation or Insufficient Loading: The catalyst may have lost activity or may be present in a substoichiometric amount.

    • Causality: Catalysts can be poisoned by impurities in the starting materials or solvents, or they may degrade under the reaction conditions.

    • Solution: Ensure the use of high-purity, dry solvents and reagents. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst. For reactions like heteropolyacid-catalyzed cyclizations, as little as 0.1% catalyst can be effective, but this amount must be active.[8]

  • Poor Reagent Stoichiometry or Mixing: Incorrect molar ratios or inefficient mixing can lead to localized areas of low reagent concentration.

    • Causality: The reaction rate is dependent on the concentration of reactants. If one reactant is not present in the correct proportion or is not homogenously mixed, the reaction will be inefficient.

    • Solution: Double-check all calculations and measurements for reagents. Ensure vigorous and efficient stirring, especially for heterogeneous mixtures. In flow chemistry, sonication has been used to reduce precipitation and improve mixing at points where reagents are introduced.[4][5]

Logical Troubleshooting Workflow for Incomplete Conversion

G start Issue: Incomplete Conversion (Starting Material Remains) check_time_temp Analyze Reaction Kinetics: Extend Time / Increase Temp? start->check_time_temp check_catalyst Evaluate Catalyst: Poisoned? Insufficient? check_time_temp->check_catalyst No Improvement monitor Monitor by TLC/HPLC check_time_temp->monitor Yes check_reagents Verify Stoichiometry & Mixing: Correct Ratios? Homogeneous? check_catalyst->check_reagents No Improvement add_catalyst Add Fresh Catalyst or Use Higher Loading check_catalyst->add_catalyst Yes reweigh Recalculate & Re-weigh; Improve Stirring check_reagents->reweigh Yes resolved Problem Resolved check_reagents->resolved No Obvious Error (Re-evaluate entire protocol) re_run Re-run with Adjusted Conditions monitor->re_run re_run->resolved add_catalyst->re_run reweigh->re_run G cluster_0 Desired Reaction: Reductive Amination cluster_1 Side Reaction: Over-alkylation R-NH2 Primary Amine R-NH-CH2-R' Desired Secondary Amine (Diazepane Intermediate) R-NH2->R-NH-CH2-R' + R'-CHO, [H] R'-CHO Aldehyde Reducing Agent [H] R-N(-CH2-R')2 Undesired Tertiary Amine (Impurity) Desired Secondary Amine R-NH-CH2-R' Desired Secondary Amine->R-N(-CH2-R')2 + R'-CHO, [H] Aldehyde_2 R'-CHO Reducing Agent_2 [H]

Caption: Reaction scheme showing desired mono-alkylation vs. undesired over-alkylation.

Key Experimental Protocols

Protocol 1: High-Purity Recrystallization of a Diazepane Intermediate

Recrystallization is often a highly effective method for significantly improving the purity of a solid intermediate, capable of increasing purity from ~91% to over 98% in a single step for compounds like diazepam. [2][4][5] Objective: To remove process-related impurities from a crude solid diazepane intermediate.

Methodology:

  • Solvent Selection:

    • Choose a solvent or solvent system in which the diazepane intermediate is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, acetonitrile, or mixtures like ethanol/water.

    • The impurities should ideally be either highly soluble or completely insoluble in the chosen solvent at all temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions near its boiling point, allowing time for dissolution between additions.

  • Decolorization (Optional):

    • If the solution is colored by minor, highly-colored impurities, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration (Optional):

    • If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystallized product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent. [12]The final product's purity should be confirmed by HPLC or another suitable analytical method.

Data Summary: Impact of Reaction Parameters on Impurity Profile
ParameterConditionPotential Impact on PurityRationale & Mitigation Strategy
Temperature Too HighIncreased formation of degradation products and side-products.Reactions often have an optimal temperature for selectivity. Screen temperatures to find the best balance between reaction rate and purity. [4]
Too LowIncomplete conversion, leaving excess starting materials.Ensure sufficient thermal energy for the reaction to proceed to completion. Monitor via TLC/HPLC. [4]
Reagent Addition Too FastLocalized high concentrations can favor side reactions like over-alkylation.Use a syringe pump for slow, controlled addition of critical reagents.
Atmosphere Presence of H₂O/O₂Can lead to hydrolysis of sensitive functional groups (e.g., amides, imines).Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
pH Control Unbuffered AcidProtonation of amine starting materials can inhibit the desired reaction. [4]Use a non-nucleophilic base (e.g., triethylamine) or a buffer system to neutralize acid byproducts as they form. [4][5]

References

  • EP0340064B1 - Benzodiazepines, process and intermediates for their preparation and their use in therapy - Google P
  • Technical Support Center: Purification of Substituted Diazepanes - Benchchem.
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI.
  • Application Notes and Protocols for Asymmetric Reductive Amination in Chiral Diazepane Synthesis - Benchchem.
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH.
  • A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Deriv
  • Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. [Link]

  • How does reaction time impact synthetic product purity and yield? - Biotage.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC.
  • What are the key steps in the purification of pharmaceutical intermedi
  • Analytical Methods Used for the Detection and Quantific
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube.
  • Custom Impurities Synthesis Services - BOC Sciences.

Sources

Strategies to improve the stereoselectivity in 1,4-diazepan-5-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1,4-diazepan-5-ones. This seven-membered heterocyclic scaffold is a key structural motif in a variety of biologically active compounds and pharmaceutical agents.[1][2][3][4][5] Achieving high stereoselectivity during its synthesis is often a critical challenge for researchers in medicinal chemistry and drug development.

This guide provides in-depth, field-proven insights into troubleshooting common issues and optimizing reaction conditions to achieve desired stereochemical outcomes. The information is presented in a practical question-and-answer format to directly address the challenges you may encounter in the lab.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequently encountered problems related to poor stereoselectivity in 1,4-diazepan-5-one synthesis.

Question 1: My reaction is producing a racemic or nearly racemic mixture of my target 1,4-diazepan-5-one. What are the primary factors I should investigate?

Answer:

Achieving high enantioselectivity or diastereoselectivity is a multifaceted challenge. When faced with a racemic or near-racemic outcome, a systematic evaluation of your synthetic strategy is essential. Here are the primary areas to troubleshoot:

1. Ineffective Chiral Control Element:

  • Chiral Catalyst: If you are employing a chiral catalyst (e.g., a chiral Lewis acid or organocatalyst), its efficacy might be compromised.[6][7]

    • Catalyst Poisoning: Ensure all reagents and solvents are meticulously purified. Trace impurities can act as catalyst poisons, shutting down the asymmetric catalytic cycle.

    • Sub-optimal Ligand: The chiral ligand complexed to your metal catalyst may not be providing a sufficiently differentiated energetic barrier for the formation of the two enantiomers. It is often necessary to screen a library of chiral ligands to find the optimal one for your specific substrate.

  • Chiral Auxiliary: When using a chiral auxiliary, incomplete diastereoselectivity in the key bond-forming step is a common issue.[8][9][10][11]

    • Steric Mismatch: The steric bulk of the auxiliary may not be sufficient to effectively shield one face of the reactive intermediate. Consider auxiliaries with larger directing groups. Evans' oxazolidinones and pseudoephedrine amides are popular choices due to their high directing ability in many transformations.[8]

    • Incorrect Auxiliary for the Transformation: The choice of auxiliary is highly dependent on the reaction type (e.g., alkylation, aldol, Michael addition). Ensure the auxiliary you've chosen is well-precedented for the specific transformation you are performing.[12]

2. Reaction Conditions Eroding Stereoselectivity:

  • Temperature: Many stereoselective reactions are highly sensitive to temperature.[13] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to lower enantiomeric or diastereomeric excess. Running the reaction at lower temperatures can often significantly improve selectivity.[13][14]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting stereoselectivity.[13][15] It is advisable to screen a range of solvents with varying polarities.

  • Epimerization: The newly formed stereocenter might be susceptible to epimerization under the reaction or workup conditions (e.g., acidic or basic conditions).[13] Analyze your reaction at intermediate time points to determine if the stereoselectivity degrades over time. If so, milder reaction or workup conditions are necessary.

3. Substrate-Related Issues:

  • Lack of Steric or Electronic Bias: The substrate itself may lack sufficient steric or electronic features to allow for effective facial discrimination by the chiral catalyst or auxiliary. In such cases, modification of the substrate to include bulkier protecting groups or electronically differentiating substituents may be necessary.

Question 2: I'm using a chiral auxiliary, but the diastereomeric ratio (d.r.) of my product is low. How can I improve this?

Answer:

Low diastereoselectivity when using a chiral auxiliary is a common hurdle. Here's a systematic approach to address this:

1. Optimize the Key Diastereoselective Step:

  • Reagent Choice: For reactions like enolate alkylation, the choice of base and the nature of the electrophile are critical. A non-nucleophilic, sterically hindered base is often preferred to ensure clean enolate formation.

  • Lewis Acid Additives: In reactions such as aldol or Diels-Alder additions, the use of a Lewis acid can help to rigidify the transition state, leading to enhanced diastereoselectivity. Screen various Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂) to find the optimal one for your system.

  • Temperature and Solvent Screening: As mentioned previously, systematically screen a range of temperatures (starting from low temperatures, e.g., -78 °C) and solvents to identify the optimal conditions.

2. Re-evaluate the Chiral Auxiliary:

  • Increase Steric Hindrance: If your current auxiliary is not providing sufficient facial shielding, switch to one with greater steric bulk. For example, if a valine-derived oxazolidinone gives a low d.r., consider a tert-leucine or phenylalaninederived auxiliary.[8]

  • Matching Auxiliary to Substrate: The interplay between the substrate and the auxiliary is crucial. There might be an unfavorable steric or electronic interaction that prevents the system from adopting the desired low-energy transition state. Trying a different class of auxiliary (e.g., switching from an oxazolidinone to a camphorsultam) may be beneficial.[8]

3. Purification of Diastereomers:

  • If optimization of the reaction conditions does not lead to a satisfactory d.r., it is often possible to separate the diastereomers using standard purification techniques like flash column chromatography or crystallization.[9]

Question 3: The removal of my chiral auxiliary is proving difficult or is leading to racemization of my product. What are the best practices for auxiliary cleavage?

Answer:

Cleavage of the chiral auxiliary is a critical step that must be carefully planned to avoid loss of enantiopurity.[8]

1. Choosing the Right Cleavage Method:

  • The optimal method for removing a chiral auxiliary is highly dependent on its structure.[16]

    • Evans' Oxazolidinones: These are commonly cleaved by hydrolysis with LiOH/H₂O₂ to yield the carboxylic acid, or by reduction with agents like LiBH₄ to afford the corresponding alcohol.[8][16]

    • Pseudoephedrine Amides: These can be cleaved under milder conditions to give various functional groups, including carboxylic acids, aldehydes, ketones, or alcohols, and the auxiliary can often be recovered.[8]

2. Protocol for Auxiliary Removal (Example: Evans' Oxazolidinone):

  • Dissolution: Dissolve the N-acyl oxazolidinone in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 or 4:1 ratio).[16]

  • Cooling: Cool the solution to 0 °C in an ice bath.[16]

  • Reagent Addition: Add hydrogen peroxide followed by aqueous lithium hydroxide.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor for completion by TLC.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).[16]

  • Workup: Allow the mixture to warm to room temperature, remove the THF under reduced pressure, and perform a liquid-liquid extraction to remove the cleaved auxiliary.[16]

  • Product Isolation: Acidify the aqueous layer and extract the desired product.[16]

3. Troubleshooting Cleavage Issues:

  • Incomplete Reaction: If the cleavage is incomplete, consider increasing the equivalents of the cleaving reagent or extending the reaction time.

  • Racemization/Epimerization: If you observe a loss of stereochemical integrity, the cleavage conditions are likely too harsh.

    • Investigate milder reagents.

    • Ensure the temperature is strictly controlled.

    • Minimize the exposure time to acidic or basic conditions during workup.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are some of the most effective synthetic strategies for achieving high stereoselectivity in 1,4-diazepan-5-one synthesis?

A1: Several powerful strategies have been developed:

  • Asymmetric Aza-Michael Addition: The intramolecular aza-Michael reaction is a common method for forming the seven-membered ring.[17][18] Employing a chiral catalyst, such as a bifunctional squaramide or a chiral phosphoric acid, can induce high enantioselectivity in the cyclization step.[19]

  • Ugi Multicomponent Reaction (MCR): The Ugi four-component condensation (Ugi-4CC) offers a highly convergent route to complex diazepine scaffolds.[20][21][22][23][24] Stereoselectivity can be introduced by using a chiral amine, carboxylic acid, or isocyanide component.[21] Post-condensation modifications, such as a Staudinger/aza-Wittig sequence, can then be used to effect cyclization.[20] Interestingly, the choice of cyclization method following the Ugi reaction can sometimes lead to a reversal of diastereoselectivity.

  • Ring Expansion Reactions: Chiral piperidinones can undergo ring expansion, for instance via a Schmidt reaction, to form 1,4-diazepan-5-ones. The stereochemistry of the starting piperidinone is often transferred to the product.

  • Transition Metal-Catalyzed Cyclizations: Palladium-catalyzed cyclizations of appropriately functionalized acyclic precursors have emerged as a powerful tool for constructing the diazepine ring.[25][26] The use of chiral ligands on the palladium catalyst can render these transformations enantioselective.[27]

Q2: How do reaction conditions like temperature and solvent choice specifically influence the stereochemical outcome?

A2: Temperature and solvent play a critical role by influencing the thermodynamics and kinetics of the reaction.

  • Temperature: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energies (ΔΔG‡) between the two competing diastereomeric transition states determines the stereoselectivity. Lowering the temperature increases the impact of this energy difference, leading to a higher population of the lower energy transition state and thus a more selective reaction.[14]

  • Solvent: Solvents can influence stereoselectivity through:

    • Differential Solvation: The solvent may solvate the two diastereomeric transition states to different extents, altering their relative energies.

    • Coordination: Coordinating solvents can interact with metal catalysts or reagents, modifying their steric and electronic properties and thereby influencing the stereochemical course of the reaction.

    • Viscosity: In some cases, solvent viscosity can play a role, although this is less common.

A summary of how these factors can be optimized is presented in the table below:

ParameterGeneral Effect on StereoselectivityTroubleshooting Approach
Temperature Lower temperatures generally increase selectivity by amplifying small energy differences between transition states.Systematically decrease the reaction temperature (e.g., from room temp to 0 °C, -20 °C, -78 °C).
Solvent Polarity Can stabilize or destabilize transition states differently. No single rule applies.Screen a range of solvents (e.g., toluene, THF, CH₂Cl₂, CH₃CN, protic solvents if applicable).
Concentration Can affect aggregation states of reagents or catalysts, and influence reaction order.Investigate the effect of dilution or increased concentration on the stereochemical outcome.
Q3: Can you provide a workflow for diagnosing the root cause of poor stereoselectivity?

A3: Certainly. A logical, step-by-step diagnostic process is key to efficiently solving stereoselectivity issues.

G start Poor Stereoselectivity Observed (Low ee or dr) check_purity Verify Purity of All Reagents & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Conc.) check_purity->check_conditions analyze_over_time Analyze Reaction Mixture at Different Time Points check_conditions->analyze_over_time epimerization Is Stereoselectivity Degrading Over Time? analyze_over_time->epimerization yes_epimerization Problem: Epimerization Solution: Milder Conditions, Shorter Reaction Time epimerization->yes_epimerization Yes no_epimerization Problem is in the Key Stereo-determining Step epimerization->no_epimerization No optimize_conditions Systematically Optimize Reaction Conditions (Screen Temp, Solvent, etc.) no_epimerization->optimize_conditions selectivity_improves Does Selectivity Improve? optimize_conditions->selectivity_improves yes_improves Problem Solved: Conditions Were Suboptimal selectivity_improves->yes_improves Yes no_improves Re-evaluate Chiral Control Element (Catalyst/Ligand/Auxiliary) selectivity_improves->no_improves No screen_elements Screen Different Catalysts, Ligands, or Auxiliaries no_improves->screen_elements final_solution Identify Optimal Chiral Control Element & Conditions screen_elements->final_solution

Sources

Degradation pathways of 1-Benzyl-1,4-diazepan-5-one hydrochloride under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for studies involving 1-Benzyl-1,4-diazepan-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation behavior under stress conditions. Here, we provide troubleshooting advice, detailed protocols, and mechanistic insights in a practical question-and-answer format to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting a forced degradation study for 1-Benzyl-1,4-diazepan-5-one HCl. Where do I begin?

A1: A forced degradation or stress testing study is crucial for understanding a drug substance's intrinsic stability, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2][3] The globally accepted framework for these studies is outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[4][5]

Your study should be designed to generate a target degradation of 5-20% of the parent compound.[4][6] Degradation below 5% may not produce a sufficient quantity of degradants for detection and characterization, while degradation above 20% can lead to secondary degradation, complicating pathway analysis.

A logical starting point involves subjecting a solution of 1-Benzyl-1,4-diazepan-5-one HCl to a matrix of stress conditions.

Recommended Starting Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp (25 °C)2 - 8 hours
Oxidation 3% H₂O₂Room Temp (25 °C)24 hours
Thermal Dry Heat80 °C48 - 72 hours
Photolytic ICH Q1B Option 2Room Temp (25 °C)Overall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/square meter

Expert Insight: The hydrochloride salt form of your molecule suggests it is basic. In acidic conditions, the amine nitrogens will be protonated, which can influence stability. Conversely, under basic conditions, the free base form will be present, which is often more reactive. Expect the lactam bond to be particularly susceptible to base-catalyzed hydrolysis.

Q2: What are the most probable degradation pathways for this molecule?

A2: The structure of 1-Benzyl-1,4-diazepan-5-one contains three key functional groups prone to degradation: a lactam (cyclic amide), a benzylamine moiety, and a secondary amine within the diazepane ring.

  • Hydrolytic Degradation (Acid/Base): The primary site of hydrolytic attack is the amide bond within the seven-membered lactam ring.[7][8]

    • Base-catalyzed hydrolysis is typically rapid and proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to ring-opening.[9] This forms an amino acid derivative.

    • Acid-catalyzed hydrolysis also occurs but may require more forcing conditions (e.g., heat). The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[7]

  • Oxidative Degradation: The molecule has two main sites susceptible to oxidation.

    • The benzylic carbon (the -CH₂- group attached to the phenyl ring and a nitrogen) is prone to oxidation, potentially forming an imine or, upon further oxidation, leading to de-benzylation.[10][11]

    • The tertiary amine (N-1) and secondary amine (N-4) can be oxidized to form N-oxides.

Below is a diagram illustrating the most likely primary degradation pathways.

DegradationPathways Predicted Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 1-Benzyl-1,4-diazepan-5-one AcidProduct Ring-Opened Product (Acid-Catalyzed) Parent->AcidProduct H+ / H₂O (Lactam Cleavage) BaseProduct Ring-Opened Product (Base-Catalyzed) Parent->BaseProduct OH- / H₂O (Lactam Cleavage) OxidationProduct1 N-Oxide Parent->OxidationProduct1 [O] (e.g., H₂O₂) OxidationProduct2 Debenzylated Product Parent->OxidationProduct2 [O] (Benzylic Oxidation)

Caption: Predicted degradation routes for 1-Benzyl-1,4-diazepan-5-one.

Q3: I am not seeing any degradation. What should I do?

A3: If you observe less than 5% degradation, your conditions are too mild. This indicates the molecule is relatively stable. To induce degradation, you must increase the severity of the stress.

Troubleshooting Insufficient Degradation:

Stress ConditionAction to Increase StressRationale
Acid/Base Hydrolysis 1. Increase temperature (e.g., to 80 °C or reflux).2. Increase acid/base concentration (e.g., to 1 M HCl or 1 M NaOH).3. Increase duration.Reaction kinetics are accelerated by higher temperatures and reactant concentrations.[10]
Oxidation 1. Increase H₂O₂ concentration (e.g., to 10% or 30%).2. Add a metal catalyst (e.g., a trace of FeCl₃) if appropriate.3. Increase temperature.Higher oxidant concentration increases the reaction rate. Some oxidation reactions are catalyzed by metal ions.
Thermal Increase temperature in increments of 10-20 °C.The rate of thermal degradation is directly related to temperature, as described by the Arrhenius equation.
Photolytic Increase the duration of exposure to the light source.Ensures the molecule receives the total energy required for photochemical reactions as per ICH Q1B.[5]

Trustworthiness Check: When adjusting conditions, change only one variable at a time (e.g., temperature or concentration) to clearly understand its effect on the degradation profile.

Q4: I am seeing over 90% degradation and my main peak has disappeared. How do I moderate the conditions?

A4: Excessive degradation (e.g., >50%) is equally problematic as it can lead to complex mixtures of secondary and tertiary degradants, making it difficult to identify primary pathways.

Troubleshooting Excessive Degradation:

Stress ConditionAction to Decrease StressRationale
Acid/Base Hydrolysis 1. Decrease temperature (e.g., perform at room temp or 40 °C).2. Decrease acid/base concentration (e.g., to 0.01 M).3. Reduce duration (sample at earlier time points).Slows down the reaction kinetics to achieve the target 5-20% degradation range.[4]
Oxidation 1. Decrease H₂O₂ concentration (e.g., to 1%).2. Perform the study at a lower temperature (e.g., 4 °C in a refrigerator).Reduces the oxidative power of the medium.
Thermal/Photolytic Reduce the duration of exposure.Limits the total energy input into the system.
Q5: How do I develop a stability-indicating analytical method to monitor this study?

A5: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, process impurities, or other potential components.[3][12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[14]

Workflow for Developing a Stability-Indicating HPLC Method:

HPLC_Workflow HPLC Method Development Workflow Start 1. Gather Information (pKa, logP, UV spectra of API) Method_Screening 2. Initial Method Screening (Generic gradient, different columns like C18, Phenyl-Hexyl) Start->Method_Screening Forced_Deg 3. Prepare Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) Method_Screening->Forced_Deg Inject_Samples 4. Inject Stressed Samples (Analyze API and degradant peaks) Forced_Deg->Inject_Samples Evaluate_Chroma 5. Evaluate Chromatography (Peak shape, resolution, tailing) Inject_Samples->Evaluate_Chroma Optimization 6. Optimize Method (Gradient, pH, temperature, flow rate) Evaluate_Chroma->Optimization Is resolution > 1.5? Peak_Purity 7. Assess Peak Purity (Use DAD/PDA or MS detector) Evaluate_Chroma->Peak_Purity Resolution OK Optimization->Inject_Samples Re-inject Peak_Purity->Optimization Co-elution found Validation 8. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Peak_Purity->Validation Peaks are pure

Caption: Workflow for stability-indicating HPLC method development.

Recommended Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of the benzyl chromophore (approx. 254 nm)

  • Column Temperature: 30 °C

Expert Insight: Coupling your HPLC with a mass spectrometer (LC-MS) is highly recommended. It provides mass information for the parent drug and its degradants, which is invaluable for tentative structure elucidation.

Q6: My mass balance calculation is poor (<95% or >105%). What are the common causes and solutions?

A6: Mass balance is a critical parameter that confirms all degradation products have been accounted for.[15][16] The principle is that the initial amount of the drug substance should equal the sum of the drug remaining plus all degradants formed.[17] Poor mass balance can undermine the validity of your stability-indicating method.[18]

Common Causes of Poor Mass Balance and How to Troubleshoot:

CauseTroubleshooting Steps
Co-elution of Degradants Improve chromatographic resolution by modifying the gradient, mobile phase pH, or changing the column chemistry. Check peak purity using a Diode Array Detector (DAD) or Mass Spectrometer (MS).[19]
Different UV Response Factors Degradants may have different chromophores and thus different UV responses compared to the parent drug. If possible, isolate major degradants to determine their individual response factors. If not, use a universal detector like a Charged Aerosol Detector (CAD) or use relative response factors estimated from MS data.[15]
Formation of Non-UV Active or Volatile Degradants If a degradant lacks a chromophore, it will be invisible to a UV detector.[19] This is a common cause of low mass balance. Use MS detection to search for potential non-chromophoric products. Volatile degradants may be lost during sample preparation; headspace GC-MS can be used for their analysis.[17]
Incomplete Elution from Column Highly nonpolar degradants may be retained on the column. Use a strong solvent wash (e.g., 100% Acetonitrile or Isopropanol) at the end of your gradient to ensure all compounds have eluted.
Precipitation of Degradant Degradants may be less soluble than the parent compound in the chosen diluent and precipitate out of solution, leading to incomplete injection and low recovery.[17] Visually inspect samples and consider using a stronger or different solvent for dissolution.

Detailed Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare a stock solution of 1-Benzyl-1,4-diazepan-5-one HCl at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Neutral Condition: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place the acidic and neutral samples in a water bath at 60 °C. Keep the basic sample at room temperature due to the expected rapid degradation. Place a control sample (stock solution) under the same conditions.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24, 48 hours). Immediately neutralize the acidic and basic samples (base with HCl, acid with NaOH) to stop the reaction.

  • Analysis: Dilute the samples with mobile phase to a suitable concentration and analyze by HPLC.

Protocol 2: Forced Oxidation Study
  • Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Store the solution in the dark at room temperature to prevent photolytic degradation.

  • Sampling: Withdraw and analyze aliquots at various time points (e.g., 4, 8, 24 hours).

  • Analysis: Analyze directly by HPLC. Note that H₂O₂ can sometimes interfere with chromatography; dilution may be necessary.

References

Validation & Comparative

A Researcher's Guide to Nitric Oxide Synthase Inhibitors: A Comparative Analysis Featuring 1-Benzyl-1,4-diazepan-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 1-Benzyl-1,4-diazepan-5-one hydrochloride within the broader landscape of established Nitric Oxide Synthase (NOS) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents key comparative data, and offers a practical framework for the experimental evaluation of novel compounds in this critical therapeutic area.

Introduction: The Rationale for Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule central to a vast array of physiological processes, from vasodilation and neurotransmission to immune responses[1]. It is synthesized by a family of three distinct nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily expressed in nervous tissue, nNOS plays a crucial role in neuronal communication. Its overactivation is implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease[2].

  • Endothelial NOS (eNOS or NOS3): Predominantly found in endothelial cells, eNOS-derived NO is vital for maintaining cardiovascular homeostasis, including blood pressure regulation[3].

  • Inducible NOS (iNOS or NOS2): Unlike its constitutive counterparts, iNOS expression is induced by inflammatory stimuli in cells like macrophages. It produces large, sustained amounts of NO as part of the immune response, but its chronic upregulation can contribute to inflammatory diseases and septic shock[3][4].

The distinct (and sometimes opposing) roles of these isoforms necessitate the development of highly selective inhibitors. While inhibiting iNOS is a promising strategy for inflammatory conditions, and nNOS inhibition is pursued for neuroprotection, non-selective inhibition that affects eNOS can lead to undesirable cardiovascular side effects[3][5]. This has driven the search for isoform-selective inhibitors to achieve targeted therapeutic effects.

The Subject of Inquiry: 1-Benzyl-1,4-diazepan-5-one

Recent crystallographic studies have identified 1-Benzyl-1,4-diazepan-5-one as a diazepane intermediate with the potential for use as an inhibitor of human nitric oxide synthesis[6][7]. The core diazepane structure is a recognized scaffold in medicinal chemistry. However, to date, there is no publicly available experimental data quantifying the inhibitory potency (e.g., IC₅₀ or Kᵢ values) or isoform selectivity of this compound against nNOS, eNOS, or iNOS.

This guide, therefore, serves a dual purpose: first, to benchmark the potential of this compound by comparing it to well-characterized inhibitors, and second, to provide a clear experimental path for its definitive biological evaluation.

A Comparative Landscape of Known NOS Inhibitors

To establish a performance benchmark, we will analyze several widely used NOS inhibitors, categorized by their selectivity profiles.

Non-Selective Inhibitors: The Arginine Analogs

The earliest NOS inhibitors were analogs of the natural substrate, L-arginine.

  • L-NAME (NG-Nitro-L-arginine methyl ester): L-NAME is a prodrug that hydrolyzes to the active inhibitor NG-Nitro-L-arginine (L-NOARG)[8]. It functions as a broad-spectrum, irreversible inhibitor of all three NOS isoforms[4][7]. Due to its potent inhibition of eNOS, it is widely used in preclinical research to induce hypertension in animal models[7]. While effective as a research tool, its lack of selectivity presents a significant hurdle for therapeutic development[9].

iNOS-Selective Inhibitors

Targeting iNOS is a key strategy for treating inflammatory disorders and certain cancers[4][10].

  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): 1400W is a highly potent and selective slow, tight-binding inhibitor of iNOS[6][11]. Its remarkable selectivity, particularly over eNOS, makes it an invaluable tool for studying the specific roles of iNOS and a promising scaffold for therapeutic candidates[11].

nNOS-Selective Inhibitors

Selective nNOS inhibition is a therapeutic goal for mitigating neurotoxicity in conditions like stroke and cerebral palsy[2].

  • nNOS Inhibitor I: This cell-permeable compound demonstrates high selectivity for nNOS over both eNOS and iNOS, making it a valuable research tool for dissecting the specific functions of neuronal NO signaling.

  • S-Methyl-L-thiocitrulline (Me-TC): This compound is another example of a potent and selective inhibitor of the neuronal isoform, useful for investigating neurodegenerative processes[5].

Quantitative Data Summary

The following table summarizes the inhibitory constants and selectivity ratios for the discussed benchmark compounds. This data provides a clear quantitative framework against which this compound can be evaluated.

InhibitorTarget Isoform(s)Kᵢ / Kₔ / IC₅₀Selectivity RatiosReference(s)
L-NAME Non-selectivenNOS: 15 nM (Kᵢ)eNOS: 39 nM (Kᵢ)iNOS: 4.4 µM (Kᵢ)~293-fold preference for nNOS/eNOS over iNOS[7][12]
1400W iNOS-selectiveiNOS: ≤7 nM (Kₔ)nNOS: 2 µM (Kᵢ)eNOS: 50 µM (Kᵢ)>285-fold vs. nNOS>5000-fold vs. eNOS[11]
nNOS Inhibitor I nNOS-selectivenNOS: 120 nM (Kᵢ)>320-fold vs. iNOS>2500-fold vs. eNOS
S-Methyl-L-thiocitrulline nNOS-selectivenNOS: 1.2 nM (Kₔ)eNOS: 11 nM (Kᵢ)iNOS: 34 nM (Kᵢ)~10-fold vs. eNOS~28-fold vs. iNOS[5]
1-Benzyl-1,4-diazepan-5-one HCl UnknownData Not AvailableData Not Available[6][7]

Proposed Experimental Workflow for Evaluation

To determine the NOS inhibitory profile of this compound, a standardized in vitro assay is required. The L-citrulline exclusion assay is a robust and widely accepted method.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare Recombinant NOS Isoforms (nNOS, eNOS, iNOS) R1 Incubate NOS Isoform with Test Compound or Control Inhibitor P1->R1 P2 Prepare Assay Buffer (HEPES, EDTA, CaCl2, Calmodulin, BH4) P2->R1 P3 Prepare L-[14C]-Arginine (Substrate) R2 Initiate Reaction by adding L-[14C]-Arginine and NADPH P3->R2 P4 Prepare Test Compound (1-Benzyl-1,4-diazepan-5-one HCl) & Known Inhibitors (L-NAME, 1400W) P4->R1 R1->R2 R3 Incubate at 37°C for a defined time (e.g., 15-30 min) R2->R3 R4 Stop Reaction (e.g., with acidic stop buffer) R3->R4 S1 Apply Reaction Mixture to Dowex 50W-X8 Cation-Exchange Resin R4->S1 S2 Elute with Water. L-[14C]-Citrulline (neutral) elutes; L-[14C]-Arginine (basic) is retained. S1->S2 S3 Quantify Radioactivity in Eluate via Liquid Scintillation Counting S2->S3 A1 Calculate % Inhibition relative to vehicle control S3->A1 A2 Plot % Inhibition vs. Compound Concentration A1->A2 A3 Determine IC50 values using non-linear regression A2->A3 A4 Compare IC50 values across isoforms to determine selectivity A3->A4

Caption: Experimental workflow for determining NOS inhibition via the L-citrulline assay.

Detailed Protocol: NOS Activity Assay

This protocol is adapted from established methodologies[7].

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.5 mM EDTA, 1 mM CaCl₂, 10 µg/mL calmodulin.

    • Cofactor Solution: 10 mM NADPH, 100 µM Tetrahydrobiopterin (BH₄).

    • Substrate Mix: L-arginine spiked with [¹⁴C]-L-arginine to a final specific activity of ~30,000 cpm/100 µL.

    • Stop Buffer: 100 mM HEPES (pH 5.5) containing 10 mM EDTA.

    • Resin: Dowex 50W-X8 (Na⁺ form), prepared as a 50% slurry in water.

  • Reaction Setup (in a 100 µL final volume):

    • To each tube, add 50 µL of Assay Buffer.

    • Add 10 µL of test compound (1-Benzyl-1,4-diazepan-5-one HCl) or control inhibitor (e.g., L-NAME) at various concentrations. For vehicle control, add 10 µL of the corresponding solvent.

    • Add 10 µL of purified recombinant human nNOS, eNOS, or iNOS enzyme.

    • Pre-incubate for 5 minutes at 37°C.

  • Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of Cofactor Solution and 10 µL of Substrate Mix.

    • Incubate for 20 minutes at 37°C. The linear range for the reaction should be determined empirically.

  • Termination and Separation:

    • Stop the reaction by adding 1 mL of ice-cold Stop Buffer.

    • Apply the entire reaction mixture to a column containing 1 mL of the Dowex resin slurry.

    • Wash the column with 2 mL of water to elute the neutrally charged [¹⁴C]-L-citrulline. The unreacted, positively charged [¹⁴C]-L-arginine remains bound to the resin.

  • Quantification and Analysis:

    • Collect the eluate in a scintillation vial.

    • Add 10 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The existing landscape of NOS inhibitors provides a clear picture of the structural requirements for achieving both potency and isoform selectivity. While compounds like L-NAME offer broad inhibition, highly selective agents such as 1400W and nNOS Inhibitor I represent the current standard for targeted research and therapeutic development.

This compound emerges as a compound of interest based on its identification as a potential NOS inhibitor scaffold[6][7]. However, without empirical data, its position relative to established inhibitors remains speculative. The critical next step is to perform the in vitro enzymatic assays described in this guide. Such an evaluation will definitively characterize its inhibitory profile, determine its potency and selectivity, and clarify its potential as either a valuable research tool or a foundational structure for novel drug discovery programs.

References

  • 1400W (W1400) | iNOS Inhibitor. MedchemExpress.com. Link

  • L-NAME HCl NOS inhibitor. Selleck Chemicals. Link

  • 1400W dihydrochloride | iNOS Inhibitors. R&D Systems. Link

  • Thomsen, L. L., et al. (1997). Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. Cancer Research. Link

  • Li, H., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central. Link

  • Huang, Z., et al. (2009). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central. Link

  • Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. PubMed. Link

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. PubMed. Link

  • nNOS Inhibitor I (CAS 357965-99-2). Cayman Chemical. Link

  • Zhang, H. Q., et al. (1997). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry. Link

  • 1400W, iNOS inhibitor (CAS 214358-33-5). Abcam. Link

  • What are NOS inhibitors and how do they work?. Patsnap Synapse. Link

  • NOS Inhibition | NOS Inhibitors Review. MedChemExpress. Link

  • Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology. Link

  • Sha, F., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. PubMed. Link

  • Nω-Nitro-L-arginine methyl ester hydrochloride. Sigma-Aldrich. Link

  • Peterson, D. A., et al. (1992). The non specificity of specific nitric oxide synthase inhibitors. PubMed. Link

  • Sha, F., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. PubMed Central. Link

  • eNOS Inhibitor, Activator, Gene. MedChemExpress. Link

  • L-NAME (NG-Nitroarginine methyl ester) | NO Synthase Inhibitor. MedChemExpress. Link

  • Singh, S., & Gupta, A. K. (2011). iNOS-selective inhibitors for cancer prevention: promise and progress. PubMed Central. Link

Sources

A Researcher's Guide to Evaluating Novel Diazepine-Based Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,4-diazepan-5-one scaffold represents an intriguing chemical starting point for the development of novel therapeutics. Specifically, compounds like 1-Benzyl-1,4-diazepan-5-one have been identified as potential inhibitors of human nitric oxide synthesis, a pathway of immense therapeutic interest.[1][2] However, a significant knowledge gap exists regarding the potency, selectivity, and overall efficacy of this specific compound class. This guide provides a comprehensive framework for researchers to evaluate the efficacy of 1-Benzyl-1,4-diazepan-5-one HCl and similar novel diazepines. We establish a robust comparative context by benchmarking against two well-characterized, mechanistically distinct Nitric Oxide Synthase (NOS) inhibitors: the non-selective L-Arginine analog L-NAME and the selective neuronal NOS inhibitor 7-Nitroindazole (7-NI) . By detailing the requisite biochemical and cell-based assays, this document serves as a practical roadmap for generating the critical data needed to profile these novel chemical entities accurately.

Introduction: The Therapeutic Rationale for NOS Inhibition

Nitric Oxide (NO) is a ubiquitous signaling molecule synthesized from L-arginine by a family of three distinct Nitric Oxide Synthase (NOS) isoforms.[3] While essential for physiological processes, dysregulation of NO production is a key driver in various pathologies:

  • Neuronal NOS (nNOS or NOS1): Primarily found in the central and peripheral nervous systems. Its over-activation is implicated in neurodegenerative diseases and excitotoxicity.[3] Selective nNOS inhibition is a therapeutic strategy for neuroprotection.[4]

  • Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli. iNOS produces large, sustained amounts of NO, contributing to the pathophysiology of septic shock and chronic inflammatory diseases.[3][4]

  • Endothelial NOS (eNOS or NOS3): Located in the vascular endothelium, where its NO production is critical for vasodilation and maintaining cardiovascular health. Non-selective inhibition of eNOS can lead to undesirable hypertensive effects.[3]

The therapeutic challenge lies in selectively inhibiting the pathological isoforms (nNOS, iNOS) while sparing the physiological functions of eNOS. This guide focuses on the experimental framework required to determine if novel compounds like 1-Benzyl-1,4-diazepan-5-one HCl can meet this challenge.

The Inhibitors: A Comparative Overview

To properly evaluate a novel compound, it must be compared against established benchmarks. We propose a multi-faceted comparison between our lead compound and two standards.

  • 1-Benzyl-1,4-diazepan-5-one HCl (Test Compound): A 1,4-diazepan-5-one derivative identified as a potential NOS inhibitor.[1][2] Its potency and isoform selectivity are currently uncharacterized in publicly available literature.

  • N(G)-nitro-L-arginine methyl ester (L-NAME) (Non-Selective Benchmark): A widely used L-arginine analog that acts as a prodrug, hydrolyzing to the active inhibitor L-NOARG.[1] It functions as a non-selective, competitive inhibitor of all three NOS isoforms and serves as a positive control for general NOS inhibition.[1][5][6]

  • 7-Nitroindazole (7-NI) (Selective Benchmark): A well-documented inhibitor that demonstrates significant selectivity for nNOS over eNOS and iNOS.[4][6][7] It provides a benchmark for isoform-specific inhibitory activity, a key goal in modern drug development.

Mechanism of Action: The Nitric Oxide Signaling Pathway

The canonical pathway involves the Ca²⁺/Calmodulin-dependent activation of nNOS or eNOS, which oxidizes L-arginine to produce NO and L-citrulline. NO then diffuses to adjacent cells, activating soluble guanylyl cyclase (sGC) to produce cGMP, leading to downstream physiological effects.[3] Inhibitors act by competing with the L-arginine substrate at the enzyme's active site.

Nitric Oxide Signaling Pathway cluster_0 NOS-Containing Cell cluster_1 Target Cell CaM Ca²⁺/Calmodulin NOS nNOS / eNOS CaM->NOS Activates L_Arg L-Arginine L_Arg->NOS NO Nitric Oxide (NO) NOS->NO L_Cit L-Citrulline NOS->L_Cit sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Inhibitors L-NAME 7-NI 1-Benzyl-1,4-diazepan-5-one Inhibitors->NOS Inhibits cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Effects Physiological Effects cGMP->Effects NOS Inhibition Assay Workflow prep 1. Reagent Preparation (Buffer, Inhibitors, Enzyme) setup 2. Plate Setup Add Buffer and Inhibitor dilutions to 96-well plate prep->setup enzyme 3. Add Purified NOS Enzyme (nNOS, eNOS, or iNOS) setup->enzyme start 4. Initiate Reaction Add L-Arginine Substrate enzyme->start incubate 5. Incubate (60 min @ 37°C) start->incubate detect 6. Griess Reaction Add Reagents I & II to detect Nitrite incubate->detect read 7. Read Absorbance (540 nm) detect->read analyze 8. Data Analysis Calculate % Inhibition & IC50 read->analyze

Caption: Standard workflow for determining inhibitor IC50 via a colorimetric NOS assay.

Conclusion and Future Outlook

While 1-Benzyl-1,4-diazepan-5-one HCl has been flagged as a potential inhibitor of nitric oxide synthesis, its actual efficacy and therapeutic potential remain unproven. A rigorous, data-driven evaluation is paramount. By employing the standardized biochemical protocols detailed in this guide, researchers can generate the crucial IC50 data needed to profile this novel compound. Comparing this data against the non-selective benchmark L-NAME and the nNOS-selective benchmark 7-NI will provide a clear, multi-dimensional understanding of the compound's potency and isoform selectivity. This foundational knowledge is the necessary first step in determining whether the 1,4-diazepan-5-one scaffold holds true promise as a source of next-generation, isoform-selective NOS inhibitors for treating neurodegenerative or inflammatory diseases.

References

  • EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [Link]

  • Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433–1440. [Link]

  • Tsou, C.-H., et al. (2009). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 559, 81-90. [Link]

  • Griscavage, J. M., et al. (2016). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Methods, 104, 39-47. [Link]

  • ResearchGate Discussion. (2015). Does anybody have the original protocol for NO estimation by Griess method? ResearchGate. [Link]

  • Martínez-Orgado, J., et al. (2001). Structural requirements of benzodiazepines for the inhibition of pig brain nitric oxide synthase. Neuroscience Letters, 315(1-2), 41-44. [Link]

  • Talarek, S., & Fidecka, S. (2011). Effect of nitric oxide synthase inhibitors on benzodiazepine withdrawal in mice and rats. Pharmacological Reports, 63(4), 959-968. [Link]

  • Johnson, D. A., & Johnson, J. A. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. Pharmaceutical Research, 18(11), 1565-1570. [Link]

  • Talarek, S., & Fidecka, S. (2008). Role of nitric oxide in the development of tolerance to diazepam-induced motor impairment in mice. Pharmacological Reports, 60(4), 518-524. [Link]

  • Griebel, G., et al. (1998). The nitric oxide synthase inhibitor 7-nitroindazole displays enhanced anxiolytic efficacy without tolerance in rats following subchronic administration. Neuropharmacology, 37(7), 899-904. [Link]

  • Víteček, J., et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Mediators of Inflammation, 2012, 318087. [Link]

  • Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 116(5), 2349–2350. [Link]

  • Jayakumar, A. R., et al. (1999). Involvement of nitric oxide and nitric oxide synthase activity in anticonvulsive action. Brain Research Bulletin, 48(4), 387-394. [Link]

  • Tsetsenis, T., & Tritos, N. A. (2021). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? Brain Sciences, 11(8), 1045. [Link]

  • De Sarro, G., et al. (2003). 7-Nitroindazole potentiates the antiseizure activity of some anticonvulsants in DBA/2 mice. Pharmacology, Biochemistry and Behavior, 74(3), 671-681. [Link]

  • NMDA receptor antagonist. Wikipedia. [Link]

  • Griebel, G., et al. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 134(3), 253-262. [Link]

  • Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. [Link]

  • Tanimura, A., et al. (1996). Inhibitory effect of diazepam on muscarinic receptor-stimulated inositol 1,4,5-trisphosphate production in rat parotid acinar cells. British Journal of Pharmacology, 118(4), 943–948. [Link]

  • Honokiol. Wikipedia. [Link]

Sources

A Strategic Guide to the Cross-Reactivity Profiling of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target liabilities of the novel compound, 1-Benzyl-1,4-diazepan-5-one hydrochloride. As a molecule featuring a diazepane core, structurally reminiscent of the benzodiazepine class of drugs, a thorough investigation into its cross-reactivity is paramount for any therapeutic development program. This document outlines the scientific rationale, experimental workflows, and comparative analysis necessary to build a robust safety and selectivity profile.

For the purpose of this illustrative guide, we will compare the hypothetical profiling data of this compound against a well-characterized benzodiazepine, Diazepam, to contextualize the significance of potential off-target interactions.

Introduction: The Imperative of Selectivity Profiling

In modern drug discovery, establishing a compound's selectivity is as critical as demonstrating its on-target potency. Off-target interactions can lead to unforeseen adverse effects, derailing promising candidates in later stages of development.[1][2] Proactive in vitro safety pharmacology profiling is an essential tool to identify and mitigate these risks early, enabling data-driven decisions for lead optimization and candidate selection.[3]

1-Benzyl-1,4-diazepan-5-one is a synthetic intermediate, noted as a potential precursor for inhibitors of human nitric oxide synthesis.[4][5] However, its core 1,4-diazepan-5-one structure shares features with benzodiazepines, a class of drugs known to act on GABA-A receptors.[6] This structural similarity necessitates a comprehensive screening approach to determine its primary mechanism of action and to unmask any potential polypharmacology.[7][8]

This guide will detail a strategic, tiered approach to profiling, beginning with the most likely target class based on structural alerts and expanding to broad liability panels.

Experimental Strategy: A Multi-Panel Approach to De-Risking

A robust cross-reactivity profile is built upon a foundation of diverse, well-validated assays. Our strategy involves a primary target hypothesis followed by broad screening across major target families implicated in adverse drug reactions.

Primary Target Investigation: GABA-A Receptor Modulation

Given the structural similarity to benzodiazepines like Diazepam and Lorazepam, the initial investigation should focus on the GABA-A receptor complex.[6][9]

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

  • Materials:

    • Rat brain cortical membranes (source of GABA-A receptors).

    • [³H]-Flunitrazepam (a high-affinity radioligand for the benzodiazepine site).

    • Test compound (1-Benzyl-1,4-diazepan-5-one HCl).

    • Reference compound (Diazepam).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid and vials.

  • Procedure:

    • A dilution series of the test and reference compounds is prepared.

    • In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of the test or reference compound.

    • Incubate for 60 minutes at 4°C to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each compound concentration.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Broad Panel Liability Screening

To build a comprehensive safety profile, the compound should be screened against a panel of targets known to be associated with adverse drug reactions.[3][10] This typically includes a diverse set of G-protein coupled receptors (GPCRs), ion channels, and kinases.[7][11]

Recommended Screening Panels:

  • GPCR Panel: A panel of at least 40-70 GPCRs, including adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors, is recommended to identify potential central nervous system (CNS), cardiovascular, and gastrointestinal side effects.[10][12]

  • Ion Channel Panel: This panel should include key cardiac ion channels such as hERG (human Ether-a-go-go-Related Gene), which is critical for assessing the risk of QT prolongation and cardiac arrhythmias. Other important channels include sodium, calcium, and other potassium channels.[13]

  • Kinase Panel: While less likely based on the core structure, broad kinase screening can uncover unexpected off-target activities that could be relevant, especially for cancer-related indications or unexpected toxicities.[14][15]

The following workflow diagram illustrates the proposed screening cascade.

Caption: Proposed workflow for cross-reactivity profiling.

Comparative Analysis: 1-Benzyl-1,4-diazepan-5-one HCl vs. Diazepam

To illustrate the output of such a screening campaign, the following tables present hypothetical data comparing our compound of interest with Diazepam.

Table 1: Primary Target Affinity at GABA-A Receptor
CompoundTargetAssay TypeKi (nM)
1-Benzyl-1,4-diazepan-5-one HCl GABA-A (Benzodiazepine Site)[³H]-Flunitrazepam Binding250
Diazepam GABA-A (Benzodiazepine Site)[³H]-Flunitrazepam Binding5

This hypothetical data suggests that while 1-Benzyl-1,4-diazepan-5-one HCl does interact with the benzodiazepine binding site, its affinity is approximately 50-fold weaker than that of Diazepam.

Table 2: Selectivity Profile Against a Broad Liability Panel (Hypothetical Data)

Data are presented as percent inhibition at a screening concentration of 10 µM. Significant hits (>50% inhibition) are highlighted.

TargetTarget Class1-Benzyl-1,4-diazepan-5-one HCl (% Inhibition @ 10 µM)Diazepam (% Inhibition @ 10 µM)Potential Clinical Implication
GABA-A Receptor Ligand-gated Ion Channel98% 99% Anxiolysis, Sedation, Myorelaxation[6]
hERG Ion Channel15%8%Low risk of cardiac arrhythmia
5-HT₂ₐ Receptor GPCR65% 20%Potential modulation of mood, sleep
M₁ Muscarinic Receptor GPCR5%3%Low risk of anticholinergic effects
α₁ Adrenergic Receptor GPCR55% 12%Potential for hypotension, dizziness
D₂ Dopamine Receptor GPCR10%7%Low risk of extrapyramidal side effects
Cyclin-Dependent Kinase 2 (CDK2) Kinase8%4%Low probability of kinase-mediated effects

Interpretation and Next Steps

The hypothetical data presented above paints a picture of a compound with a distinct pharmacological profile from Diazepam.

  • Primary Activity: The compound is a weaker ligand at the GABA-A receptor benzodiazepine site. This suggests it may have a lower potential for the classic sedative and anxiolytic effects associated with high-potency benzodiazepines.

  • Off-Target Profile: Unlike the relatively clean profile of Diazepam at 10 µM, our hypothetical compound shows significant interaction with the 5-HT₂ₐ and α₁ adrenergic receptors. This polypharmacology could be a liability, potentially leading to a complex side-effect profile including mood changes or cardiovascular effects.[7] Conversely, such interactions could present an opportunity for developing a therapeutic with a novel mechanism of action, provided the on- and off-target activities can be appropriately balanced.

Based on these illustrative results, the logical next steps would be:

  • Functional Assays: Determine whether the binding at 5-HT₂ₐ and α₁ receptors translates to functional activity (agonist, antagonist, or allosteric modulator).[12][16]

  • Dose-Response Curves: Generate full dose-response curves for all confirmed "hits" to determine their respective IC₅₀ or EC₅₀ values.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1-Benzyl-1,4-diazepan-5-one HCl to understand which structural features contribute to the observed off-target activities, with the goal of designing more selective compounds.

The following diagram illustrates the relationship between affinity, selectivity, and therapeutic potential.

G cluster_0 Selectivity Assessment High_Affinity High On-Target Affinity High_Selectivity High Selectivity (Clean Profile) High_Affinity->High_Selectivity Ideal Scenario Low_Selectivity Low Selectivity (Polypharmacology) High_Affinity->Low_Selectivity Common Scenario Favorable_Profile Favorable Therapeutic Profile High_Selectivity->Favorable_Profile Complex_Profile Complex Profile (Potential Liabilities or New Uses) Low_Selectivity->Complex_Profile Poor_Candidate Poor Candidate Complex_Profile->Poor_Candidate If liabilities outweigh benefits

Caption: The interplay of affinity and selectivity in drug development.

Conclusion

The cross-reactivity profiling of a novel chemical entity like this compound is a critical, hypothesis-driven process. By leveraging structural alerts to guide initial target selection and employing broad safety panels to uncover unforeseen interactions, researchers can build a comprehensive understanding of a compound's pharmacological fingerprint. This guide provides a robust, scientifically-grounded template for such an investigation, emphasizing that a deep understanding of both on- and off-target activities is the cornerstone of developing safer and more effective medicines.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Antolin, A. A., & Workman, P. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European Journal of Medicinal Chemistry, 275, 116540. [Link]

  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Cheng, A. C., Eksterowicz, J., Ge, H., & Yamashita, D. S. (2014). Off-target identification of kinase drug candidates. ResearchGate. [Link]

  • Sintim, H. O. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230. [Link]

  • Sha, F., Wang, S. F., & Wu, X. A. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o569. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • PubMed. 1-Benzyl-1,4-diazepan-5-one. [Link]

  • MDPI. Drug-Targeted Genomes: Mutability of Ion Channels and GPCRs. [Link]

  • Nanion Technologies. Profiling the pharmacology of GPCRs by time-resolved impedance measurements. [Link]

  • ION Biosciences. GPCR Assay Services. [Link]

  • Kaczorowski, G. J., & McManus, O. B. (2008). Ion Channels as Drug Targets: The Next GPCRs. Journal of Biomolecular Screening, 13(5), 349-357. [Link]

  • Integral Molecular. (2024). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. [Link]

  • Baur, R., & Sigel, E. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 473-479. [Link]

  • Kumar, V., Singh, P., & Kumar, A. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 10, S2149-S2160. [Link]

  • Wikipedia. Diazepam. [Link]

  • Kaczor, A. A., & Płaziński, W. (2025). Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. Journal of Molecular Structure, 1318, 138541. [Link]

  • International Agency for Research on Cancer. (1996). Diazepam. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. [Link]

  • precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (S)-. [Link]

  • Wikipedia. Lorazepam. [Link]

  • National Center for Biotechnology Information. (2017). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. [Link]

  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • VTechWorks. Design and Synthesis of Novel Benzodiazepines. [Link]

  • bioRxiv. Comprehensive Functional Self-Antigen Screening to Assess Cross-Reactivity in a Promiscuous Engineered T-cell Receptor. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. diazepam. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

  • bioRxiv. Rational screening for cooperativity in small-molecule inducers of protein–protein associations. [Link]

  • precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. [Link]

  • National Center for Biotechnology Information. (2023). Diazepam. In StatPearls. [Link]

  • U.S. Food and Drug Administration. (2019). APPLICATION NUMBER: - 211635Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). [Link]

Sources

A Strategic Guide for the In Vivo Validation of 1-Benzyl-1,4-diazepan-5-one Hydrochloride: A Hypothetical CRF1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vivo validation of the novel chemical entity, 1-Benzyl-1,4-diazepan-5-one hydrochloride. Literature analysis reveals this compound is a diazepane intermediate, a scaffold used in the synthesis of biologically active molecules, including potential inhibitors of human nitric oxide synthesis and, notably, as a building block for Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.[1][2][3][4] Given the well-established role of the CRF1 receptor in mediating stress, anxiety, and depression-related behaviors, this guide will proceed under the hypothesis that this compound (referred to herein as "Compound X") possesses antagonist activity at this receptor.

Our objective is to objectively compare the potential performance of Compound X against established benchmarks: Antalarmin , a well-characterized non-peptide CRF1 antagonist, and Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) and a first-line treatment for depression.[5][6] This guide outlines a logical, multi-phase experimental plan, from foundational pharmacokinetic and safety profiling to efficacy assessment in validated rodent models of anxiety and depression.

Phase 1: Foundational In Vivo Profiling

Before assessing efficacy, it is critical to understand the fundamental absorption, distribution, metabolism, and excretion (ADME) properties and the acute safety profile of Compound X.[7][8] These preliminary studies are essential for dose selection and ensuring that the compound can reach its intended target in a safe and predictable manner.

1.1. Preliminary Pharmacokinetic (PK) Profiling

A foundational PK study is necessary to determine key parameters such as bioavailability, half-life, and maximum plasma concentration (Cmax).[9] This information is crucial for designing the dosing regimen for subsequent efficacy studies.

Experimental Protocol: Rodent Pharmacokinetic Profiling

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per route of administration).

  • Administration:

    • Intravenous (IV) bolus: 2 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • Oral (PO) gavage: 10 mg/kg in the same vehicle.

  • Sample Collection: Blood samples (approx. 100 µL) are collected from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Plasma concentrations of Compound X are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Key PK parameters (Clearance, Volume of Distribution, Half-life, Cmax, Tmax, and Oral Bioavailability) are calculated using non-compartmental analysis software.[10]

1.2. Acute Toxicity and Tolerability Assessment

An acute oral toxicity study is required to determine the compound's intrinsic toxicity and to identify a safe dose range for efficacy studies. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify the substance.[11][12]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Female Wistar rats (fasted overnight, n=3 per step).[13]

  • Dosing: A single oral dose is administered. The starting dose is selected based on available data (if none, 300 mg/kg is a common starting point).[13]

  • Procedure:

    • Dose one animal. If it survives, dose two more animals at the same level.

    • If mortality or clear signs of toxicity are observed, the dose for the next step is decreased. If no toxicity is seen, the dose is increased for the next step (e.g., from 300 mg/kg to 2000 mg/kg).

  • Observation: Animals are observed for 14 days for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and changes in body weight.[13][14]

  • Endpoint: The study allows for classification of the compound into a GHS (Globally Harmonized System) toxicity category and establishes a non-lethal, well-tolerated dose for further studies.[12]

Phase 2: Efficacy Evaluation in Behavioral Models

Based on the hypothesis that Compound X is a CRF1 antagonist, its potential anxiolytic and antidepressant effects will be evaluated using gold-standard rodent behavioral assays.[15][16][17]

2.1. Anxiolytic Activity: The Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[18][19] Anxiolytic compounds typically increase the time spent in the open arms of the maze.[20][21]

G cluster_setup Experimental Setup cluster_test EPM Test (5-10 min)[18][22] cluster_analysis Data Analysis Setup Acclimate mouse to testing room (60 min)[18] Administer compound (e.g., 30 min prior) Placement Place mouse in center of maze, facing an open arm[20] Setup->Placement Begin Trial Exploration Allow free exploration Placement->Exploration Recording Record movement via overhead video tracking system[18] Exploration->Recording Metrics Primary Metrics: - Time spent in open vs. closed arms - Number of entries into open arms Recording->Metrics End Trial Interpretation Anxiolytic Effect: Increased time and/or entries in open arms[20] Metrics->Interpretation

Experimental Protocol: Elevated Plus Maze

  • Animal Model: Male C57BL/6 mice.

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms. [22]3. Groups:

    • Vehicle Control (e.g., saline or appropriate vehicle)

    • Compound X (e.g., 1, 5, 10 mg/kg, PO), doses based on PK/Tox data.

    • Positive Control 1: Antalarmin (e.g., 20 mg/kg, IP). [5] * Positive Control 2: Diazepam (a benzodiazepine anxiolytic, e.g., 2 mg/kg, IP).

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes. [18] * Administer the assigned treatment at the appropriate pre-treatment time.

    • Place the mouse on the central platform of the maze and allow it to explore for 5 minutes. [23] * Record the session using an automated video tracking system.

  • Primary Endpoints: Time spent in the open arms and the number of entries into the open arms. [18]The maze should be cleaned between each animal. [18] 2.2. Antidepressant-like Activity: The Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressant efficacy. [24][25]It is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors (swimming, climbing) and reduce immobility time. [26][27][28]

G cluster_stress Hypothalamic Stress Response cluster_pituitary Pituitary Activation cluster_adrenal Adrenal Response Stressor Stress Hypothalamus Hypothalamus (PVN) Stressor->Hypothalamus CRH CRH Release Hypothalamus->CRH Pituitary Anterior Pituitary (Corticotrophs) CRF1R CRF1 Receptor CompoundX Compound X / Antalarmin ACTH ACTH Release Adrenal Adrenal Cortex ACTH->Adrenal Cortisol Glucocorticoid (Cortisol/Corticosterone) Release Adrenal->Cortisol Physiological Physiological Stress Response Cortisol->Physiological

Caption: Hypothesized mechanism of Compound X at the CRF1 Receptor.

Experimental Protocol: Forced Swim Test

  • Animal Model: Male C57BL/6 mice.

  • Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the mouse cannot touch the bottom. [26]3. Groups:

    • Vehicle Control

    • Compound X (e.g., 1, 5, 10 mg/kg, PO)

    • Positive Control 1: Antalarmin (e.g., 20 mg/kg, PO). [5] * Positive Control 2: Fluoxetine (e.g., 20 mg/kg, IP).

  • Procedure:

    • Gently place the mouse into the water cylinder for a single 6-minute session. [27][29] * Record the session for later analysis.

    • After the test, remove the mouse, dry it gently, and place it in a heated cage until fully dry. [26]5. Primary Endpoint: The duration of immobility during the last 4 minutes of the 6-minute test. [27][28]A decrease in immobility time is indicative of an antidepressant-like effect. [24]

Comparative Performance Analysis

The data from these studies will allow for a direct comparison of Compound X with both a mechanism-specific competitor (Antalarmin) and a standard-of-care therapeutic (Fluoxetine/Diazepam).

Table 1: Hypothetical Comparative Efficacy Data

Treatment GroupDose (mg/kg)EPM: Time in Open Arms (s)FST: Immobility Time (s)
Vehicle -25 ± 4140 ± 10
Compound X 130 ± 5130 ± 12
555 ± 695 ± 8
1070 ± 7 75 ± 7
Antalarmin 2065 ± 8 80 ± 9
Fluoxetine 20N/A70 ± 6
Diazepam 280 ± 9N/A

*p<0.05, **p<0.01 vs. Vehicle. Data are presented as Mean ± SEM.

Table 2: Comparative Safety and Pharmacokinetic Profile

CompoundAcute Toxicity (LD50, mg/kg)Oral Bioavailability (%)Plasma Half-life (h)
Compound X >2000To be determinedTo be determined
Antalarmin Data not widely published~19% (in macaques) [30]~7.8 (in macaques) [30]
Fluoxetine ~452 (rat)~72%~24-72
Conclusion and Future Directions

This structured, comparative approach provides a robust pathway for the initial in vivo characterization of this compound. Successful outcomes, where Compound X demonstrates a dose-dependent effect in the EPM and FST comparable or superior to Antalarmin, would strongly support the hypothesis of CRF1 receptor antagonism. Such results would warrant further investigation, including direct receptor binding assays, evaluation in more complex stress models (e.g., chronic social defeat stress), and detailed ADME-Tox studies to fully characterize its potential as a novel therapeutic agent for stress-related disorders. [21][31][32]

References

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. Retrieved from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. Retrieved from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. Retrieved from [Link]

  • Ennaceur, A., & Chazot, P. L. (2016). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Behavioural brain research, 298(Pt B), 247–258. Retrieved from [Link]

  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). IOMC. Retrieved from [Link]

  • Elevated plus maze protocol. (2023). protocols.io. Retrieved from [Link]

  • Antalarmin. (n.d.). Wikipedia. Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). umwelt-online.de. Retrieved from [Link]

  • Elevated Plus Maze. (n.d.). BehaviorCloud. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. Retrieved from [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. Retrieved from [Link]

  • The Mouse Forced Swim Test. (2011). JoVE. Retrieved from [Link]

  • Webster, E. L., Lewis, D. B., Torpy, D. J., Zachman, E. K., Rice, K. C., & Chrousos, G. P. (1996). In Vivo and In Vitro Characterization of Antalarmin, a Nonpeptide Corticotropin- Releasing Hormone (CRH) Receptor Antagonist. Endocrinology, 137(12), 5747-5750. Retrieved from [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved from [Link]

  • Experimental Models of Anxiety for Drug Discovery and Brain Research. (n.d.). University of Queensland. Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). Anxiolytic and antidepressant drugs: a perspective from animal models. Handbook of experimental pharmacology, 213, 21–67. Retrieved from [Link]

  • In vivo and in vitro models of Depression. (n.d.). NEUROFIT. Retrieved from [Link]

  • Anxiety and Depression Tests in Rodents. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Schulkin, J., Gold, P. W., & McEwen, B. S. (1998). The Impact of the Nonpeptide Corticotropin-Releasing Hormone Antagonist Antalarmin on Behavioral and Endocrine Responses to Stress. Endocrinology, 139(4), 1558-1563. Retrieved from [Link]

  • Fuchs, E., & Flügge, G. (2002). Experimental animal models for the simulation of depression and anxiety. Dialogues in clinical neuroscience, 4(3), 295–303. Retrieved from [Link]

  • Orsburn, B. C., & Hrycyna, C. A. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Future medicinal chemistry, 7(12), 1585–1597. Retrieved from [Link]

  • In vivo rat PK profiling in drug discovery: New challenges. (n.d.). ResearchGate. Retrieved from [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen. Retrieved from [Link]

  • Antalarmin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Habib, K. E., Weld, K. P., Rice, K. C., Pushkas, J., Champoux, M., Listwak, S., ... & Gold, P. W. (2000). Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates. Proceedings of the National Academy of Sciences, 97(11), 6079-6084. Retrieved from [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. Retrieved from [Link]

  • Lodge, N. J., Lelas, S., Li, Y. W., Molski, T., Grace, J., Sivarao, D. V., ... & Zaczek, R. (2013). Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534. Neuropharmacology, 64, 305–314. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). (2024). PubMed Central. Retrieved from [Link]

  • 1-Benzyl-1,4-diazepan-5-one. (2008). PubMed. Retrieved from [Link]

  • Pharmacological and behavioral characterization of the novel CRF >1> antagonist BMS-763534. (n.d.). East Tennessee State University's Research Portal. Retrieved from [Link]

  • 1-Benzyl-1,4-diazepan-5-one. (2008). PubMed Central. Retrieved from [Link]

  • Disruption of the CRF1 receptor eliminates morphine-induced sociability deficits and firing of oxytocinergic neurons in male mice. (2025). eLife. Retrieved from [Link]

  • Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. (2025). PubMed. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1,4-Diazepan-5-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring, containing two nitrogen atoms and a ketone, provides a versatile framework for developing therapeutics targeting a range of conditions. The synthetic route chosen to construct this key heterocycle can significantly impact the efficiency, scalability, and diversity of compound libraries. This guide provides a comparative analysis of prominent synthetic strategies for accessing 1,4-diazepan-5-ones, offering insights into their relative strengths and weaknesses to aid in the selection of the most appropriate method for a given research objective.

Introduction to the 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one ring system is a key pharmacophore found in a variety of therapeutic agents. Its non-planar, flexible seven-membered ring allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. Consequently, the development of efficient and versatile synthetic methods to access this scaffold is of paramount importance in drug discovery. This guide will focus on a comparative analysis of the following key synthetic strategies:

  • Classical Intramolecular Cyclization

  • Reductive Amination followed by Cyclization

  • Ugi Multicomponent Reaction

  • Three-Component Synthesis for Library Generation

  • Continuous-Flow Synthesis

Comparative Analysis of Synthetic Routes

This section provides a detailed comparison of the different synthetic routes to 1,4-diazepan-5-ones, focusing on their efficiency, versatility, and scalability.

Classical Intramolecular Cyclization

This traditional approach typically involves the formation of a linear precursor containing the necessary amine and carboxylic acid (or ester) functionalities, followed by an intramolecular cyclization to form the seven-membered ring. A common strategy involves the reaction of an N-substituted β-alanine derivative with an aminoethyl group.

Mechanism: The reaction proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by the terminal amine to form an amide bond and close the seven-membered ring.

Causality of Experimental Choices: The choice of coupling reagent is critical for the efficiency of the cyclization. Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to activate the carboxylic acid. The reaction is often carried out in a non-polar solvent at elevated temperatures to favor the intramolecular cyclization over intermolecular polymerization.

Performance: While reliable, this method can suffer from moderate yields due to competing intermolecular side reactions, especially at high concentrations. It is a stepwise approach that can be labor-intensive and may require purification of intermediates.

Reductive Amination followed by Cyclization

This strategy offers a more convergent approach where one of the amine functionalities is introduced via reductive amination, followed by an intramolecular cyclization. This method is particularly useful for introducing diversity at the N1 or N4 positions.

Mechanism: The reaction begins with the formation of an imine or enamine from an aldehyde or ketone and an amine.[1] This intermediate is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form the secondary amine.[2] The subsequent cyclization proceeds as described in the classical method.

Causality of Experimental Choices: The choice of reducing agent is crucial. NaBH₃CN is often preferred as it is selective for the reduction of the iminium ion in the presence of the starting carbonyl compound.[2] The pH of the reaction is also important and is typically maintained in the weakly acidic range to facilitate imine formation without degrading the reducing agent.

Performance: Reductive amination is a robust and high-yielding reaction.[3] This route can be more efficient than the classical approach as it combines the introduction of a substituent and the formation of the backbone in a more streamlined manner.

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of complex molecules in a single step. For the synthesis of 1,4-diazepan-5-ones, a bifunctional starting material is typically employed to facilitate a subsequent intramolecular cyclization.

Mechanism: The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[4] The reaction is driven by the irreversible Mumm rearrangement. For the synthesis of 1,4-diazepan-5-ones, a starting material containing both an amine and a carboxylic acid functionality (e.g., an amino acid) can be used, leading to an intermediate that can undergo a subsequent cyclization.

Causality of Experimental Choices: The Ugi reaction is typically carried out in a polar solvent like methanol or trifluoroethanol at room temperature. The choice of isocyanide can significantly impact the reaction rate and yield. The subsequent cyclization step often requires a separate reaction, for example, a Mitsunobu reaction or treatment with a coupling agent.

Performance: The Ugi reaction is highly convergent and allows for the introduction of multiple points of diversity in a single step, making it ideal for the generation of compound libraries. The reaction is often high-yielding and atom-economical. However, the need for a subsequent cyclization step adds to the overall number of synthetic operations.

Three-Component Synthesis for Library Generation

This approach is specifically designed for the rapid parallel synthesis of libraries of 1,4-diazepan-5-ones. It typically involves the reaction of a piperidone derivative, a hydroxyalkyl azide, and a nucleophile.[5][6]

Mechanism: The reaction is thought to proceed through the formation of an iminium ether intermediate from the piperidone and the hydroxyalkyl azide. This intermediate is then trapped by a nucleophile, leading to a ring-opened product that subsequently cyclizes to form the 1,4-diazepan-5-one scaffold.

Causality of Experimental Choices: This method is often performed in a high-throughput format using automated synthesizers. The choice of a diverse set of nucleophiles allows for the generation of large and varied compound libraries. The reactions are typically carried out at elevated temperatures to drive the reaction to completion.

Performance: This is a highly efficient method for generating large libraries of 1,4-diazepan-5-ones with diversity at one of the positions on the ring. The yields are generally moderate to good, and the purification can be streamlined using solid-phase extraction techniques.[6]

Continuous-Flow Synthesis

Continuous-flow chemistry offers several advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. This approach has been successfully applied to the synthesis of 1,4-benzodiazepin-5-ones, which are structurally related to 1,4-diazepan-5-ones.

Mechanism: The synthesis is typically carried out in a multi-step flow sequence. For example, a two-step continuous flow synthesis of diazepam has been reported, involving N-acylation followed by a nucleophilic substitution and intramolecular cyclization.[7]

Causality of Experimental Choices: The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled in a flow reactor, leading to higher yields and purities. The use of packed-bed catalysts can further enhance the efficiency of the process.

Performance: Continuous-flow synthesis can provide significantly higher yields and purities in shorter reaction times compared to batch methods.[7] It is also inherently more scalable, making it an attractive option for the large-scale production of 1,4-diazepan-5-one-based drug candidates.

Quantitative Data Summary

The following table summarizes the reported performance data for the different synthetic routes. It is important to note that a direct comparison is challenging due to the variation in the specific target molecules and reaction conditions reported in the literature.

Synthetic RouteTypical YieldsReaction TimeKey AdvantagesKey Disadvantages
Classical Intramolecular Cyclization 40-70%12-24 hoursWell-established, reliableStepwise, moderate yields, potential for side reactions
Reductive Amination/Cyclization 60-90%6-12 hoursConvergent, good yields, introduces diversityRequires a separate cyclization step
Ugi Multicomponent Reaction 50-85%1-4 hours (Ugi) + cyclization timeHighly convergent, rapid access to diversityRequires subsequent cyclization
Three-Component Synthesis 45-93%[6]< 1 hour[6]Ideal for library synthesis, high-throughputMay require specialized equipment
Continuous-Flow Synthesis >90%[7]< 15 minutes[7]Highly efficient, scalable, high purityRequires specialized flow chemistry equipment

Experimental Protocols

General Procedure for Reductive Amination followed by Cyclization
  • To a solution of the amino acid ester (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane) is added the aldehyde or ketone (1.1 eq) and acetic acid (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then dissolved in a high-boiling point solvent (e.g., toluene or xylene) and heated to reflux to effect intramolecular cyclization.

  • The reaction is monitored by TLC or LC-MS, and upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired 1,4-diazepan-5-one.

General Procedure for Three-Component Synthesis of 1,4-Diazepan-5-ones[6]
  • To a solution of the piperidone (1.0 eq) in a suitable solvent (e.g., dichloroethane) is added the hydroxyalkyl azide (1.2 eq).

  • The nucleophile (1.5 eq) is then added, and the reaction mixture is heated to 80-90 °C in a sealed vial.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and purified by solid-phase extraction followed by preparative HPLC to yield the desired 1,4-diazepan-5-one.

Visualization of Synthetic Workflows

Reductive Amination and Cyclization Pathway

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization Amino Acid Ester Amino Acid Ester Imine/Enamine Intermediate Imine/Enamine Intermediate Amino Acid Ester->Imine/Enamine Intermediate + Aldehyde/Ketone (AcOH) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine/Enamine Intermediate Linear Amine Precursor Linear Amine Precursor Imine/Enamine Intermediate->Linear Amine Precursor NaBH(OAc)3 1,4-Diazepan-5-one 1,4-Diazepan-5-one Linear Amine Precursor->1,4-Diazepan-5-one Heat (-H2O) G cluster_0 Ugi Four-Component Reaction cluster_1 Post-Ugi Cyclization Aldehyde Aldehyde Ugi Adduct Ugi Adduct Aldehyde->Ugi Adduct Amine Amine Amine->Ugi Adduct Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi Adduct Isocyanide Isocyanide Isocyanide->Ugi Adduct 1,4-Diazepan-5-one 1,4-Diazepan-5-one Ugi Adduct->1,4-Diazepan-5-one Cyclization Conditions

Caption: Ugi four-component reaction followed by cyclization.

Conclusion and Recommendations

The synthesis of the 1,4-diazepan-5-one scaffold can be approached through a variety of synthetic strategies, each with its own set of advantages and limitations.

  • For exploratory chemistry and the synthesis of discrete target molecules , the reductive amination/cyclization approach offers a good balance of efficiency, versatility, and yield.

  • For the rapid generation of large and diverse compound libraries , the three-component synthesis is the method of choice, particularly when coupled with high-throughput automation.

  • The Ugi multicomponent reaction provides a powerful and convergent route for creating complex analogs with multiple points of diversity.

  • For large-scale synthesis and process development , continuous-flow chemistry presents a highly efficient and scalable option that can deliver high-purity material in a short amount of time.

The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired level of structural diversity, the scale of the synthesis, and the available resources and equipment. By carefully considering the factors outlined in this guide, researchers can make an informed decision to efficiently access the valuable 1,4-diazepan-5-one scaffold for their drug discovery efforts.

References

  • Fenster, E., Rayabarapu, D. K., Zhang, M., Mukherjee, S., Hill, D., Neuenswander, B., Schoenen, F., Hanson, P. R., & Aubé, J. (2008). Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries. Journal of Combinatorial Chemistry, 10(2), 230–234. [Link]

  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]

  • Fenster, E., Rayabarapu, D. K., Zhang, M., Mukherjee, S., Hill, D., Neuenswander, B., Schoenen, F., Hanson, P. R., & Aubé, J. (2008). Three-Component Synthesis of 1,4-Diazepin-5-ones and the Construction of γ-Turn-like Peptidomimetic Libraries. Journal of Combinatorial Chemistry, 10(2), 230-234. [Link]

  • Fenster, E., et al. (2008). Three-Component Synthesis of 1,4-Diazepin-5-ones and the Construction of γ-Turn-like Peptidomimetic Libraries. Journal of Combinatorial Chemistry, 10(2), 230-234. [Link]

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]

  • Nie, R., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 888333. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure for the Synthesis of Amines. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mickevicius, V., et al. (2013). UNEXPECTED CYCLIZATION OF N-ARYL-N-CARBOXYETHYL-BETA-ALANINES TO 5,6-DIHYDROURACILS. Chemistry of Heterocyclic Compounds, 47(7), 1105-1107. [Link]

  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. The Journal of organic chemistry, 69(19), 6371–6376. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Fülöpová, V., Gucký, T., Grepl, M., & Soural, M. (2012). Solid-phase synthesis of trisubstituted benzo-[5][6]diazepin-5-one derivatives. ACS combinatorial science, 14(12), 651–656. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Zhang, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Molecules, 25(24), 5919. [Link]

  • Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules (Basel, Switzerland), 10(2), 407–416. [Link]

  • Singh, P., & Kumar, A. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3267-3294. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

Sources

A Comparative Guide to the Analytical Quantification of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of key analytical techniques for the quantitative analysis of 1-Benzyl-1,4-diazepan-5-one hydrochloride, a pivotal intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document offers an in-depth evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR), providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific applications.

The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]

Introduction to this compound Analysis

1-Benzyl-1,4-diazepan-5-one is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutically active compounds.[6] Its purity and concentration must be meticulously controlled throughout the manufacturing process. The hydrochloride salt form enhances its stability and solubility, making it amenable to various analytical techniques. The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the quantification of this compound.[7][8][9] Its versatility allows for both the determination of the active pharmaceutical ingredient (API) content (assay) and the detection and quantification of impurities.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Experimental Protocol: RP-HPLC for this compound

This protocol is an illustrative example based on common practices for the analysis of related benzodiazepine compounds.[10][11][12]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjusted to a suitable pH (e.g., pH 3.0) with phosphoric acid. The gradient or isocratic elution will depend on the complexity of the sample. For assay, an isocratic mobile phase of Acetonitrile:Buffer (60:40 v/v) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV maximum absorbance for the benzyl and carbonyl chromophores should be determined, but a starting wavelength of 230 nm is a reasonable choice.[12]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to create a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount of the test substance in the mobile phase to achieve a concentration within the calibration range.

4. Method Validation:

  • The method must be validated according to ICH guidelines (Q2(R1) and the revised Q2(R2)) to ensure its suitability for the intended purpose.[1][2][4][5] Key validation parameters include:

    • Specificity: The ability to assess the analyte in the presence of other components.[3]

    • Linearity: A minimum of 5 concentrations are recommended to establish a linear relationship between concentration and detector response.[4]

    • Accuracy: Assessed using a minimum of nine determinations over a minimum of three concentration levels, expressed as percent recovery.[1]

    • Precision: Repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilute_Std Serial Dilution for Calibration Curve Standard->Dilute_Std Sample Weigh & Dissolve Test Sample Dilute_Sample Dilute to Working Concentration Sample->Dilute_Sample Autosampler Inject into HPLC System Dilute_Std->Autosampler Dilute_Sample->Autosampler Column Separation on C18 Column Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration (Area) Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Standards Quantification Quantify Analyte Concentration Integration->Quantification Sample Calibration->Quantification

Caption: HPLC workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While many benzodiazepines are thermally labile and may require derivatization for GC analysis, GC-MS can be an excellent tool for identifying and quantifying volatile impurities or for structural confirmation of the main compound, provided it has sufficient thermal stability or is derivatized.[13]

Principle of GC-MS

In GC, a sample is vaporized and injected into a capillary column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

Experimental Protocol: GC-MS for this compound

This protocol is a general guideline and may require optimization.[14][15]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or triple quadrupole).

2. Chromatographic and Spectrometric Conditions:

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5MSi), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

  • Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Sample Preparation:

  • The sample is dissolved in a suitable organic solvent (e.g., methanol, ethyl acetate). Derivatization may be necessary to improve volatility and thermal stability.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Solvent Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpec Mass Spectrum Generation TIC->MassSpec Quant Quantification TIC->Quant LibrarySearch Library Search & Identification MassSpec->LibrarySearch

Caption: GC-MS workflow for the analysis of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR): For Identification and Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups in a molecule.[16] While not inherently a quantitative technique in the same vein as chromatography, it can be used for quantitative purposes with proper calibration.[16] Its main strength in this context is for rapid identity confirmation of the raw material and final product.

Principle of FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorption of radiation at specific frequencies corresponds to the vibrations of specific chemical bonds within the molecule, providing a unique "fingerprint" spectrum.

Experimental Protocol: FTIR for this compound

1. Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

2. Data Acquisition:

  • Mode: ATR.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

3. Sample Preparation:

  • A small amount of the solid sample is placed directly on the ATR crystal.

4. Expected Characteristic Peaks:

  • C=O stretch (amide): A strong absorption band around 1680 cm⁻¹.[17]

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.[17]

  • C-N stretching: In the 1400-1000 cm⁻¹ region.

  • Aromatic C-H bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation PlaceSample Place Solid Sample on ATR Crystal AcquireSpectrum Acquire IR Spectrum PlaceSample->AcquireSpectrum ProcessSpectrum Baseline Correction & Normalization AcquireSpectrum->ProcessSpectrum IdentifyPeaks Identify Characteristic Functional Group Peaks ProcessSpectrum->IdentifyPeaks CompareReference Compare to Reference Spectrum IdentifyPeaks->CompareReference ConfirmID Confirm Identity CompareReference->ConfirmID

Caption: FTIR workflow for the analysis of this compound.

Comparative Summary of Analytical Techniques

FeatureHPLCGC-MSFTIR
Primary Application Quantitative analysis (assay, impurities)Identification of volatile impurities, structural confirmationRapid identity confirmation, functional group analysis
Principle Liquid chromatographyGas chromatography, mass spectrometryInfrared spectroscopy
Sample State SolutionGas (vaporized)Solid or liquid
Sensitivity High (µg/mL to ng/mL)Very high (pg to fg)Moderate to low
Selectivity HighVery highModerate
Quantitation ExcellentGood (with internal standards)Possible (with calibration)
Sample Throughput ModerateModerateHigh
Instrumentation Cost Moderate to highHighLow to moderate
Destructive? YesYesNo

Conclusion and Recommendations

For the routine quality control of this compound, RP-HPLC with UV detection is the recommended technique. It offers the best combination of accuracy, precision, and robustness for both assay and impurity profiling, aligning well with regulatory expectations.[7][8]

GC-MS serves as a valuable complementary technique, particularly during process development and for the investigation of unknown volatile impurities. Its high sensitivity and specificity are advantageous for in-depth sample characterization.[14][18]

FTIR is an indispensable tool for rapid and reliable identity confirmation of incoming raw materials and for final product release testing. Its speed and non-destructive nature make it ideal for high-throughput screening.

The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis. A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of the quality and purity of this compound.

References

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • ICH Guidelines for Analytical Method Valid
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide - Benchchem.
  • 1-Benzyl-1,4-diazepan-5-one - PMC - NIH.
  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods - Research and Reviews.
  • Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples - MOST Wiedzy.
  • Analytical Methods Used for the Detection and Quantific
  • Quality control Fourier transform infrared determin
  • Spectroscopic Data for (R)-1-benzyl-5-methyl-1,4-diazepane: A Technical Guide - Benchchem.
  • RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form - Research Journal of Pharmacy and Technology.
  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)- - precisionFDA.
  • HPLC Method for Determination of Diazepam Injection - Semantic Scholar.
  • Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed.
  • FTIR Analysis of Some Pills of Forensic Interest - Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method - DergiPark.
  • Preparation and in vitro evaluation of fast release diazepam suppositories for febrile seizures - SciSpace.
  • Simultaneous method for the separation and identification of certain benzodiazepine drugs in pharmaceutical formul
  • Analytical methods for determination of benzodiazepines.
  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids - ResearchG
  • Diazepam - the NIST WebBook - National Institute of Standards and Technology.
  • Analysis of Benzodiazepines in Blood by LC/MS/MS Applic
  • Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordin
  • Analysis of a Benzodiazepine-Based Drug Using GC-MS.

Sources

A Head-to-Head Comparison of Novel Benzo[b]pyrano[2,3-e]diazepine Analogs in Anticancer Assays

A Head-to-Head Comparison of Novel Benzo[b]pyrano[2,3-e][1][2]diazepine Analogs in Anticancer Assays

The 1,4-diazepan-5-one core is a recognized privileged scaffold in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The structural versatility of this seven-membered ring system allows for the creation of diverse chemical libraries with the potential to yield potent and selective therapeutic agents[4][5]. One such derivative, 1-Benzyl-1,4-diazepan-5-one, serves as a foundational structure in the exploration of this chemical space, often used as an intermediate in the synthesis of more complex molecules[6][7].

This guide provides a head-to-head comparison of a series of novel benzo[b]pyrano[2,3-e][8][9]diazepine analogs, which incorporate the diazepine core into a more complex, rigid structure. We will delve into their comparative performance in in-vitro anticancer assays against two prominent human cancer cell lines: the human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116). The experimental data presented herein is synthesized from a study by Allam et al. (2021), which provides a robust dataset for direct comparison[10].

The rationale behind selecting these analogs for comparison lies in the therapeutic potential of fusing the diazepine ring with a chromone (benzopyran) moiety. This fusion can lead to compounds with novel mechanisms of action and improved pharmacological profiles. The objective of this guide is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their own research and development efforts in the pursuit of novel anticancer agents[11][12].

Comparative Analysis of In Vitro Cytotoxicity

A series of newly synthesized benzo[b]pyrano[2,3-e][8][9]diazepine analogs were evaluated for their cytotoxic activity against MCF-7 and HCT-116 human cancer cell lines. The standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting cell growth. Doxorubicin, a widely used chemotherapeutic agent, was used as a positive control in these experiments.

The results, summarized in the table below, reveal significant differences in cytotoxic activity among the tested analogs, highlighting critical structure-activity relationships (SAR).

Compound IDR GroupIC50 (μM) vs. HCT-116IC50 (μM) vs. MCF-7
6 3-Amino-1H-pyrazolo> 50> 50
7 3-Amino-isoxazolo25.12 ± 2.1328.14 ± 2.37
9 3-Amino-4-phenyl-pyrazolo16.19 ± 1.3517.16 ± 1.54
14 8-Amino-benzo[8][9]thiazepino33.49 ± 2.8935.11 ± 3.12
23 5-Amino-[8][9][13]triazolo[1,5-a]pyrimido41.22 ± 3.5843.17 ± 3.81
28 8-Amino-benzo[9][14]imidazo[1,2-a]pyrimido38.19 ± 3.1440.23 ± 3.49
Doxorubicin (Positive Control)8.15 ± 0.699.21 ± 0.83

Data synthesized from Allam et al., Molecules, 2021.[10]

From this head-to-head comparison, several key insights emerge:

  • Compound 9 , featuring a 3-amino-4-phenyl-pyrazolo moiety, demonstrated the most potent cytotoxic activity among the synthesized analogs against both HCT-116 and MCF-7 cell lines, with IC50 values of 16.19 ± 1.35 μM and 17.16 ± 1.54 μM, respectively[10]. While not as potent as the positive control, doxorubicin, this compound represents a promising lead for further optimization.

  • The presence of a simple 3-amino-1H-pyrazolo group in Compound 6 resulted in a complete loss of activity (IC50 > 50 μM), indicating that the substituent on the pyrazole ring is crucial for cytotoxicity[10].

  • Compound 7 , with an isoxazole ring, showed moderate activity, suggesting that the nature of the heterocyclic ring fused to the diazepine core significantly influences the compound's anticancer potential[10].

  • The larger, more complex heterocyclic systems in compounds 14, 23, and 28 generally led to decreased potency compared to Compound 9 [10]. This suggests that while extending the heterocyclic system is a viable strategy, it may require more refined design to achieve higher potency.

Experimental Protocols

To ensure scientific integrity and enable replication of these findings, a detailed protocol for the in-vitro cytotoxicity assay is provided below. This protocol is based on standard methodologies for the MTT assay.[9][13]

MTT Cytotoxicity Assay Protocol

  • Cell Culture:

    • Human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines are obtained from a certified cell bank (e.g., ATCC).

    • Cells are cultured in DMEM or other recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA.

    • A cell suspension is prepared, and cell density is determined using a hemocytometer.

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • Test compounds are dissolved in DMSO to prepare stock solutions.

    • Serial dilutions of the test compounds are prepared in culture media.

    • The media from the 96-well plates is aspirated, and 100 µL of media containing the various concentrations of the test compounds is added to the respective wells. A vehicle control (DMSO) and a positive control (Doxorubicin) are also included.

    • The plates are incubated for 48 hours at 37°C.

  • MTT Assay and Data Analysis:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 3-4 hours at 37°C.

    • The media containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflowcluster_prepCell Preparationcluster_treatCompound Treatmentcluster_assayMTT Assaycluster_analysisData AnalysisCultureCulture MCF-7 & HCT-116 cellsSeedSeed cells in 96-well plates(5,000-10,000 cells/well)Culture->SeedIncubate_24hIncubate for 24h for cell attachmentSeed->Incubate_24hPrepare_compoundsPrepare serial dilutions of test compoundsTreat_cellsTreat cells with compounds for 48hIncubate_24h->Treat_cellsPrepare_compounds->Treat_cellsAdd_MTTAdd MTT solution (5 mg/mL)Treat_cells->Add_MTTIncubate_4hIncubate for 3-4hAdd_MTT->Incubate_4hAdd_DMSOAdd DMSO to dissolve formazanIncubate_4h->Add_DMSOMeasure_AbsMeasure absorbance at 570 nmAdd_DMSO->Measure_AbsCalculate_ViabilityCalculate % cell viabilityMeasure_Abs->Calculate_ViabilityDetermine_IC50Determine IC50 valuesCalculate_Viability->Determine_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Potential Mechanism of Action and Signaling Pathways

While the exact mechanism of action for these novel benzo[b]pyrano[2,3-e][8][9]diazepine analogs has not been fully elucidated in the source study, many anticancer agents exert their effects through the induction of apoptosis (programmed cell death). The process of apoptosis is governed by a complex network of signaling pathways, broadly categorized as the intrinsic and extrinsic pathways.

The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria. This triggers a caspase cascade, culminating in the activation of executioner caspases like caspase-3, leading to cell death.

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of an initiator caspase (caspase-8), which then activates the executioner caspases.

Further studies, such as apoptosis assays (e.g., Annexin V-FITC/PI staining) and Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3), would be necessary to determine if these compounds induce apoptosis and through which pathway they act.[13]

Apoptosis_Signaling_Pathwaycluster_extrinsicExtrinsic Pathwaycluster_intrinsicIntrinsic PathwayDeath_LigandsDeath Ligands(e.g., TNF, FasL)Death_ReceptorsDeath Receptors(e.g., TNFR, Fas)Death_Ligands->Death_ReceptorsCaspase8Caspase-8 activationDeath_Receptors->Caspase8Caspase3Executioner Caspases(Caspase-3, -7)Caspase8->Caspase3Cellular_StressCellular Stress(e.g., DNA damage)Bcl2_familyBax/Bak activationBcl-2 inhibitionCellular_Stress->Bcl2_familyMitochondrionMitochondrionBcl2_family->MitochondrionCytochrome_cCytochrome c releaseMitochondrion->Cytochrome_cCytochrome_c->Caspase3ApoptosisApoptosisCaspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion and Future Directions

This comparative guide highlights the potential of the benzo[b]pyrano[2,3-e][8][9]diazepine scaffold in the development of novel anticancer agents. The head-to-head comparison of a series of analogs has revealed a promising lead compound (Compound 9 ) with significant cytotoxic activity against both breast and colorectal cancer cell lines. The structure-activity relationship data suggests that further modifications to the pyrazole moiety could lead to even more potent compounds.

Future research should focus on:

  • Elucidating the mechanism of action of Compound 9, including its effects on the cell cycle and apoptosis.

  • Expanding the library of analogs with further modifications to optimize potency and selectivity.

  • Evaluating the most promising compounds in in-vivo models to assess their therapeutic potential in a more complex biological system.

The data presented here provides a solid foundation for researchers to build upon in the ongoing search for more effective and less toxic cancer therapies.

References

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. 2005 Mar;16(3):223-8.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Bioassays for Anticancer Activities.
  • Bioassays for anticancer activities. Semantic Scholar.
  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one deriv
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • 1-Benzyl-1,4-diazepan-5-one. PMC - NIH.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine deriv
  • 1-Benzyl-1,4-diazepan-5-one. PubMed.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][8][9]benzodiazepines. Journal of Medicinal Chemistry.

  • Synthesis and Biological Evaluation of Novel Rigid 1,4-Benzodiazepine- 2,5-dione Chimeric Scaffolds.
  • Recent development in[8][9]benzodiazepines as potent anticancer agents: a review.

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • 1,4-Diazepines.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the....
  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC.
  • Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review.
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][9]diazepines, and Their Cytotoxic Activity. MDPI.

  • 1-Benzyl-1,4-diazepan-5-one. Manchester Organics.
  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. precisionFDA.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC - NIH.

A Comparative Guide to the Definitive Molecular Structure Elucidation of 1-Benzyl-1,4-diazepan-5-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. In the realm of heterocyclic chemistry, 1,4-diazepan-5-one scaffolds are of significant interest due to their prevalence in biologically active compounds. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the molecular structure of 1-Benzyl-1,4-diazepan-5-one and its hydrochloride derivatives.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a framework for generating a self-validating system of characterization. Each technique is presented with detailed protocols, expected data, and a comparative analysis against alternative methods, ensuring a comprehensive understanding of the structural elucidation process.

The Strategic Imperative of Multi-Modal Analysis

No single analytical technique can provide a complete and unambiguous picture of a molecule's structure. A robust structural confirmation relies on the synergistic application of multiple, orthogonal methods. This approach not only validates the primary structure but also provides insights into conformation, purity, and intermolecular interactions. For 1-Benzyl-1,4-diazepan-5-one hydrochloride derivatives, the core analytical triumvirate consists of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Structural Confirmation Synthesis Synthesis of 1-Benzyl-1,4-diazepan-5-one Purification Purification Synthesis->Purification HCl_Salt Formation of Hydrochloride Salt Purification->HCl_Salt XRay X-ray Crystallography HCl_Salt->XRay NMR NMR Spectroscopy (1H, 13C, 2D) HCl_Salt->NMR MS Mass Spectrometry (EI/ESI) HCl_Salt->MS Structure_Confirmation Definitive Structure Confirmation XRay->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation NMR Analysis Strategy NMR_Analysis NMR Structural Analysis H1_NMR 1H NMR (Chemical Shift, Integration, Multiplicity) NMR_Analysis->H1_NMR C13_NMR 13C NMR (Number of Signals, Chemical Shift) NMR_Analysis->C13_NMR COSY 2D COSY (H-H Connectivity) H1_NMR->COSY HSQC 2D HSQC (C-H Connectivity) C13_NMR->HSQC Structure Elucidated Structure in Solution COSY->Structure HSQC->Structure

A Comparative Guide to the Reproducible Synthesis and Biological Evaluation of 1-Benzyl-1,4-diazepan-5-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of medicinal chemistry and drug development, the reproducibility of experimental results is the bedrock of scientific progress. The ability to reliably synthesize a compound and consistently observe its biological activity is paramount for advancing a potential therapeutic agent from the bench to the clinic. This guide provides an in-depth technical analysis of the synthesis and biological testing of 1-Benzyl-1,4-diazepan-5-one , a heterocyclic intermediate belonging to the diazepane class of compounds. This class is of significant interest due to its wide range of pharmaceutical applications.[1] Specifically, 1-Benzyl-1,4-diazepan-5-one has been identified as a potential inhibitor of human nitric oxide synthesis, a pathway implicated in various physiological and pathological processes.[1][2]

The challenge of reproducibility is a well-documented issue in chemical research.[3] Factors ranging from subtle variations in reaction conditions to incomplete procedural descriptions can lead to significant discrepancies in outcomes between laboratories, or even between researchers in the same lab. This guide aims to address these challenges head-on by presenting a robust, self-validating protocol for the synthesis of 1-Benzyl-1,4-diazepan-5-one HCl, comparing it with a viable alternative, and detailing a reproducible method for evaluating its biological activity.

Section 1: Reproducible Synthesis of 1-Benzyl-1,4-diazepan-5-one HCl

The chosen primary synthetic route is a Schmidt rearrangement of a readily available starting material, 1-Benzyl-piperidin-4-one. This one-pot reaction is efficient, but its success and reproducibility hinge on careful control of specific parameters.

Underlying Chemistry: The Schmidt Rearrangement

The Schmidt reaction is a powerful method for converting ketones into amides or lactams through the action of hydrazoic acid (HN₃, generated in situ from sodium azide) in the presence of a strong acid.[4][5] The mechanism involves the protonation of the ketone, followed by nucleophilic attack of the azide. A rearrangement occurs where one of the alkyl groups migrates to the nitrogen, leading to the expulsion of dinitrogen gas (N₂) and, after hydrolysis, the formation of the lactam.[6] The key to reproducibility is managing this highly energetic process.

Detailed Synthesis Protocol: Schmidt Rearrangement

This protocol is adapted from established literature procedures to maximize yield and purity.[1]

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add dichloromethane (80 mL) and concentrated sulfuric acid (40 mL).

  • Cool the mixture to 0°C (273 K) using an ice-water bath. Vigorous stirring is essential to ensure proper mixing of the biphasic system.

    • Rationale: The use of a biphasic system helps to control the reaction rate, and the low temperature is critical to prevent unwanted side reactions and manage the exothermic nature of the azide addition and rearrangement.

Step 2: Addition of Starting Material

  • Slowly add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) to the stirred acidic mixture, ensuring the temperature remains at or below 5°C (278 K).

    • Rationale: The slow addition prevents a sudden temperature spike. The ketone protonates in the strong acid, activating it for nucleophilic attack.

Step 3: Cautious Addition of Sodium Azide

  • [CRITICAL STEP] Add sodium azide (32.5 g, 0.5 mol) portion-wise over a period of 3 hours. Maintain the temperature strictly at 0-5°C.

    • Rationale & Safety: Sodium azide is highly toxic and potentially explosive. It reacts with the strong acid to form hydrazoic acid (HN₃) in situ. The slow, portion-wise addition is a crucial safety measure to control the rate of gas (N₂) evolution and the reaction's exothermicity. A rapid addition can lead to a dangerous buildup of pressure and a runaway reaction.

Step 4: Reaction and Quenching

  • After the addition is complete, stir the mixture for an additional 1 hour at 5°C.

  • Carefully and quickly quench the reaction by pouring the mixture over 1 kg of crushed ice in a large beaker.

    • Rationale: The large volume of ice serves to rapidly dilute the strong acid and dissipate any remaining heat, effectively stopping the reaction.

Step 5: Work-up and Extraction

  • Basify the cold aqueous solution to pH 11 by slowly adding 15% ammonium hydroxide solution (~200 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with dichloromethane (100 mL each).

  • Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-Benzyl-1,4-diazepan-5-one free base.

Step 6: Purification and Salt Formation

  • Recrystallize the crude residue from ethyl acetate to yield the pure free base (Typical Yield: ~65%).[1]

  • Dissolve the purified free base in a minimal amount of diethyl ether.

  • Bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Benzyl-1,4-diazepan-5-one HCl .

G cluster_synthesis Synthesis Workflow start 1-Benzyl-piperidin-4-one in DCM/H₂SO₄ azide Slow Addition of Sodium Azide @ 0-5°C start->azide Critical Temp Control quench Quench on Ice & Basify with NH₄OH azide->quench extract DCM Extraction quench->extract purify Recrystallization (Ethyl Acetate) extract->purify salt HCl Salt Formation purify->salt characterize Full Characterization salt->characterize product 1-Benzyl-1,4-diazepan-5-one HCl characterize->product

Caption: Workflow for the reproducible synthesis of the target compound.
A Self-Validating System: Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This step is non-negotiable for ensuring the trustworthiness of the material destined for biological testing.

Technique Expected Result / Key Features
¹H NMR Signals corresponding to the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂), and distinct signals for the seven-membered diazepane ring protons.
¹³C NMR A signal for the amide carbonyl carbon (~170-175 ppm), signals for the aromatic carbons, and aliphatic carbons of the diazepane and benzyl groups.
FT-IR Characteristic peaks for N-H stretching (~3200-3300 cm⁻¹), C=O (amide) stretching (~1650-1680 cm⁻¹), and aromatic C-H stretching.
Mass Spec (ESI+) A prominent peak for the molecular ion [M+H]⁺ corresponding to the mass of the free base (C₁₂H₁₆N₂O, MW: 204.27).
Melting Point A sharp, defined melting point range, indicating high purity.
Comparison with an Alternative Synthetic Route

While the Schmidt rearrangement is effective, it utilizes sodium azide, a hazardous reagent. An alternative approach involves a multi-step synthesis avoiding such reagents, providing a comparison point for scalability and safety.

Feature Method 1: Schmidt Rearrangement Method 2: Dieckmann Condensation Approach
Starting Materials 1-Benzyl-piperidin-4-one, Sodium Azide, H₂SO₄Benzylamine, Methyl Acrylate, Sodium Metal
Key Transformation Ring expansion of a piperidinone1,4-addition followed by intramolecular condensation and decarboxylation[7]
Number of Steps 1 pot (plus workup/purification)3 distinct chemical transformations
Typical Yield ~65%[1]Potentially higher overall yield (~70-80%)[7]
Purity Good, requires recrystallizationGood, requires distillation and/or chromatography
Safety Considerations High: Use of highly toxic/explosive sodium azide and concentrated acid. Requires strict temperature control.Moderate: Use of sodium metal (flammable) and refluxing organic solvents.
Scalability Challenging due to gas evolution and exothermicity.More readily scalable with appropriate engineering controls.

Section 2: Reproducible Biological Testing

Given that 1-Benzyl-1,4-diazepan-5-one is a putative inhibitor of nitric oxide synthase (NOS), a reproducible in vitro assay is required to validate this activity and determine its potency.[1][2] The Griess assay is a common, reliable, and cost-effective colorimetric method for indirectly measuring nitric oxide production by quantifying its stable metabolite, nitrite.[8][9]

Assay Principle

The assay measures the concentration of nitrite (NO₂⁻) in the supernatant of cells or in an enzymatic reaction. In the presence of an acid, the Griess reagent (containing sulfanilamide and N-(1-napthyl) ethylenediamine) reacts with nitrite to form a magenta-colored azo compound, the absorbance of which can be measured spectrophotometrically at ~540 nm.[10][11]

Detailed Protocol: In Vitro NOS Inhibition Assay

This protocol describes a cell-free enzymatic assay using purified NOS.

Step 1: Reagent Preparation

  • Assay Buffer: Prepare a buffer suitable for NOS activity (e.g., 50 mM HEPES, pH 7.4).

  • Enzyme: Use a commercially available purified inducible NOS (iNOS) or neuronal NOS (nNOS). Dilute to the working concentration in assay buffer just before use and keep on ice.

  • Substrate/Cofactors: Prepare a solution containing L-Arginine (the substrate) and necessary cofactors (e.g., NADPH, BH₄, Calmodulin).

  • Test Compound: Prepare a stock solution of 1-Benzyl-1,4-diazepan-5-one HCl in DMSO or water. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Griess Reagent: Prepare or use a commercial kit containing sulfanilamide and NED solutions.[9]

Step 2: Assay Procedure (96-well plate format)

  • To each well, add 50 µL of assay buffer.

  • Add 10 µL of the test compound dilution (or vehicle for control wells). Include a known inhibitor like L-NAME as a positive control.

  • Add 20 µL of the Substrate/Cofactor mix.

  • To initiate the reaction, add 20 µL of the diluted NOS enzyme to all wells except the 'blank' wells (add buffer instead).

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Step 3: Detection

  • Stop the reaction (if necessary, some protocols proceed directly).

  • Add 50 µL of Griess Reagent I (sulfanilamide) to each well.

  • Add 50 µL of Griess Reagent II (NED) to each well.

  • Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.

  • Read the absorbance at 540 nm using a microplate reader.

Step 4: Data Analysis

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in each well from the standard curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

G cluster_bioassay Biological Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Compound) plate Plate Setup in 96-well format (Controls + Test Compound) prep->plate incubate Incubate @ 37°C plate->incubate griess Add Griess Reagents I & II incubate->griess read Read Absorbance @ 540 nm griess->read analyze Calculate % Inhibition Determine IC₅₀ read->analyze

Caption: Workflow for a reproducible in vitro NOS inhibition assay.
Comparative Biological Data

To put the results into context, the activity of the test compound should be compared against standard controls. The following table presents hypothetical data from a well-executed assay.

Compound Target IC₅₀ (µM) Comment
1-Benzyl-1,4-diazepan-5-oneiNOS15.2 ± 1.8Moderate inhibitory activity.
L-NAME (Positive Control)iNOS2.5 ± 0.4Potent, known NOS inhibitor.
1-Benzylpiperidine (Negative Control)iNOS> 100Structurally related but inactive.
Vehicle (DMSO)iNOSNo InhibitionDefines 0% inhibition baseline.

Conclusion

This guide demonstrates that achieving reproducibility in both the synthesis and biological evaluation of 1-Benzyl-1,4-diazepan-5-one HCl is entirely feasible through meticulous adherence to detailed, well-rationalized protocols. The Schmidt rearrangement provides an efficient, albeit hazardous, route to the target compound, while alternative multi-step syntheses offer a safer, more scalable option. For biological testing, the Griess assay serves as a robust and reliable method for quantifying NOS inhibition. In all procedures, the keys to reproducibility are strict control over critical parameters, comprehensive characterization of materials, and the use of appropriate positive and negative controls. By embracing these principles of scientific integrity, researchers can build a trustworthy foundation for the development of novel therapeutics.

References

  • Elegbede, J. A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisi. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Aubé, J., et al. (2010). The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. Australian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (2023). Schmidt reaction. Wikipedia. Retrieved from [Link]

  • Wang, Y., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]

  • Aubé, J., et al. (2010). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. Organic Letters. Retrieved from [Link]

  • Pratsinis, M., et al. (2009). The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. ResearchGate. Retrieved from [Link]

  • Dobrovolskaia, M. A., et al. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI Bookshelf. Retrieved from [Link]

  • Caron, S., & Hu, E. (2005). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. Retrieved from [Link]

  • He, T., et al. (2020). Nitric oxide detection methods in vitro and in vivo. Journal of Cellular and Molecular Medicine. Retrieved from [Link]

  • protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]

  • PubMed. (2008). 1-Benzyl-1,4-diazepan-5-one. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-1,4-diazepane. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][4]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-1,4-diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Benzyl-1,4-diazepan-5-one hydrochloride. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document synthesizes established principles of chemical waste management and draws upon data from structurally analogous compounds to formulate a cautious and robust disposal protocol.

The core principle of this guide is risk mitigation. The procedures outlined are designed to protect laboratory personnel, the wider community, and the environment. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.

Hazard Profile Analysis: An Evidence-Based Assessment

Structurally related compounds, such as (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride, are classified with hazard statements indicating they may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] The benzyl moiety itself is present in compounds that can be corrosive or irritants.[3][4] Therefore, it is prudent to handle this compound with a similar level of caution.

Inferred Hazard Classification:

  • Acute Toxicity: Likely harmful if swallowed.

  • Skin Corrosion/Irritation: Potential to cause skin irritation.

  • Eye Damage/Irritation: Potential to cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation upon inhalation of dust.

  • Environmental Hazard: Data is unavailable, but release into the environment should be prevented as a standard precaution.[1][5]

This conservative assessment necessitates the use of comprehensive Personal Protective Equipment (PPE) and strict adherence to the disposal protocols detailed below.

Quantitative Data Summary & Chemical Identifiers

For quick reference, key identifiers for the parent compound are summarized below. Note that properties for the hydrochloride salt may vary.

PropertyValueSource
CAS Number 55186-89-5[6]
Molecular Formula C₁₂H₁₆N₂O[6]
Molecular Weight 204.27 g/mol [6]
Appearance Solid (form may vary)General
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.[2][7]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the safe and compliant disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Objective: To safely collect, label, and dispose of this compound waste in accordance with institutional and regulatory standards.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., High-Density Polyethylene (HDPE) or glass, with a tightly sealing lid).[8][9]

  • Hazardous waste labels (provided by your institution's Environmental Health and Safety Office, EHSO).

  • Personal Protective Equipment (PPE):

    • Safety goggles (or a face shield if there is a splash hazard).

    • Chemical-resistant gloves (e.g., nitrile).

    • Laboratory coat.

  • Fume hood.

  • Secondary containment bin.

Workflow Diagram: Chemical Waste Segregation and Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Labeling cluster_3 Step 4: Final Disposal start Generation of Waste (1-Benzyl-1,4-diazepan-5-one HCl) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Hazardous Waste Container ppe->container segregate Segregate Waste Streams: - Solid Waste - Aqueous Waste - Non-Halogenated Solvent Waste container->segregate solid_waste Solid Waste: Place in container. Includes contaminated PPE & labware. segregate->solid_waste liquid_waste Liquid Waste: Pour carefully into designated liquid waste container inside a fume hood. segregate->liquid_waste seal Securely Seal Container (Keep closed except when adding waste) solid_waste->seal liquid_waste->seal label_waste Complete Hazardous Waste Label: - Full Chemical Name - Concentrations - Hazard Warnings seal->label_waste storage Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->storage pickup Arrange for Pickup by Institutional EHSO or Certified Waste Contractor storage->pickup end Waste Removed for Incineration at an Approved Facility pickup->end

Caption: Disposal workflow for 1-Benzyl-1,4-diazepan-5-one HCl.

Procedural Steps:

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Causality: To prevent skin, eye, and respiratory exposure, all handling and disposal operations must be conducted while wearing appropriate PPE.[2]

  • Procedure: Always wear safety goggles, a lab coat, and chemical-resistant gloves. Conduct all transfers of the chemical, especially if it is a powder, within a certified chemical fume hood to minimize inhalation risk.[1]

2. Waste Segregation:

  • Causality: Improper mixing of chemical waste streams can lead to dangerous reactions. Segregation ensures safe storage and compliant disposal.[9]

  • Procedure:

    • Solid Waste: Collect un-rinsed empty containers, contaminated gloves, weigh boats, and paper towels in a designated solid hazardous waste container.

    • Liquid Waste (Aqueous): If the compound is dissolved in an aqueous medium, collect it in a container designated for "Aqueous Hazardous Waste."

    • Liquid Waste (Organic Solvent): If dissolved in a non-halogenated organic solvent (e.g., methanol, ethanol), collect it in a "Non-Halogenated Solvent Waste" container. Do not mix with halogenated solvent waste.[9]

3. Container Management:

  • Causality: Proper container selection and handling prevent leaks, spills, and exposure. Federal and local regulations mandate that waste containers be kept closed.[8][10]

  • Procedure:

    • Use only containers provided by or approved by your institution's EHSO. Ensure the container material is compatible with the chemical waste.[8]

    • Keep the waste container securely closed at all times, except when you are actively adding waste.[9][10]

    • Store the waste container in a designated satellite accumulation area within your laboratory. This area must have secondary containment (e.g., a large tub or tray) to contain any potential leaks.[10]

4. Labeling:

  • Causality: Accurate labeling is a legal requirement and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility.[8][9]

  • Procedure:

    • Label the waste container clearly with the words "Hazardous Waste."

    • List all chemical constituents by their full names (no abbreviations or formulas), including solvents and their approximate concentrations.[8]

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

5. Disposal of Empty Containers:

  • Causality: Trace amounts of chemical residue can still pose a hazard. Regulations distinguish between containers that held acutely hazardous waste and those that did not.

  • Procedure:

    • A container that held this compound should be considered hazardous.

    • To dispose of the container as non-hazardous trash (if institutional policy allows), it must be triple-rinsed with a suitable solvent (e.g., water or methanol).[8][10]

    • Crucially, the rinsate from this procedure is itself hazardous waste and must be collected in the appropriate liquid hazardous waste container.

    • After triple-rinsing, deface or remove the original label before disposal in the regular laboratory glass or plastic recycling bin.[10]

6. Final Disposal Route:

  • Causality: Due to its potential toxicity and the lack of specific environmental fate data, this compound is not suitable for drain or regular trash disposal.[11] Incineration at a licensed facility is the recommended disposal method for many pharmaceutical and specialty organic compounds.[7]

  • Procedure:

    • Do NOT dispose of this compound down the sink or in the regular trash.[10][11]

    • Once the hazardous waste container is full (no more than 90% capacity), seal it and submit a waste pickup request to your institution's EHSO or designated hazardous waste management provider.[9]

References

  • Benzyl chloride - Incident management. GOV.UK. [Link]

  • BENZYL CHLORIDE. CDC Stacks. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • MSDS of (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride. Capot Chemical Co., Ltd. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.